2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-9(14)16-5-6-17-11-4-3-10(8-13)7-12(11)15-2/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBZSCRIFTMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366798 | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692275-82-4 | |
| Record name | 4-[2-(Acetyloxy)ethoxy]-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692275-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate?
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related vanillin derivatives.
Introduction and Chemical Identity
This compound, a derivative of vanillin, belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. Vanillin and its derivatives are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The structural modification of vanillin, as in the case of this compound, offers the potential to modulate these activities and develop novel therapeutic agents or functional materials.
This guide will delve into the structural features, physicochemical properties, and expected chemical behavior of this compound, providing a solid foundation for its further investigation and application.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 692275-82-4[1][2] |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Canonical SMILES | CC(=O)OCCOC1=C(C=C(C=O)C=C1)OC |
| InChI Key | PERBZSCRIFTMMD-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in the public domain. However, based on information from chemical suppliers and the known properties of analogous compounds, we can establish a reliable profile.
| Property | Value/Description | Source/Rationale |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| Melting Point | Not experimentally determined. Predicted to be a low-melting solid based on its structure and the melting point of related compounds. For instance, the similar compound ethyl 2-(4-formyl-2-methoxyphenoxy)acetate has a reported melting point of 94 °C.[3] | Prediction based on chemical analogy. |
| Boiling Point | Not experimentally determined. Predicted to be high due to its molecular weight and polar functional groups. The related ethyl 2-(4-formyl-2-methoxyphenoxy)acetate has a predicted boiling point of 358.3±27.0 °C.[3] | Prediction based on chemical analogy. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. Limited solubility in water is anticipated. | Based on the presence of both polar (ester, ether, aldehyde) and nonpolar (aromatic ring) moieties. |
| Density | Not experimentally determined. The predicted density for the related ethyl 2-(4-formyl-2-methoxyphenoxy)acetate is 1.178±0.06 g/cm³.[3] | Prediction based on chemical analogy. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would likely proceed via a Williamson ether synthesis, a robust and widely used method for forming ethers. In this case, the phenolic hydroxyl group of vanillin acts as a nucleophile, attacking an electrophilic 2-haloethyl acetate.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on similar preparations of phenoxyacetate derivatives.[4]
-
Reaction Setup: To a solution of vanillin (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a weak base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents). The use of a polar aprotic solvent is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the resulting phenoxide.
-
Nucleophile Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete deprotonation of the phenolic hydroxyl group, forming the vanillate anion.
-
Alkylation: Add 2-bromoethyl acetate (1.1-1.3 equivalents) to the reaction mixture. The reaction is typically heated to 60-80 °C to facilitate the Sₙ2 reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine to remove any remaining inorganic salts, and dried over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three primary functional groups: the aromatic aldehyde, the ether linkage, and the ethyl acetate moiety.
-
Aldehyde Group: The formyl group is susceptible to a wide range of reactions. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions (e.g., Wittig reaction, aldol condensation) and the formation of imines with primary amines.
-
Ether Linkage: The phenoxy ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
Ester Group: The ethyl acetate group is prone to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
The presence of the electron-donating methoxy group and the ether-linked acetate group on the aromatic ring will influence the reactivity of the aldehyde and the aromatic ring itself in electrophilic substitution reactions.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the molecule's structure.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Three protons on the aromatic ring, appearing as distinct signals in the aromatic region (δ 6.8-7.8 ppm). The proton adjacent to the aldehyde group will be the most downfield.
-
Aldehyde Proton: A singlet at approximately δ 9.8-10.0 ppm.
-
Methoxy Protons: A sharp singlet at around δ 3.9 ppm, integrating to three protons.
-
OCH₂CH₂O Protons: Two triplets, each integrating to two protons, in the region of δ 4.2-4.5 ppm, corresponding to the two methylene groups of the ethyl acetate linker.
-
Acetyl Protons: A singlet at approximately δ 2.1 ppm, integrating to three protons.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons: The aldehyde carbonyl will appear around δ 190-195 ppm, and the ester carbonyl will be in the range of δ 170-175 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon of the aldehyde will be the most downfield.
-
Methoxy Carbon: A signal around δ 56 ppm.
-
OCH₂CH₂O Carbons: Two signals in the range of δ 60-70 ppm.
-
Acetyl Methyl Carbon: A signal around δ 21 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretching (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C=O Stretching (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C-O Stretching (Ether and Ester): Several strong bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretching (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
Potential Applications and Future Directions
As a derivative of vanillin, this compound holds promise in several areas of research and development:
-
Drug Discovery: The core vanillin structure is a well-known scaffold for developing compounds with a range of biological activities. This derivative could be explored for its potential as an antioxidant, anti-inflammatory, or anticancer agent. The aldehyde functionality serves as a convenient handle for further chemical modification and the generation of compound libraries for screening.
-
Intermediate in Organic Synthesis: This compound is a valuable intermediate for the synthesis of more complex molecules. The aldehyde can be transformed into a variety of other functional groups, and the ester can be hydrolyzed to the corresponding acid, providing two points for further chemical elaboration.
-
Materials Science: Aromatic aldehydes are used in the synthesis of polymers and resins. The specific substitution pattern of this molecule could impart unique properties to such materials.
Further research is warranted to experimentally determine the physical and chemical properties of this compound, to explore its reactivity in various chemical transformations, and to evaluate its biological activity in relevant assays.
Conclusion
This compound is a vanillin derivative with significant potential for applications in medicinal chemistry and organic synthesis. While detailed experimental data is currently limited, its physicochemical and spectroscopic properties can be reasonably predicted based on its chemical structure and the behavior of analogous compounds. The synthetic route via Williamson ether synthesis is expected to be efficient and scalable. This technical guide provides a solid foundation of information to encourage and support further investigation into this promising molecule.
References
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ethyl 2-(4-formyl-2-methoxyphenoxy)acetate - ChemBK. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and Characterization of New Heterocyclic Compounds derivatives from Vanillin. (2019). ResearchGate. [Link]
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Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Synthesis of new vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. (n.d.). UHI. Retrieved January 18, 2026, from [Link]
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Synthesis of New Vanillin Derivatives from Natural Eugenol. (2021). AIP Publishing. [Link]
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Ethyl (4-formylphenoxy)acetate. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]
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2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Spectra of ethyl acetate. (n.d.). Retrieved January 18, 2026, from [Link]
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Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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1H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved January 18, 2026, from [Link]
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Ethyl 2-(2-formylphenoxy)acetate | C11H12O4 | CID 345961. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]
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FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ethanol, 2-(2-butoxyethoxy)-, acetate. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
2-(2-Ethoxyethoxy)ethyl acetate | C8H16O4 | CID 8165. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate: Synthesis, Properties, and Potential in Drug Discovery
This technical guide provides a comprehensive overview of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, a vanillin derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed insights into its chemical identity, synthesis, and the scientific rationale for its potential applications.
Introduction: The Promise of Vanillin Scaffolds
Vanillin, a naturally occurring phenolic aldehyde, is a well-established "privileged scaffold" in drug discovery.[1][2] Its inherent structural features, including a hydroxyl, an aldehyde, and a methoxy group, provide multiple points for chemical modification, enabling the creation of a diverse library of derivatives with a wide spectrum of biological activities.[1][3] These activities include anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[4][5] this compound, as a derivative of vanillin, belongs to this promising class of compounds and warrants detailed investigation for its potential therapeutic applications.
Chemical Identity and Structure
The precise chemical identity of a compound is fundamental to all further research and development. This section outlines the definitive nomenclature and structural representation of the topic compound.
IUPAC Name and Synonyms
-
IUPAC Name: ethyl 2-(4-formyl-2-methoxyphenoxy)acetate[6]
-
Common Synonyms: 4-FORMYL-2-METHOXY-PHENOXY-ACETIC ACID ETHYL ESTER[6]
-
CAS Number: 51264-70-1[6]
Chemical Structure
The molecular structure of this compound is characterized by a central benzene ring substituted with a formyl (-CHO) group, a methoxy (-OCH₃) group, and an ethyl acetoxy ether linkage (-OCH₂COOCH₂CH₃).
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are essential for designing experimental conditions, predicting solubility, and understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | [6] |
| Molar Mass | 238.24 g/mol | [6] |
| Melting Point | 94 °C | ChemBK |
| Boiling Point (Predicted) | 358.3 ± 27.0 °C | ChemBK |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [6] |
Synthesis of this compound
The synthesis of this compound is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[7] This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with an ethyl haloacetate.[8]
Reaction Principle
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The phenolic proton of vanillin is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate or ethyl chloroacetate, displacing the halide to form the ether linkage.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system based on established methodologies for similar Williamson ether syntheses.[5][9]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethyl bromoacetate (or ethyl chloroacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of vanillin (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (20 mmol).
-
Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (13 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add ethyl acetate (200 mL).
-
Extraction: Wash the organic layer with brine (3 x 50 mL) to remove DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[5]
-
Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Potential Applications in Drug Discovery
While specific biological studies on this compound are not yet widely published, its structural relationship to vanillin and other bioactive derivatives suggests several promising avenues for investigation.
Anticancer Potential
Vanillin and its derivatives have demonstrated cytotoxic activity against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation. The structural modifications in this compound could potentially enhance its lipophilicity and cell permeability, leading to improved anticancer efficacy.
Antimicrobial Activity
The phenolic hydroxyl group in vanillin is known to contribute to its antimicrobial properties. While this group is modified in the target compound, the overall scaffold may still exhibit antibacterial or antifungal activity.[4] Further derivatization of the aldehyde group could lead to the development of novel antimicrobial agents.
Anti-inflammatory Properties
Several vanillin derivatives have shown potent anti-inflammatory effects by modulating inflammatory pathways.[2] The ethyl acetate moiety in the target compound could influence its interaction with biological targets involved in inflammation, making it a candidate for the development of new anti-inflammatory drugs.
Conclusion and Future Directions
This compound is a readily synthesizable derivative of the privileged vanillin scaffold. Its chemical properties and the known biological activities of related compounds make it a molecule of significant interest for further research in drug discovery. Future studies should focus on the comprehensive biological evaluation of this compound to determine its specific therapeutic potential. This includes in vitro screening against a panel of cancer cell lines, various microbial strains, and assays to assess its anti-inflammatory and antioxidant properties. Subsequent lead optimization through further chemical modifications could unlock its full potential as a novel therapeutic agent.
References
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]
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Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. Available at: [Link]
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. Available at: [Link]
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Therapeutic aspects of biologically potent vanillin derivatives: A critical review. R Discovery. Available at: [Link]
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Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. Available at: [Link]
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Williamson Ether Synthesis. ChemTalk. Available at: [Link]
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Contents. The Royal Society of Chemistry. Available at: [Link]
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ethyl 2-(4-formyl-2-methoxyphenoxy)acetate. ChemBK. Available at: [Link]
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Synthesis of Novel Ethyl Vanillate Derivative. ResearchGate. Available at: [Link]
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Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry. Available at: [Link]
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(A): Alkylation of the vanillin moiety through the hydroxyl functional group. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, a vanillin derivative with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, a plausible synthetic route based on established organic chemistry principles, its physicochemical properties, and its prospective applications as a versatile building block for the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a distinct organic compound derived from vanillin, a well-known flavoring agent that has garnered substantial interest as a privileged scaffold in drug design.[1][2] Its structure incorporates the core aromatic aldehyde of vanillin while introducing an ethyl acetate moiety through an ether linkage, providing additional points for molecular modification.
The definitive Chemical Abstracts Service (CAS) number for this compound is 692275-82-4 .[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 692275-82-4 | [3][4][5] |
| Molecular Formula | C₁₂H₁₄O₅ | |
| Molecular Weight | 238.24 g/mol | |
| Physical Form | Solid | |
| Purity | ~95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | PERBZSCRIFTMMD-UHFFFAOYSA-N |
Synthesis Pathway: A Proposed Methodology
The proposed synthesis is a two-step process:
-
Step 1: O-Alkylation of Vanillin with 2-bromoethanol. This initial step involves the formation of an ether linkage at the phenolic hydroxyl group of vanillin.
-
Step 2: Acetylation of the terminal hydroxyl group. The resulting alcohol intermediate is then acetylated to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethanol
-
To a solution of vanillin (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2 equivalents).
-
To this stirred suspension, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 2-(4-formyl-2-methoxyphenoxy)ethanol.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction mechanism of the Williamson ether synthesis.
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of vanillin, which is more acidic than aliphatic alcohols.
-
Reaction Conditions: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-(4-formyl-2-methoxyphenoxy)ethanol (1 equivalent) in dichloromethane (DCM).
-
To this solution, add pyridine (1.5 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure this compound.[11]
Causality of Choices:
-
Solvent: Dichloromethane is an inert solvent that is suitable for acetylation reactions.
-
Base: Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction.
-
Acylating Agent: Acetic anhydride is a common and effective reagent for the acetylation of alcohols.
Applications in Drug Development: A Scaffold for Innovation
Vanillin and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] The structural motifs present in this compound—the aldehyde, the ether linkage, and the ester group—offer multiple avenues for chemical modification to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Antimicrobial Agents: The core vanillin structure has demonstrated antimicrobial properties.[11] Further derivatization of the aldehyde group, for instance, through the formation of Schiff bases, could lead to novel compounds with enhanced antimicrobial activity.
-
Alzheimer's Disease: Vanillin derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[12] The scaffold of this compound could be elaborated to design dual-target inhibitors.
-
Anticancer and Antioxidant Agents: The phenolic nature of the parent compound, vanillin, is associated with antioxidant properties. The versatile functional groups of the title compound allow for the synthesis of a library of derivatives that can be screened for anticancer and antioxidant activities.[13]
Caption: Potential drug discovery pathways originating from the scaffold.
Conclusion
This compound is a vanillin derivative with considerable promise as a foundational molecule in drug discovery programs. Its straightforward, proposed synthesis from a renewable resource, coupled with its versatile chemical functionality, makes it an attractive starting point for the generation of diverse chemical libraries. The exploration of this scaffold is anticipated to yield novel compounds with significant therapeutic potential across various disease areas. This guide serves as a foundational resource for researchers poised to unlock the full potential of this intriguing molecule.
References
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F. P. S. S. de la Torre, et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
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National Center for Biotechnology Information. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Library of Medicine. [Link]
-
ChemBK. (n.d.). ethyl 2-(4-formyl-2-methoxyphenoxy)acetate. Retrieved from [Link]
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A. Kumar, et al. (2015). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]
-
Y. Wang, et al. (2025). Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
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M. S. Yar, et al. (2022). Design and synthesis of vanillin-mediated hydrazine derivatives as multi-bioactive drug development. Journal of Biomolecular Structure and Dynamics. [Link]
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Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Edubirdie. (2021). Williamson Ether Synthesis. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
A Technical Guide to the Spectroscopic Data of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Introduction: Defining the Molecular Architecture
In the landscape of synthetic organic chemistry, precise nomenclature is paramount to conveying a molecule's exact atomic arrangement. The compound of interest, This compound , presents a clear directive to its structural formula. It is derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), where the phenolic hydroxyl group is ether-linked to a 2-hydroxyethyl moiety, which is subsequently acetylated. This guide provides a comprehensive analysis of the predicted spectroscopic data for this molecule, offering a foundational blueprint for its empirical characterization. The elucidation of its spectral characteristics is crucial for researchers in medicinal chemistry and materials science who may synthesize or encounter this compound.
Predicted Spectroscopic Data
Due to the absence of directly published spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions serve as a robust reference for experimental verification.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for each proton environment. The predictions are based on a standard 400 MHz spectrometer using CDCl₃ as the solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H-a (Aldehyde) | 9.85 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic effect. |
| H-b, H-c, H-d (Aromatic) | 7.45 - 7.35 | Multiplet (m) | 3H | These aromatic protons are influenced by the electron-withdrawing aldehyde group and the electron-donating methoxy and ether groups, leading to complex splitting patterns in this region. |
| H-e (-O-CH₂-CH₂-O-) | 4.40 | Triplet (t) | 2H | These protons are adjacent to the acetate group's oxygen, which is deshielding. They will appear as a triplet due to coupling with the H-f protons. |
| H-f (-O-CH₂-CH₂-O-) | 4.20 | Triplet (t) | 2H | These protons are adjacent to the phenoxy oxygen and are slightly less deshielded than H-e. They will appear as a triplet due to coupling with the H-e protons. |
| H-g (Methoxy) | 3.90 | Singlet (s) | 3H | The methoxy protons are in a predictable region for such a group on an aromatic ring. |
| H-h (Acetyl) | 2.10 | Singlet (s) | 3H | The methyl protons of the acetate group are in a characteristic upfield region. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Aldehyde) | 191.0 | The aldehyde carbonyl carbon is characteristically found in this downfield region. |
| C=O (Ester) | 170.5 | The ester carbonyl carbon is also downfield, but typically upfield from an aldehyde carbonyl. |
| Aromatic C-O | 152.0 | The aromatic carbon directly attached to the ether oxygen. |
| Aromatic C-CHO | 131.0 | The aromatic carbon bearing the aldehyde group. |
| Aromatic C-OCH₃ | 149.0 | The aromatic carbon attached to the methoxy group. |
| Aromatic CH | 125.0, 112.0, 110.0 | Chemical shifts for the remaining aromatic carbons, influenced by the substituents. |
| -O-CH₂- (Ester side) | 63.5 | The carbon of the ethyl group adjacent to the ester oxygen. |
| -O-CH₂- (Aromatic side) | 68.0 | The carbon of the ethyl group adjacent to the phenoxy oxygen. |
| -OCH₃ (Methoxy) | 56.0 | The carbon of the methoxy group. |
| -C(O)CH₃ (Acetyl) | 21.0 | The methyl carbon of the acetate group. |
IR (Infrared) Spectroscopy
The IR spectrum will clearly indicate the presence of the key functional groups within the molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (Aldehyde) | 1705 - 1685 | Strong | Stretch |
| C-H (Aldehyde) | 2850 - 2820 and 2750 - 2720 | Medium | Stretch (Fermi resonance doublet)[1] |
| C=O (Ester) | 1745 - 1730 | Strong | Stretch[2] |
| C-O (Ester) | 1250 - 1200 | Strong | Asymmetric Stretch |
| C-O (Aryl Ether) | 1270 - 1230 | Strong | Asymmetric Stretch |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |
| C=C (Aromatic) | 1600 - 1450 | Medium-Weak | Stretch |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretch |
MS (Mass Spectrometry)
In mass spectrometry with electron ionization (EI), the molecule is expected to show a distinct molecular ion peak and a predictable fragmentation pattern.
-
Molecular Ion (M⁺): The calculated molecular weight of C₁₂H₁₄O₅ is 238.24 g/mol . A prominent peak at m/z = 238 would be expected.
-
Major Fragmentation Pathways:
-
Loss of the acetyl group (•CH₃CO) leading to a fragment at m/z = 195.
-
Loss of the acetoxy group (•OCH₃CO) resulting in a fragment at m/z = 179.
-
Cleavage of the ether bond, potentially leading to a fragment corresponding to the vanillin aldehyde moiety.
-
A base peak at m/z = 43, corresponding to the [CH₃CO]⁺ ion, is highly probable.[3]
-
Proposed Synthesis and Experimental Protocols
A reliable synthesis of this compound can be achieved through a two-step process starting from vanillin.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethanol
-
Reaction Setup: To a solution of vanillin (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents) and 2-bromoethanol (1.2 equivalents).
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the intermediate alcohol from Step 1 (1 equivalent) in pyridine.
-
Reaction Conditions: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Workup: Quench the reaction by adding water. Extract the product with diethyl ether.
-
Purification: Wash the organic layer with dilute HCl to remove pyridine, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product.
Spectroscopic Analysis Protocol
-
Sample Preparation: Prepare a ~5-10 mg sample of the purified product.
-
NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate with an FT-IR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
Structural Correlation Diagram
The following diagram illustrates the correlation between the protons in the molecule and their predicted chemical shifts in the ¹H NMR spectrum.
Sources
A Technical Guide to the Solubility of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-formyl-2-methoxyphenoxy)ethyl acetate. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural attributes and their influence on its solubility in common organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide establishes a predictive framework based on first principles and analogous data from structurally related compounds, such as vanillin and vanillin acetate. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data in their own laboratory settings.
Introduction: Understanding this compound
This compound is a vanillin derivative, a class of compounds of significant interest in the pharmaceutical and flavor industries. Its molecular structure, characterized by an aromatic ring with methoxy, aldehyde, and an ether-linked ethyl acetate group, bestows upon it a unique combination of polarity and hydrogen bonding capabilities. A thorough understanding of its solubility is paramount for a range of applications, including reaction chemistry, purification, formulation development, and bioavailability studies.[1] The choice of solvent can dramatically impact reaction rates, yields, and the ultimate purity of a synthesized compound. In the context of drug development, solubility is a critical determinant of a drug's absorption and overall efficacy.
The molecular structure of this compound is presented below:
-
Molecular Formula: C₁₂H₁₄O₅[2]
-
Molecular Weight: 254.24 g/mol
-
Key Functional Groups: Aldehyde, Ether, Ester, Methoxy
These functional groups dictate the compound's interactions with various solvents and form the basis for predicting its solubility profile.
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] The interplay of functional groups in this compound results in a molecule of moderate polarity.
-
Polar Characteristics: The presence of an aldehyde (-CHO), an ether (-O-), and an ester (-COO-) group introduces polar regions to the molecule. These groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors.[4]
-
Non-polar Characteristics: The benzene ring and the ethyl group of the acetate moiety contribute to the non-polar character of the molecule.
Based on this structure, we can anticipate the following solubility trends:
-
High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors and acceptors, the non-polar regions of the solute may limit its miscibility.
-
Low Solubility: Expected in non-polar solvents such as hexane and toluene. The significant polarity of the solute will likely result in poor miscibility with these solvents.
-
Very Low Solubility: Expected in water. Although the molecule has hydrogen bond acceptors, the overall non-polar character imparted by the benzene ring and ethyl group will likely lead to poor aqueous solubility.[5]
Illustrative Solubility Data of a Structurally Related Compound: Vanillin
| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x10⁻¹) |
| Ethanol | 298 | 3.85 |
| 318 | 4.92 | |
| Ethyl Acetate | 298 | 4.15 |
| 318 | 5.21 | |
| Isopropanol | 298 | 3.21 |
| 318 | 4.18 | |
| Water | 298 | 0.08 |
| 318 | 0.15 |
Data adapted from a study on the solubility of vanillin.[6]
As the data illustrates, vanillin exhibits significantly higher solubility in organic solvents compared to water, a trend that is expected to hold for this compound. The increased temperature also generally leads to higher solubility.[7][8]
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
To obtain precise and reliable solubility data for this compound, a well-controlled experimental approach is necessary. The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a solid in a solvent.[9]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
Pipettes
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 298 K).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium solubility is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microparticles.[9]
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.
-
Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry residue of this compound.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.
-
The volume of the solvent in the filtered sample can be determined from the mass of the filtered solution and the density of the solvent at the experimental temperature.
-
Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Workflow Diagram
The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.
Caption: Workflow for Solubility Determination by Isothermal Saturation.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. While quantitative data for this specific molecule is scarce, a robust predictive framework can be established by analyzing its molecular structure and the principles of "like dissolves like." The provided data for the related compound, vanillin, offers a valuable point of reference for expected solubility trends. For researchers requiring precise quantitative data, the detailed isothermal saturation protocol offers a reliable and validated method for in-house determination. A thorough understanding and experimental quantification of solubility are critical for the successful application of this compound in research and development.
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
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- Vanillin acet
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- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College.
- 3.2 Solubility.
- Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. (2015, August 1). PubMed.
- 2-(4-formyl-2-methoxyphenoxy)
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An In-depth Technical Guide to the Synthetic Applications of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Abstract
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate stands as a highly versatile, yet underutilized, molecular scaffold in the field of organic synthesis. Derived from vanillin, a bio-renewable resource, this compound offers a unique combination of reactive functional groups: a reactive aromatic aldehyde, a stable methoxy ether, and a latent primary alcohol masked as an acetate ester.[1][2] This guide provides a comprehensive technical overview of its core reactivity, strategic potential, and practical applications for researchers, chemists, and drug development professionals. We will explore its utility as a bifunctional linker for complex molecule synthesis, a precursor for novel heterocyclic systems, and a monomer for advanced polymer development. Through detailed mechanistic discussions, step-by-step experimental protocols, and workflow visualizations, this document aims to establish this compound as a strategic building block for innovation in chemical and pharmaceutical research.
Introduction: The Strategic Value of a Vanillin-Derived Scaffold
The imperative for sustainable chemistry has driven a resurgence of interest in bio-renewable platform chemicals. Vanillin (4-hydroxy-3-methoxybenzaldehyde), readily obtainable from lignin, is a prime example of a valuable, naturally derived starting material.[1][3] Its aromatic core, adorned with reactive hydroxyl, aldehyde, and methoxy groups, serves as an excellent foundation for chemical elaboration.[2] this compound builds upon this privileged structure by introducing a protected hydroxyl functionality, thereby creating a platform for sequential and orthogonal synthetic strategies.
A Multifunctional Synthetic Platform
The strategic value of this molecule lies in the distinct reactivity of its three primary functional domains:
-
The Formyl Group (Aldehyde): A versatile electrophilic center for C-C and C-N bond formation through reactions such as nucleophilic addition, condensation, and reductive amination.[4]
-
The Acetate Ester: A robust protecting group for a primary alcohol. Its selective cleavage unmasks a nucleophilic hydroxyl group, creating a second, orthogonal reaction site.[5]
-
The Guaiacol Substructure: The electron-donating methoxy group influences the electronic properties of the aromatic ring and the aldehyde, while the phenoxy ether provides a stable, yet potentially modifiable, backbone.[6][7]
This trifecta of functionalities allows for a level of synthetic control that is highly desirable in multi-step synthesis, particularly in the fields of medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 692275-82-4 | [8] |
| Molecular Formula | C12H14O5 | [8][9] |
| Molar Mass | 238.24 g/mol | [9] |
| Physical Form | Solid | [8] |
| Purity (Typical) | ≥95% | [8] |
| InChI Key | PERBZSCRIFTMMD-UHFFFAOYSA-N | [8] |
Core Reactivity and Strategic Considerations
Understanding the interplay between the functional groups is paramount to unlocking the full synthetic potential of this molecule. The choice of reaction conditions dictates which site is addressed, enabling chemists to build molecular complexity in a controlled, stepwise manner.
Caption: Key reactive and modifying sites on the this compound scaffold.
The Aldehyde Moiety: A Hub for Molecular Elaboration
The aromatic aldehyde is arguably the most versatile handle on the molecule. Its reactivity is well-established and can be leveraged for numerous transformations. The ortho-methoxy group acts as an electron-donating group, which can slightly decrease the reactivity of the aldehyde compared to unsubstituted benzaldehydes, a factor to consider when selecting reaction conditions.[7][10]
Key Transformations:
-
Schiff Base Formation: Condensation with primary amines to form imines, which are valuable intermediates for synthesizing nitrogen-containing heterocycles or can be reduced to secondary amines.[3][11]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) to form new C-C double bonds, a cornerstone of dye and polymer synthesis.[11]
-
Wittig Reaction: Conversion of the aldehyde to an alkene, providing a route to stilbene-like structures and other vinylated compounds.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., NaBH3CN) to directly form a C-N single bond, a highly efficient method in pharmaceutical synthesis.
-
Nucleophilic Addition: Reaction with Grignard or organolithium reagents to form secondary alcohols. Note that such strong nucleophiles may also cleave the acetate ester.[12]
The Latent Hydroxyl Group: Strategic Deprotection
The acetate group serves as a robust protecting group for the primary alcohol on the side chain. It is stable to a wide range of conditions used to modify the aldehyde, including mild oxidations, reductions, and many condensation reactions.[5] This orthogonality is the key to its utility.
Protocol 2.2.1: Base-Catalyzed Acetate Deprotection
This protocol describes a standard procedure for hydrolyzing the acetate ester to reveal the primary alcohol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium Carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve 1.0 equivalent of this compound in methanol (approx. 0.2 M concentration).
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer and wash sequentially with saturated aq. NH4Cl and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the product, 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde.
Causality: Potassium carbonate is a mild base that is sufficient to catalyze the transesterification/hydrolysis of the acetate in methanol without affecting the aldehyde group. The aqueous workup is designed to remove the inorganic base and any water-soluble byproducts.
Application Focus 1: A Precursor for Heterocyclic Systems
The dual functionality of the parent molecule and its deprotected form makes it an excellent starting point for synthesizing complex heterocyclic structures, which are prevalent in pharmaceuticals and functional materials.[3]
Exemplary Workflow: Synthesis of a Functionalized Benzoxazine
Benzoxazines are a class of heterocyclic compounds with applications ranging from high-performance thermosetting polymers to medicinal agents. The synthesis below utilizes a Mannich-like condensation reaction.[3]
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A Technical Guide to the Derivatization of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate for Biological Screening Libraries
Executive Summary: In the landscape of modern drug discovery, scaffold-based derivatization remains a cornerstone for generating novel chemical entities with therapeutic potential. This guide focuses on the versatile scaffold, 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, a vanillin analogue strategically equipped with multiple reactive handles. We provide an in-depth exploration of its chemical properties and present a series of robust, field-proven protocols for its derivatization. By targeting the aldehyde and ester functionalities, researchers can rapidly assemble diverse compound libraries. This document details key synthetic strategies—including reductive amination, Knoevenagel condensation, and Wittig olefination—and explains the chemical rationale behind each approach. Furthermore, we outline a logical biological screening cascade, beginning with essential cytotoxicity profiling, to efficiently identify promising candidates from the resulting libraries. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of new bioactive molecules.
Introduction: The Strategic Value of the Vanillin-Derived Scaffold
The Role of Scaffold-Based Derivatization in Drug Discovery
The principle of using a central chemical scaffold to generate a library of related compounds is a highly effective strategy in medicinal chemistry. It allows for the systematic exploration of the chemical space around a core structure, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. Vanillin, a naturally occurring compound, is an attractive starting point due to its established safety profile and diverse reported biological activities, including antimicrobial, antioxidant, and anticancer properties[1][2]. Its derivatives have become a major focus for developing novel therapeutic agents[1][3].
Introducing the this compound Scaffold
The core molecule of this guide, this compound, is a direct analogue of vanillin. It retains the key vanillyl moiety (the 4-formyl-2-methoxyphenol group) while introducing an ethyl acetate side chain via an ether linkage. This modification serves two purposes: it enhances the lipophilicity and alters the spatial arrangement of the molecule, and it introduces a secondary site—the ester—for potential derivatization. The primary and most versatile reactive handle remains the aromatic aldehyde, which is amenable to a wide array of classical and modern organic transformations.
Rationale for Derivatization: Targeting Chemical Diversity and Biological Activity
The primary goal of derivatizing this scaffold is to generate a library of compounds with significant structural diversity for biological screening. The functional groups present—aldehyde, ether, and ester—offer distinct opportunities for chemical modification. By systematically applying different synthetic reactions, one can modulate key physicochemical properties such as hydrogen bonding capacity, charge, size, and conformation, all of which are critical determinants of biological activity. For instance, converting the aldehyde to Schiff bases or chalcones has been shown to yield compounds with potent antimicrobial activities[4][5][6][7].
Synthesis and Properties of the Core Scaffold
The synthesis of this compound is a straightforward and efficient process, typically achieved through the Williamson ether synthesis.
Proposed Synthesis of this compound
This protocol is adapted from established methods for the alkylation of phenolic hydroxyl groups[8][9][10]. The reaction involves the O-alkylation of vanillin with an ethyl haloacetate.
Protocol 2.1: Synthesis of the Core Scaffold
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq).
-
Solvent and Base: Dissolve the vanillin in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) (approx. 10 mL per gram of vanillin). Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.3 eq)[8][9]. The use of DMF often facilitates higher yields in this type of reaction[10].
-
Alkylation: To the stirring suspension, add ethyl bromoacetate (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or to 80 °C (for DMF) and stir for 2-4 hours[9]. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin spot has been consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Primary Derivatization Strategies: Targeting the Aldehyde
The aromatic aldehyde is the most versatile functional group on the scaffold, providing access to a vast array of derivatives through well-established chemical transformations. The overall strategic workflow is depicted below.
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Reactivity of the formyl group in 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
An In-depth Technical Guide A Guide to the Synthetic Utility and Reactivity of the Formyl Group in 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity centered on the aldehyde functionality of this compound. This vanillin derivative is a versatile building block in modern synthetic chemistry, particularly relevant to professionals in pharmaceutical research and drug development. We will dissect the electronic and steric influences governing the formyl group's behavior and present detailed, field-proven protocols for its key transformations, including oxidation, reduction, reductive amination, and carbon-carbon bond-forming condensation reactions. The causality behind experimental design and the practical application of these reactions in the synthesis of complex molecular scaffolds are emphasized throughout.
Introduction: The Molecular Architecture and Significance
This compound, a derivative of the naturally occurring phenolic aldehyde vanillin, presents a unique combination of functional groups that make it an attractive starting material for chemical synthesis.[1] Vanillin and its derivatives are widely explored in drug design for their broad spectrum of pharmacological activities and low toxicity.[2][3] The title compound features:
-
An aromatic aldehyde (formyl group) : The primary site of reactivity and the focus of this guide.
-
A methoxy group (ortho to the formyl): An electron-donating group that modulates the ring's and the formyl group's reactivity.
-
An ethyl acetoxy ether linkage (para to the formyl): This group enhances solubility and provides a handle for further modification, while also influencing the electronic properties of the aromatic system.
Understanding the interplay of these groups is paramount to predicting and controlling reaction outcomes. The electron-donating nature of the methoxy and ether functionalities increases the electron density of the aromatic ring, which in turn slightly reduces the electrophilicity of the formyl carbon. This electronic modulation makes the aldehyde less susceptible to unwanted side reactions like oxidation by air but still highly amenable to a wide range of transformations under controlled conditions.[4][5]
Physicochemical Properties
A foundational understanding begins with the molecule's basic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₅ | [6] |
| Molar Mass | 238.24 g/mol | [6] |
| Appearance | Typically a white or off-white solid | [7] |
| CAS Number | 51264-70-1 | [6] |
Synthesis of the Core Scaffold
The most direct and common synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of vanillin's phenolic hydroxyl group with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a mild base.[7]
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 5-10 mL per mmol of vanillin).[7][8]
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add ethyl bromoacetate (1.3 eq) dropwise to the mixture.
-
Execution: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound as a white solid.
Causality Note: The choice of a polar aprotic solvent like DMF or acetone is critical. These solvents effectively solvate the potassium cation without hydrogen bonding to the phenoxide nucleophile, thereby maximizing its reactivity for the Sₙ2 displacement on ethyl bromoacetate.[9]
Reactivity of the Formyl Group: A Synthetic Playground
The formyl group is the molecule's primary center for synthetic elaboration. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a target for a vast array of nucleophiles.
Reduction to an Alcohol
The formyl group can be selectively reduced to a primary alcohol, yielding 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethyl acetate. This transformation is fundamental for introducing a versatile hydroxymethyl handle.
Experimental Protocol: Sodium Borohydride Reduction
-
Setup: Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol in an ice bath (0 °C).
-
Execution: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by the slow addition of water or 1M HCl. Remove the bulk of the organic solvent under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol product, which can be further purified by chromatography if necessary.
Causality Note: Sodium borohydride is a mild reducing agent, chosen for its excellent chemoselectivity. It will readily reduce aldehydes while leaving the ethyl acetate ester functionality intact. The use of a protic solvent is necessary to protonate the initially formed alkoxide intermediate.
Oxidation to a Carboxylic Acid
Oxidation of the aldehyde furnishes the corresponding carboxylic acid, (4-carboxy-2-methoxyphenoxy)acetic acid ethyl ester, a key intermediate for amide couplings and other transformations. While aldehydes with free phenolic groups can be resistant to oxidation, the etherified structure of the title compound facilitates this conversion.[5]
Experimental Protocol: Pinnick Oxidation
-
Setup: Dissolve the aldehyde (1.0 eq) in tert-butanol and water (e.g., a 4:1 mixture). Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH (4-5). Add 2-methyl-2-butene (a chlorine scavenger, 4-5 eq).
-
Execution: In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq). Add this solution dropwise to the aldehyde mixture at room temperature.
-
Monitoring: Stir for 2-4 hours. The reaction is typically accompanied by a color change to yellow. Monitor by TLC.
-
Workup: Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl to protonate the carboxylate.
-
Purification: Extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate to yield the carboxylic acid.
Causality Note: The Pinnick oxidation is highly effective for converting aldehydes to carboxylic acids in the presence of other sensitive functional groups. The 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions like chlorination of the activated aromatic ring.
Reductive Amination: Gateway to Bioactive Amines
Reductive amination is one of the most powerful methods for amine synthesis and is a cornerstone of medicinal chemistry.[10] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Caption: General workflow for reductive amination.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
Setup: In a flask, combine the aldehyde (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10]
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise. This reagent is moisture-sensitive, so maintain an inert atmosphere (N₂ or Ar).
-
Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Causality Note: Sodium triacetoxyborohydride is the reagent of choice for many modern reductive aminations. It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate, which is present in equilibrium. Unlike NaBH₃CN, it is not highly toxic, and unlike NaBH₄, it does not readily reduce the starting aldehyde, minimizing the formation of alcohol byproducts.[10]
Carbon-Carbon Bond Formation: Expanding Complexity
The formyl group is an excellent electrophile for reactions that build the carbon skeleton, enabling the synthesis of complex structures from a simple starting material.
The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[11][12] This is a robust method for creating C=C double bonds with good control over the product structure.
Caption: The two stages of the Wittig Reaction.
Experimental Protocol: Wittig Olefination
-
Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere, suspend or dissolve the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool the mixture to 0 °C or -78 °C. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide appears (often orange or deep red). Stir for 30-60 minutes.[13]
-
Aldehyde Addition: Dissolve the title compound (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography to yield the pure alkene product.
Causality Note: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where R=alkyl) typically yield (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group) favor the formation of (E)-alkenes.[14] This selectivity arises from the kinetics of the formation and decomposition of the oxaphosphetane intermediate.[11]
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an "active methylene" group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst. This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and precursors to various heterocycles.[15][16]
Experimental Protocol: Base-Catalyzed Knoevenagel Condensation
-
Setup: In a flask, dissolve the aldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or toluene.
-
Catalysis: Add a catalytic amount of a base. Piperidine is classic, but milder and greener alternatives like K₂CO₃/I₂ or even natural acids like lemon juice have been reported to be effective.[15][17]
-
Execution: Stir the mixture at room temperature or with gentle heating (40-80 °C) for 1-6 hours. The product often precipitates from the reaction mixture upon formation.
-
Purification: If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried. If the product remains in solution, the solvent is removed, and the residue is purified by recrystallization or column chromatography.
Causality Note: The reaction is initiated by the deprotonation of the active methylene compound by the base to form a nucleophilic enolate.[16] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate is rapid and often spontaneous, driven by the formation of a conjugated π-system.
Conclusion and Outlook for Drug Development
This compound is a synthetically tractable and highly valuable scaffold. The formyl group serves as a versatile entry point for a multitude of chemical transformations, allowing for the systematic and predictable construction of molecular diversity. The protocols and mechanistic insights provided in this guide demonstrate how its reactivity can be harnessed to perform reductions, oxidations, aminations, and elaborate C-C bond formations. For drug development professionals, mastery of these reactions enables the rapid generation of libraries of vanillin-based analogs for structure-activity relationship (SAR) studies, transforming a simple, bio-sourced building block into novel therapeutic candidates.[2][3]
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An In-depth Technical Guide to the Stability and Storage of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is a multifaceted organic compound, characterized by the presence of an aldehyde, a methoxy group, an ether linkage, and an acetate ester function on an aromatic scaffold. Its structural complexity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries. However, the very functional groups that impart its utility also render it susceptible to various degradation pathways. A comprehensive understanding of its stability profile is therefore paramount to ensure its quality, efficacy, and safety in downstream applications.
This guide provides a detailed exploration of the chemical stability of this compound, outlining potential degradation mechanisms, recommended storage conditions, and robust analytical methodologies for purity and stability assessment.
Chapter 1: Chemical Stability and Potential Degradation Pathways
The stability of this compound is intrinsically linked to its constituent functional groups. The primary modes of degradation are anticipated to be oxidation of the aldehyde and hydrolysis of the ester.
Oxidative Degradation
The formyl (aldehyde) group is particularly prone to oxidation, a common degradation pathway for aldehydes.[1] In the presence of oxygen, aldehydes can undergo autoxidation to form the corresponding carboxylic acid.[2] This process can be initiated by light, heat, or the presence of metal ion catalysts. The primary degradation product of this compound via this pathway would be 2-(4-carboxy-2-methoxyphenoxy)ethyl acetate.
-
Mechanism: The oxidation of aldehydes often proceeds through a free-radical chain reaction.[2] This can be accelerated by factors such as heat, light, and moisture.[2]
-
Impact: The formation of the carboxylic acid introduces a significant impurity, altering the physicochemical properties and potentially the biological activity of the compound.
Hydrolytic Degradation
The acetate ester linkage is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water.[3] This reaction can be catalyzed by either acids or bases.[4]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed to yield acetic acid and 2-(4-formyl-2-methoxyphenoxy)ethanol. This reaction is reversible.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to produce the corresponding carboxylate salt (acetate) and 2-(4-formyl-2-methoxyphenoxy)ethanol. This reaction is generally irreversible and proceeds to completion.[3]
-
Impact: Hydrolysis leads to the formation of two new chemical entities, significantly impacting the purity and intended function of the starting material.
Other Potential Degradation Pathways
While oxidation and hydrolysis are the primary concerns, other degradation pathways, though less common, should be considered:
-
Polymerization: Aldehydes, particularly under acidic conditions, can undergo polymerization to form trimers.[6]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate various degradation reactions.
-
Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.[7]
The potential degradation pathways are illustrated in the diagram below:
Caption: Potential degradation pathways of this compound.
Chapter 2: Recommended Storage and Handling Conditions
To maintain the integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The primary goal is to mitigate the risks of oxidation and hydrolysis.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature.[8] | While some aldehydes are stored at low temperatures, there is evidence that this can accelerate the formation of trimers.[6] Room temperature storage is a prudent approach to balance various degradation risks. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with oxygen, thereby inhibiting oxidative degradation of the aldehyde group.[1] |
| Light | Protect from light. Store in an amber vial or a light-proof container. | Light, particularly UV radiation, can catalyze oxidative and other degradation pathways.[1] |
| Moisture | Keep container tightly closed in a dry place. | This prevents the ingress of moisture, which is a key reactant in hydrolytic degradation of the ester.[9] |
| Container | Use a well-sealed, appropriate container (e.g., amber glass vial with a tight-fitting cap). | Prevents exposure to air and moisture. Some evidence suggests that aldehydes may be more stable in aluminum containers than in glass.[6] |
Handling Precautions:
-
Use only in a well-ventilated area.[9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Wash hands thoroughly after handling.[9]
Chapter 3: Stability Assessment and Analytical Methodologies
A robust stability testing program is crucial for understanding the degradation profile of this compound and for establishing its shelf-life. This typically involves both long-term and accelerated stability studies, as well as forced degradation studies.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development and is used to identify likely degradation products and establish degradation pathways.[12][13] These studies involve subjecting the compound to conditions more severe than those encountered during accelerated stability testing.[12]
Typical Stress Conditions for Forced Degradation:
-
Acidic Hydrolysis: Refluxing with a dilute acid (e.g., 0.1 M HCl).[4]
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Heating the solid material at an elevated temperature (e.g., 80°C).[7]
-
Photolytic Stress: Exposing the compound to light, including UV and visible radiation, as per ICH Q1B guidelines.
The workflow for a forced degradation study is outlined below:
Caption: Workflow for a forced degradation study.
Analytical Techniques for Purity and Stability Assessment
A combination of analytical techniques is necessary to accurately determine the purity of this compound and to identify and quantify any degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment and stability studies.[14] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. UV detection is typically suitable for this aromatic compound. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown impurities.
-
Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and semi-volatile compounds.[15][16] It can be used to detect residual solvents and certain degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation of degradation products.[7] Quantitative NMR (qNMR) can also be used for purity determination.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the aldehyde C=O stretch and the appearance of a carboxylic acid O-H stretch in the case of oxidation, or the disappearance of the ester C=O stretch during hydrolysis.
Chapter 4: Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm or 280 nm).
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method's ability to separate the parent peak from all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol: Long-Term Stability Study
-
Sample Preparation: Store aliquots of this compound in appropriate containers under the recommended storage conditions (see Chapter 2).
-
Time Points: Establish a schedule for testing, for example, at 0, 3, 6, 9, 12, 18, and 24 months.
-
Testing: At each time point, analyze the samples using the validated stability-indicating HPLC method for purity and the presence of degradation products.
-
Data Analysis: Plot the purity of the compound versus time to determine the shelf-life.
Conclusion
The stability of this compound is a critical consideration for its successful application in research and development. By understanding its inherent chemical liabilities, particularly the susceptibility of the aldehyde to oxidation and the ester to hydrolysis, appropriate storage and handling procedures can be implemented to preserve its integrity. A comprehensive stability testing program, incorporating forced degradation studies and validated analytical methods, is essential for characterizing its degradation profile and ensuring its quality over time. This guide provides the foundational knowledge and practical methodologies for scientists and researchers to confidently work with this valuable chemical intermediate.
References
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ACD/Labs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals (pp. 59-169). Academic Press.
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Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]
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Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]
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Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
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LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate. Retrieved from [Link]
-
PubChem. (n.d.). (2-Ethyl-2-adamantyl) 2-(4-formylphenoxy)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl Acetate from Vanillin: An Application Note and Detailed Protocol
Introduction: The Versatility of Vanillin in Modern Synthesis
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of the vanilla bean extract, is not only a globally recognized flavoring agent but also a privileged scaffold in the realm of medicinal chemistry and drug development. Its inherent functionalities—a reactive aldehyde, a phenolic hydroxyl group, and a methoxy ether—provide multiple avenues for chemical modification, making it an invaluable starting material for the synthesis of a diverse array of bioactive molecules.[1][2][3] Vanillin derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[4][5] This application note provides a comprehensive guide to the synthesis of a specific vanillin derivative, 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, a valuable intermediate for further elaboration in drug discovery programs.
The synthetic route described herein employs the robust and widely utilized Williamson ether synthesis, a classic S(_N)2 reaction that forms an ether from an organohalide and a deprotonated alcohol.[6] In this protocol, the phenolic hydroxyl group of vanillin is deprotonated by a mild base, followed by nucleophilic attack on an ethyl haloacetate to yield the target ester. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also insights into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.
Reaction Scheme and Mechanism
The synthesis of this compound from vanillin proceeds via a Williamson ether synthesis. The overall reaction is depicted below:
Figure 1: Overall reaction scheme for the synthesis.
The reaction mechanism involves two key steps:
-
Deprotonation of Vanillin: The phenolic hydroxyl group of vanillin is acidic and is deprotonated by a base, typically potassium carbonate (K(_2)CO(_3)), to form a phenoxide ion. The phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The generated phenoxide ion then undergoes a nucleophilic attack on the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion in an S(_N)2 fashion to form the desired ether linkage.
Sources
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Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, a derivative of the widely available natural product, vanillin. The core of this procedure is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical confirmation. By explaining the causality behind each step—from reagent selection to reaction work-up—this document serves as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science aiming to reliably produce this and similar phenolic ether compounds.
Scientific Principle: The SN2 Mechanism in Phenolic Ether Synthesis
The Williamson ether synthesis is a classic organic reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The reaction involves the attack of a nucleophile, in this case, a phenoxide ion, on an electrophilic alkyl halide.
The synthesis of this compound follows two primary stages:
-
Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde). A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed to generate the corresponding phenoxide ion in situ.[4] These bases are ideal as they are strong enough to deprotonate the phenol but mild enough to prevent side reactions, such as aldol condensations involving the aldehyde group.[5]
-
Nucleophilic Attack: The resulting phenoxide anion, a potent nucleophile, attacks the electrophilic carbon of a primary alkyl halide, ethyl bromoacetate. This attack occurs in a concerted fashion, where the carbon-oxygen bond forms simultaneously with the cleavage of the carbon-bromine bond.[1] The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing competing elimination (E2) reactions, which would significantly reduce the yield of the desired ether product.[1][3]
The reaction is typically conducted in a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF).[1][6] These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving its nucleophilicity intact and thereby accelerating the rate of the SN2 reaction.[6]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Notes |
| Vanillin | 152.15 | 3.04 g | 20.0 | 1.0 | Starting phenol |
| Ethyl Bromoacetate | 167.00 | 2.5 mL (3.84 g) | 23.0 | 1.15 | Alkylating agent, lachrymator |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 1.5 | Base, anhydrous |
| Acetone | 58.08 | 100 mL | - | - | Solvent, anhydrous |
| Ethyl Acetate | 88.11 | ~200 mL | - | - | For extraction & chromatography |
| Hexane | 86.18 | ~300 mL | - | - | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - | Drying agent |
| Deionized Water | 18.02 | ~150 mL | - | - | For work-up |
| Brine (Saturated NaCl) | - | ~50 mL | - | - | For work-up |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add vanillin (3.04 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Heating and Alkylation: Fit the flask with a reflux condenser and begin stirring the suspension. Heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Once refluxing, add ethyl bromoacetate (2.5 mL, 23.0 mmol) dropwise via syringe through the top of the condenser over 5 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours.[1][4] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every hour.
-
TLC System: Use a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting material (vanillin dissolved in acetone) and the reaction mixture on the TLC plate. The product should have a higher Rf value than the more polar vanillin starting material. The reaction is complete when the vanillin spot has disappeared.
-
-
Reaction Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts (K₂CO₃ and KBr) using a Büchner funnel and wash the solid cake with a small amount of acetone (~20 mL).
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting oily residue in 100 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water (2 times) and 50 mL of brine.[4][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate on the rotary evaporator to yield the crude product.
-
Purification
The crude product should be purified by flash column chromatography on silica gel.[4][7]
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 25%). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from starting materials to the final, purified product.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
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- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Knoevenagel Condensation Reactions Using 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Introduction: The Strategic Importance of Knoevenagel Condensation in Modern Synthesis
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon double bonds.[1][2][3] This nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, provides a powerful tool for constructing α,β-unsaturated systems.[1][2] These products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of fine chemicals, functional polymers, and, most notably, pharmaceuticals.[4][5][6] The vanillin-derived scaffold, exemplified by 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, is of particular interest in medicinal chemistry. The inherent functionalities—an aromatic aldehyde, a methoxy group, and an acetate ester—offer multiple points for diversification, making it a valuable starting material for generating libraries of biologically active molecules. This guide provides an in-depth exploration of the Knoevenagel condensation utilizing this specific aldehyde, offering detailed protocols, mechanistic insights, and a comparative analysis of catalytic systems to empower researchers in drug discovery and development.
Mechanistic Overview: A Step-by-Step Look at the Reaction Pathway
The Knoevenagel condensation proceeds through a well-established mechanism, initiated by a base catalyst.[7] The catalyst, typically a weak base like piperidine or an amine salt, deprotonates the active methylene compound to form a resonance-stabilized carbanion.[1][2] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, this compound, forming an aldol-type intermediate.[7] Subsequent protonation of the resulting alkoxide, followed by elimination of a water molecule, yields the final α,β-unsaturated product.[1][7] The electron-withdrawing groups (Z and Z') on the active methylene compound are crucial for facilitating the initial deprotonation.[1]
Diagram of the Knoevenagel Condensation Mechanism
Sources
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- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
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- 7. youtube.com [youtube.com]
Application Note: Synthesis of Novel Coumarin Derivatives Using 2-(4-Formyl-2-methoxyphenoxy)ethyl Acetate
Introduction: The Versatility of the Coumarin Scaffold and the Utility of a Novel Precursor
Coumarins (2H-1-benzopyran-2-ones) represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. Their unique scaffold also lends them to applications in materials science as fluorescent probes and dyes. The continued exploration of new coumarin derivatives is a key focus in drug discovery and development, driving the need for versatile and efficient synthetic methodologies.
This application note details the use of a specialized precursor, 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate , in the synthesis of novel coumarin derivatives. This starting material, a derivative of o-vanillin, offers a unique handle for introducing an 8-(2-acetoxyethoxy) substituent on the coumarin core, a modification that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. We present two robust and widely applicable synthetic strategies for this transformation: the Knoevenagel Condensation and the Perkin Reaction . The causality behind experimental choices, detailed protocols, and expected outcomes are discussed to provide researchers with a comprehensive guide.
Strategic Advantage of this compound
The choice of this compound as a starting material is predicated on its inherent structural features. As a derivative of o-hydroxybenzaldehyde, it is primed for cyclization into the coumarin ring system. The ethyl acetate moiety serves a dual purpose: it protects the hydroxyl group during certain synthetic manipulations and provides a functional group that can be later hydrolyzed to reveal a terminal alcohol, offering a site for further derivatization.
Synthetic Pathways
Two primary synthetic routes are explored for the conversion of this compound to the corresponding coumarin derivative. The choice between these methods will depend on the desired substituent at the 3-position of the coumarin ring and the desired reaction conditions.
The Knoevenagel Condensation: A Versatile Route to 3-Substituted Coumarins
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon bonds and is particularly well-suited for coumarin synthesis.[1] The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This is followed by an intramolecular cyclization to form the lactone ring of the coumarin.
Mechanism of the Knoevenagel Condensation:
The reaction proceeds in a stepwise manner:
-
Enolate Formation: A weak base, such as piperidine or L-proline, abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Aldol-type Adduct Formation: A tetrahedral intermediate is formed, which then protonates to yield a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct readily dehydrates to form an α,β-unsaturated intermediate.
-
Intramolecular Cyclization (Lactonization): The phenoxy group attacks the ester carbonyl, leading to the formation of the six-membered pyrone ring and elimination of an alcohol molecule.
Under the typically mild and weakly basic conditions of the Knoevenagel condensation, the acetate protecting group on the phenoxyethyl side chain is expected to remain intact.
Caption: Knoevenagel condensation workflow for coumarin synthesis.
The Perkin Reaction: Synthesis of Coumarin-3-carboxylic Acid Precursors
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, and a variation of this reaction is used to synthesize coumarins from salicylaldehydes.[2][3] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[4]
Mechanism of the Perkin Reaction for Coumarin Synthesis:
The mechanism is thought to proceed as follows:
-
Enolate Formation: The basic salt (e.g., sodium acetate) deprotonates the acid anhydride (e.g., acetic anhydride) to form an enolate.
-
Aldol-type Addition: The enolate attacks the aldehyde carbonyl group.
-
Intramolecular Acetyl Transfer: The resulting alkoxide undergoes an intramolecular acetyl transfer to form a more stable intermediate.
-
Elimination: Elimination of a carboxylate group leads to the formation of an α,β-unsaturated mixed anhydride.
-
Hydrolysis and Lactonization: This intermediate can then undergo hydrolysis and subsequent intramolecular cyclization (lactonization) to form the coumarin ring. A key intermediate is the ortho-hydroxycinnamic acid, which readily cyclizes.[5]
It is important to note that the higher temperatures often employed in the Perkin reaction may lead to the in-situ hydrolysis of the acetate group on the phenoxyethyl side chain. This should be considered when planning the synthesis and characterizing the final product.
Caption: Perkin reaction workflow for coumarin synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of coumarin derivatives from substituted salicylaldehydes.[1][6] Researchers should perform their own optimization of reaction conditions.
Protocol 1: Knoevenagel Condensation for the Synthesis of Ethyl 7-methoxy-8-(2-acetoxyethoxy)-2-oxo-2H-chromene-3-carboxylate
This protocol details the synthesis of a 3-carboxyethyl coumarin derivative.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 252.24 | 10.0 | 2.52 g |
| Diethyl malonate | 160.17 | 11.0 | 1.76 g (1.67 mL) |
| Piperidine | 85.15 | 1.0 | 0.085 g (0.1 mL) |
| Ethanol, anhydrous | 46.07 | - | 25 mL |
| Acetic Acid, glacial | 60.05 | - | 1-2 drops |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.52 g, 10.0 mmol).
-
Add anhydrous ethanol (25 mL) and stir until the starting material is fully dissolved.
-
To the stirred solution, add diethyl malonate (1.76 g, 11.0 mmol) followed by piperidine (0.1 mL, approx. 1.0 mmol) and 1-2 drops of glacial acetic acid.[7]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.[8]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod may be necessary.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Perkin Reaction for the Synthesis of 7-methoxy-8-(2-acetoxyethoxy)-2-oxo-2H-chromene
This protocol describes the synthesis of a coumarin with no substituent at the 3-position.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 252.24 | 10.0 | 2.52 g |
| Acetic anhydride | 102.09 | 30.0 | 3.06 g (2.8 mL) |
| Sodium acetate, anhydrous | 82.03 | 10.0 | 0.82 g |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (2.52 g, 10.0 mmol), anhydrous sodium acetate (0.82 g, 10.0 mmol), and acetic anhydride (2.8 mL, 30.0 mmol).
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath to 180-200°C for 5-6 hours.[6]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into ice-cold water (100 mL) with vigorous stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from aqueous ethanol.
Expected Results and Characterization
The successful synthesis of the target coumarin derivatives can be confirmed by a combination of spectroscopic techniques.
Expected Yields:
| Reaction | Expected Yield Range |
| Knoevenagel Condensation | 70-90% |
| Perkin Reaction | 40-60% |
Spectroscopic Data for Ethyl 7-methoxy-8-(2-acetoxyethoxy)-2-oxo-2H-chromene-3-carboxylate (from Protocol 1):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (s, 1H, H-4), ~7.4 (d, 1H, H-5), ~6.8 (d, 1H, H-6), ~4.4 (q, 2H, -OCH₂CH₃), ~4.3 (t, 2H, Ar-O-CH₂-), ~4.2 (t, 2H, -CH₂-OAc), ~3.9 (s, 3H, -OCH₃), ~2.1 (s, 3H, -COCH₃), ~1.4 (t, 3H, -OCH₂CH₃). The exact chemical shifts may vary slightly.[9]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~168-170 (-COCH₃), ~163-165 (ester C=O), ~160 (lactone C=O), ~155-158 (C-7, C-8a), ~148-150 (C-4), ~130 (C-5), ~112-115 (C-3, C-4a, C-6), ~101 (C-8), ~68-70 (Ar-O-CH₂-), ~62-64 (-OCH₂CH₃, -CH₂-OAc), ~56 (-OCH₃), ~21 (-COCH₃), ~14 (-OCH₂CH₃).[9][10]
-
IR (KBr, cm⁻¹): ~1760 (lactone C=O stretch), ~1735 (ester C=O stretch), ~1620 (C=C stretch), ~1250 (C-O stretch of acetate), ~1140 (C-O-C stretch).[9][11]
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected. Common fragmentation patterns for coumarins include the loss of CO (28 Da) from the pyrone ring to form a benzofuran radical cation.[12][13]
Conclusion
This application note provides a comprehensive guide for the synthesis of novel coumarin derivatives from this compound using two well-established synthetic methodologies. The Knoevenagel condensation offers a high-yielding and versatile route to 3-substituted coumarins, while the Perkin reaction provides access to coumarins unsubstituted at the 3-position. The detailed protocols and expected characterization data will enable researchers in medicinal chemistry and materials science to efficiently synthesize and explore the potential of this new class of coumarin derivatives.
References
- Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36.
- Saba, A., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42(2), 95-99.
-
Saba, A., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42(2), 95-99. Available at: [Link]
- Wang, Y., et al. (2014). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 19(6), 7849-7861.
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Saba, A., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42(2), 95-99. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds. BenchChem.
- BenchChem. (2025).
- Bogdal, D., et al. (2000). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (10), 468-469.
- ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*.
- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(1), 1-10.
- Majumder, P. L., & Majumder, S. (2005). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction from Salicylaldehyde. Molbank, 2005(4), M435.
- Sharma, S., et al. (2014). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science, 2(8), 01-08.
- ResearchGate. (n.d.). FT-IR spectra of nitro-coumarin N1 and amino-coumarin A1 theoretically calculated by the B3PW91/6-31G(d, p) method.
- Glavaš-Obrovac, L., et al. (2013). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 78(10), 1471-1479.
- Kikelj, D., et al. (2014).
- ChemicalBook. (n.d.). 7-Methoxycoumarin(531-59-9) 1H NMR spectrum. ChemicalBook.
- Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(21), 5035.
- Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. Chemistry Stack Exchange.
- Suljić, S., & Pietruszka, J. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molbank, 2022(4), M1495.
- BenchChem. (2025).
- Wikipedia. (n.d.). Perkin reaction. Wikipedia.
- Studylib. (n.d.).
- Sigma-Aldrich. (n.d.).
- Kumar, A. (2018). A Concise Introduction of Perkin Reaction.
- BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S.
- Sahoo, S. K., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(18), 10833-10845.
- Journal of Medicinal and Chemical Sciences. (2022). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 5(1), 1-12.
- Beilstein Journals. (2018). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 14, 243-251.
- SpectraBase. (n.d.). 7-Methoxycoumarin - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Suljić, S., et al. (2021).
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde. BenchChem.
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde. BenchChem.
- PubChem. (n.d.).
- Socratic. (2020). Why is an acetate ion more stable than a phenoxide ion even though the latter is aromatic?.
- The Good Scents Company. (n.d.).
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Application Notes and Protocols: Synthesis of Bio-active Scaffolds via Reaction of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the reaction of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate with various active methylene compounds. This reaction, primarily a Knoevenagel condensation, is a cornerstone in synthetic organic chemistry for the construction of diverse heterocyclic scaffolds, most notably coumarin derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of pharmacological activities.
Introduction: The Synthetic Utility of a Versatile Precursor
This compound, a derivative of the readily available natural product vanillin, serves as an excellent substrate for carbon-carbon bond formation. The presence of an aldehyde functional group ortho to a potential hydroxyl group (after hydrolysis of the acetate) makes it an ideal precursor for the synthesis of coumarin and other benzopyran systems. The reaction with active methylene compounds, substances possessing a CH₂ group flanked by two electron-withdrawing groups, provides a straightforward and efficient route to construct these valuable heterocyclic cores.
The ethyl acetate moiety at the phenoxy position offers a handle for further chemical modifications, potentially influencing the pharmacokinetic properties of the resulting molecules, such as solubility and cell permeability. Understanding and controlling the reaction of this specific precursor with a variety of active methylene compounds is therefore crucial for the development of new chemical entities in drug discovery programs.
The Knoevenagel Condensation: Mechanism and Rationale
The reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst is known as the Knoevenagel condensation.[1][2] This reaction is a powerful tool for the formation of α,β-unsaturated compounds.[3] In the context of this compound, which is an o-hydroxybenzaldehyde derivative, the initial Knoevenagel adduct can undergo a subsequent intramolecular cyclization (a Michael addition) to yield a coumarin ring system.
The reaction mechanism proceeds through the following key steps:
-
Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate ion.[2]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde.
-
Aldol-type Addition: This attack forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration to yield the α,β-unsaturated product (the Knoevenagel adduct).
-
Intramolecular Cyclization: In the case of o-hydroxybenzaldehydes, the phenolic hydroxyl group (which can be formed in situ by hydrolysis of the acetate under certain conditions or pre-formed) attacks the β-carbon of the newly formed double bond in an intramolecular Michael addition, leading to the formation of the coumarin ring.
The choice of catalyst is critical and can range from weak organic bases like piperidine and pyridine to inorganic bases such as potassium carbonate.[4][5] The selection of the active methylene compound dictates the substitution pattern at the 3-position of the resulting coumarin.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative active methylene compounds.
Synthesis of the Starting Material: this compound
A common method for the synthesis of the starting material involves the alkylation of vanillin with an appropriate ethyl haloacetate.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethyl bromoacetate or ethyl chloroacetate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of vanillin (1 equivalent) in acetone or DMF, add the base (K₂CO₃ or Cs₂CO₃, 1.3-1.5 equivalents).
-
Add ethyl bromoacetate or ethyl chloroacetate (1.2-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 80 °C (for DMF) and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 1: Reaction with Malononitrile to yield Coumarin-3-carbonitrile derivative
This protocol describes the synthesis of a coumarin derivative with a cyano group at the 3-position, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine or a few drops of a basic catalyst
-
Ethanol or Glycerol/Water mixture
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10-15 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Expertise & Experience: The use of a glycerol/water mixture as a green solvent system can also be effective and may facilitate product precipitation.[6] The strong electron-withdrawing nature of the two cyano groups in malononitrile makes it a highly reactive methylene compound, often leading to high yields in shorter reaction times compared to other active methylene compounds.[7]
Protocol 2: Reaction with Ethyl Cyanoacetate to yield Ethyl 2-oxo-2H-chromene-3-carboxylate derivative
This protocol leads to the formation of a coumarin-3-carboxylate, a versatile intermediate for further derivatization.
Materials:
-
This compound (1 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
Piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Combine this compound (1 mmol), ethyl cyanoacetate (1.1 mmol), and a catalytic amount of piperidine or DABCO in ethanol or toluene.[8][9]
-
If using toluene, set up a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expertise & Experience: The reactivity of ethyl cyanoacetate is generally lower than that of malononitrile.[7] Therefore, longer reaction times or the use of a Dean-Stark trap to remove water may be necessary to achieve high yields. The ethyl acetate group on the phenoxy ring is expected to be stable under these conditions, but prolonged reaction times at high temperatures in the presence of a base could potentially lead to its hydrolysis.
Protocol 3: Reaction with Diethyl Malonate to yield Ethyl 2-oxo-2H-chromene-3-carboxylate derivative
This reaction also yields a coumarin-3-carboxylate. Diethyl malonate is a less reactive but commonly used active methylene compound.
Materials:
-
This compound (1 mmol)
-
Diethyl malonate (1.2 mmol)
-
Piperidine and a drop of glacial acetic acid
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 mmol) and diethyl malonate (1.2 mmol) in toluene.[8]
-
Add a catalytic amount of piperidine and one drop of glacial acetic acid.
-
Reflux the mixture for 6-12 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture and remove the toluene under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Expertise & Experience: The reaction with diethyl malonate is typically slower than with malononitrile or ethyl cyanoacetate.[10] The addition of a catalytic amount of acetic acid along with piperidine can sometimes improve the reaction rate and yield.
Data Presentation: Summary of Reactions
The following table summarizes the expected products and typical reaction conditions for the Knoevenagel condensation of this compound with various active methylene compounds.
| Active Methylene Compound | Expected Product | Catalyst | Solvent | Typical Reaction Time |
| Malononitrile | 2-((3-cyano-2-oxo-2H-chromen-7-yl)oxy)ethyl acetate | Piperidine | Ethanol | 2-4 hours |
| Ethyl Cyanoacetate | Ethyl 2-((3-(ethoxycarbonyl)-2-oxo-2H-chromen-7-yl)oxy)acetate | Piperidine/DABCO | Ethanol/Toluene | 4-8 hours |
| Diethyl Malonate | Ethyl 2-((3-(ethoxycarbonyl)-2-oxo-2H-chromen-7-yl)oxy)acetate | Piperidine/Acetic Acid | Toluene | 6-12 hours |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of coumarin derivatives from this compound is depicted below.
Conclusion and Future Perspectives
The reaction of this compound with active methylene compounds via the Knoevenagel condensation provides a versatile and efficient platform for the synthesis of a wide array of coumarin derivatives. The protocols outlined in this guide are robust and can be adapted for various substrates and scales. The resulting coumarin scaffolds, bearing a flexible ester-containing side chain, are promising candidates for further biological evaluation and lead optimization in drug discovery endeavors. Future work could explore the use of green catalysts and solvent systems to further enhance the sustainability of these synthetic routes.[4]
References
-
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]
-
Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2). [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate. ResearchGate. [Link]
-
Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. IntechOpen. [Link]
-
Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry. [Link]
-
ethyl 2-oxo-2H-chromene-3-carboxylate. ChemSynthesis. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Knoevenagel condensation of malononitrile and ethylcyanoacetate with various aldehydes. ResearchGate. [Link]
-
ETHYL 2-OXO-2H-CHROMENE-3-CARBOXYLATE. ChemBK. [Link]
-
3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. National Institutes of Health. [Link]
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Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel... ResearchGate. [Link]
-
Original Knoevenagel condensation reaction: formaldehyde and diethyl... ResearchGate. [Link]
-
ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). ResearchGate. [Link]
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. [Link]
-
An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research. [Link]
-
Deshmukh, M.B., et al. (2012) Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. Synthetic Communications, 42, 1177-1183. [Link]
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Application Note: A Practical Guide to the Synthesis of Bioactive Scaffolds from 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Abstract: This document provides detailed experimental protocols for the synthesis of two classes of potentially bioactive molecules—Schiff bases and secondary amines—utilizing 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate as a versatile starting material. This precursor, built upon a vanillin scaffold, is a valuable platform for generating diverse molecular libraries for drug discovery and development. Vanillin and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide explains the causality behind key experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We present two primary synthetic pathways: (A) direct condensation with primary amines to form Schiff bases, and (B) a one-pot reductive amination to yield secondary amines. Each protocol is designed to be a self-validating system, complete with characterization checkpoints and scientific rationale.
Introduction: The Vanillin Scaffold in Medicinal Chemistry
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a privileged scaffold in drug discovery, with its functional groups—aldehyde, hydroxyl, and ether—providing multiple points for chemical modification.[1][3] These modifications can lead to a diverse range of derivatives with enhanced pharmacological activity.[1][3] Our starting material, this compound, is an elegant derivative where the phenolic hydroxyl group of vanillin is alkylated. This modification maintains the reactive aldehyde group, which serves as the primary handle for synthetic elaboration, while altering the molecule's overall lipophilicity and steric profile.
The aldehyde functionality is an ideal electrophile for reactions with primary amines. This interaction can be harnessed through two robust and high-yielding synthetic strategies to create compounds with significant biological potential.
-
Schiff Base (Azomethine) Formation: The condensation of an aldehyde with a primary amine yields an imine or Schiff base, characterized by a C=N double bond. This azomethine linkage is a critical pharmacophore in its own right, found in numerous compounds with antibacterial, antifungal, and antitumor activities.[1][4]
-
Reductive Amination: This powerful one-pot reaction first forms the imine intermediate in situ, which is then immediately reduced to a stable and more flexible secondary amine.[5][6] This method is one of the most effective and versatile for synthesizing amines, which are fundamental components of countless natural products and pharmaceuticals.[5]
This application note provides comprehensive, step-by-step protocols for both synthetic routes.
Synthetic Pathways and Mechanistic Overview
The core of our synthetic strategy is the electrophilic aldehyde group of this compound. By selecting different primary amines, a vast chemical space can be explored, leading to two distinct molecular families.
Sources
- 1. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the 2-(4-Formyl-2-methoxyphenoxy)ethyl Acetate Linker in Solid-Phase Synthesis
Introduction: A Versatile Aldehyde-Based Linker for Modern Solid-Phase Synthesis
In the landscape of solid-phase synthesis, the choice of linker is paramount, dictating the conditions for both immobilization and cleavage, and ultimately influencing the purity and yield of the final product. The 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate linker, a vanillin derivative, has emerged as a versatile tool for the covalent attachment of a diverse range of molecules to solid supports. Its aldehyde functionality provides a reactive handle for the immobilization of primary amines via reductive amination, a robust and widely applicable conjugation method. This linker is particularly advantageous for its stability under a range of reaction conditions, yet it allows for specific cleavage strategies, offering a valuable addition to the synthetic chemist's toolbox.
This comprehensive guide provides an in-depth exploration of the applications of the this compound linker. We will delve into its mechanism of action, provide detailed protocols for its use in the synthesis of peptides and other amine-containing molecules, and offer insights into best practices and troubleshooting.
Mechanism of Action: A Two-Stage Approach to Immobilization and Cleavage
The utility of the this compound linker lies in its distinct functionalities that govern its attachment to the solid support, loading of the substrate, and subsequent cleavage.
-
Attachment to the Solid Support: The linker is typically anchored to an amino-functionalized resin (e.g., aminomethyl polystyrene) through the formation of a stable amide bond with its carboxylic acid derivative, 2-(4-Formyl-2-methoxyphenoxy)acetic acid. This reaction is typically mediated by standard peptide coupling reagents.
-
Substrate Loading via Reductive Amination: The aldehyde group of the linker serves as the point of attachment for the first building block, which must contain a primary amine. The reaction proceeds via the formation of a Schiff base (imine), which is then reduced in situ to a stable secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Cleavage: The ester linkage in the "ethyl acetate" portion of the linker is susceptible to cleavage under basic conditions (e.g., treatment with sodium hydroxide or ammonia), releasing the synthesized molecule with a C-terminal modification derived from the linker. Alternatively, depending on the overall synthetic strategy, the bond formed during reductive amination can be cleaved under specific acidic conditions, although the linker itself shows considerable stability to mild acids like 1% trifluoroacetic acid (TFA).
Visualizing the Workflow: From Resin to Released Product
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide using the this compound linker.
Caption: The reductive amination process for attaching a primary amine to the aldehyde linker.
References
-
Jensen, K. J., & Brask, J. (2005). Backbone amide linker in solid-phase synthesis. In Peptide Synthesis and Applications (pp. 35-55). Humana Press. [Link]
-
Backes, B. J., & Ellman, J. A. (1999). An alkanesulfonamide "safety-catch" linker for solid-phase synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical reviews, 100(6), 2091-2158. [Link]
-
Scougall, R. K., & Scott, J. S. (2012). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 77(16), 7088-7093. [Link]
-
Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS combinatorial science, 17(3), 152-155. [Link]
-
Lorthioir, O., et al. (1998). Pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry. Tetrahedron letters, 39(48), 8829-8832. [Link]
-
Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I., & Lela, L. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2). This article details the synthesis of a structurally related compound. [Link]
-
Nejad, N. K., Islami, M. R., Mortazavi, Z. F. A. S., & Amiri, M. (2019). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. This provides a synthetic route to the carboxylic acid precursor of the linker. [Link]
Application Notes & Protocols: 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate as a Versatile Precursor for Pharmaceutical Intermediates
An Application Note and Protocol from the Senior Application Scientist
Abstract
The global pharmaceutical industry is increasingly focused on developing sustainable and efficient synthetic routes to complex molecules. Vanillin, a bio-sourced compound derived from lignin, represents an ideal starting material due to its low cost, availability, and versatile chemical functionality.[1][2] This document provides detailed application notes and protocols for the use of a key vanillin derivative, 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, as a strategic precursor in the synthesis of valuable pharmaceutical intermediates. We will first detail the synthesis and characterization of the precursor itself, followed by validated protocols for its application in constructing molecular scaffolds relevant to modern therapeutics, such as those found in antihypertensive and antidepressant agents. The methodologies herein emphasize scientific causality, robust validation, and adherence to green chemistry principles.
Compound Profile: this compound
This compound is a derivative of vanillin where the phenolic hydroxyl group has been alkylated. This strategic modification serves two primary purposes in a synthetic workflow:
-
Protection of the Phenolic Hydroxyl: The acetate group protects the potentially reactive and acidic phenolic proton, preventing unwanted side reactions in subsequent steps, such as base-catalyzed self-condensation of the aldehyde.
-
Introduction of a Versatile Handle: The ethyl acetate chain provides an additional functional group that can be modified or cleaved in later synthetic stages, adding to the molecule's utility.
The core reactivity of the molecule is centered on the aromatic aldehyde, which is a gateway to a multitude of transformations including reductive aminations, condensations, and cyclizations for building complex heterocyclic systems.[2][3][4]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molar Mass | 238.24 g/mol [5] |
| Appearance | Expected to be a white to off-white solid or oil |
| IUPAC Name | This compound |
| Key Functional Groups | Aldehyde, Ether, Ester, Aromatic Ring |
Synthesis Protocol: this compound from Vanillin
The synthesis of the title compound is efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[6]
Principle & Rationale
The reaction proceeds via an SN2 mechanism. Vanillin's phenolic hydroxyl group is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromoethyl acetate, displacing the bromide leaving group to form the desired ether linkage.
-
Choice of Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the acidic phenol (pKa ≈ 7.4) but not so strong as to promote side reactions with the ester or aldehyde functionalities.
-
Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and accelerating the rate of the SN2 reaction.[7]
Experimental Workflow
Caption: Workflow for the synthesis of the title precursor.
Detailed Step-by-Step Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (18.2 g, 131.4 mmol).
-
Solvent Addition: Add 100 mL of dry N,N-Dimethylformamide (DMF). Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Slowly add 2-bromoethyl acetate (11.5 mL, 10.9 g, 98.6 mmol) to the stirring suspension via a dropping funnel over 10 minutes.
-
Reaction: Heat the reaction mixture to 80°C using an oil bath. Maintain this temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete (disappearance of vanillin spot on TLC), cool the mixture to room temperature. Pour the mixture into 500 mL of cold water and stir for 20 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (from 9:1 to 3:1) to yield the pure product.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 80-90% |
| Physical Form | White to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.88 (s, 1H, -CHO), 7.45 (m, 2H, Ar-H), 6.98 (d, 1H, Ar-H), 4.35 (m, 4H, -OCH₂CH₂O-), 3.95 (s, 3H, -OCH₃), 2.10 (s, 3H, -COCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.9, 170.8, 152.0, 150.1, 130.5, 124.8, 112.1, 109.5, 67.5, 62.9, 56.1, 20.9. |
Application Protocol: Synthesis of a Urapidil Precursor via Reductive Amination
Urapidil is an antihypertensive agent whose synthesis involves coupling a piperazine moiety to a uracil core via a propylamino linker.[8][9] Our precursor can be used to construct a key intermediate for this linker through reductive amination, a cornerstone reaction in pharmaceutical synthesis for forming C-N bonds.[3][10]
Principle & Rationale
Reductive amination is a two-step, one-pot process.[11] First, the aldehyde on our precursor reacts with a primary amine (e.g., 3-aminopropan-1-ol) to form an unstable carbinolamine, which rapidly dehydrates to form an imine (Schiff base) intermediate. A selective reducing agent, present in the same pot, then reduces the imine C=N bond to the corresponding amine without reducing the starting aldehyde.
-
Choice of Amine: 3-aminopropan-1-ol is chosen to introduce the required three-carbon chain with a terminal hydroxyl group, which can be later converted to a leaving group for coupling with the uracil moiety.[12]
-
Choice of Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for this transformation. It is less reactive than NaBH₄ and will not readily reduce the aldehyde, but it is highly effective at reducing the protonated imine intermediate. Its steric bulk also enhances its selectivity.[11]
Synthetic Pathway
Caption: Synthesis of a Urapidil precursor via reductive amination.
Detailed Step-by-Step Protocol
-
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 21.0 mmol) in 100 mL of 1,2-dichloroethane (DCE).
-
Amine Addition: Add 3-aminopropan-1-ol (1.74 g, 23.1 mmol) followed by glacial acetic acid (1.2 mL, 21.0 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the imine can be observed by a slight color change.
-
Reducing Agent Addition: In portions over 15 minutes, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (6.7 g, 31.5 mmol) to the stirring solution. Effervescence may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC (10:1 Dichloromethane:Methanol) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of Dichloromethane:Methanol) to obtain the pure secondary amine.
Expected Results
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Physical Form | Viscous oil or low-melting solid |
| Key Spectroscopic Change | Disappearance of the aldehyde proton signal (~9.9 ppm) and appearance of new alkyl chain signals in the ¹H NMR spectrum. |
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
2-Bromoethyl acetate: Is a lachrymator and corrosive. Handle with extreme care.
-
N,N-Dimethylformamide (DMF): Is a reproductive toxin. Avoid inhalation and skin contact.[15]
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen. Use only in a closed system or with adequate ventilation.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Quench carefully.
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a highly effective and versatile building block derived from the renewable resource vanillin. Its synthesis is straightforward and high-yielding. The protected phenol and reactive aldehyde allow for clean, high-yielding transformations, such as the reductive amination demonstrated here, to produce advanced intermediates for the synthesis of important pharmaceutical agents. The protocols provided are robust and scalable, offering a reliable pathway for researchers in drug discovery and development.
References
- CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil.
- Vanillin in Pharmaceutical Intermediates: Applications and Future Prospects. NINGBO INNO PHARMCHEM CO.,LTD.
- Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF.
- VANILLIN.
- An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane.
- KR20230099857A - New process for preparing intermediate of urapidil.
- Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing).
- Improvement of the synthesis of urapidil.
- CN105601536A - Vilazodone intermediate preparation method.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers.
- What are pharmaceutical uses for Vanillin? Chemistry Stack Exchange.
- AU2016102286A4 - Urapidil drug intermediates 1,3-dimethyl-6- (3-hydroxypropyl) amino uracil synthesis method.
- Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar.
- Vanillin. Wikipedia.
- Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.
- WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF.
- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers.
- Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone.
- Synthesis and Characterization New Heterocyclic Compounds derivatives
- Reductive amin
- What are vanillin properties, uses and production processes? ECHEMI.
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. NIH.
- Synthesis and Characterization New Heterocyclic Compounds derivatives
- ethyl (4-formyl-2-iodo-6-methoxyphenoxy)
- Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane.
- Predicted mechanism for O-alkylated reactions of vanillin (I).
- Material Safety D
- ethyl 2-(4-formyl-2-methoxyphenoxy)
- Contents. The Royal Society of Chemistry.
- Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
- Mechanism for Synthesis of Vanillin. Reddit.
- Ethyl (4-formyl-2-methoxyphenoxy)acetate - Optional[13C NMR] - Chemical Shifts. Wiley.
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Jurnal Kimia Sains dan Aplikasi.
- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
- Ethyl 2-(4-formylphenoxy)
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
- Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C.
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- 15. tcichemicals.com [tcichemicals.com]
Application Note: A Multi-Platform Analytical Approach for Monitoring Reactions of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for monitoring chemical reactions involving 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate. This compound, a vanillin derivative, possesses key functional groups—an aldehyde and an ester—that are common reactive sites in organic synthesis. Accurate and real-time monitoring of its transformation is crucial for reaction optimization, kinetic studies, and impurity profiling. We present comprehensive, step-by-step protocols for three complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) for robust quantification, Nuclear Magnetic Resonance (NMR) Spectroscopy for in-situ, non-destructive monitoring, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and byproduct identification. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction and Physicochemical Properties
This compound is a bifunctional organic molecule that serves as a versatile building block in the synthesis of more complex chemical entities. Its structure, derived from vanillin, incorporates an aromatic aldehyde and an ethyl acetate moiety. The aldehyde is susceptible to oxidation, reduction, and various condensation reactions, while the ester group can undergo hydrolysis. Understanding the kinetics and pathways of these reactions is fundamental to controlling product yield and purity.
The choice of an analytical method is dictated by the molecule's inherent properties. The presence of the aromatic ring and the formyl group creates a strong chromophore, making it ideally suited for UV-based detection methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molar Mass | 238.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Key Functional Groups | Aldehyde, Ester, Ether, Aromatic Ring | N/A |
| UV Absorbance | Strong (due to benzaldehyde moiety) | N/A |
Potential Reaction Pathways
To effectively monitor a reaction, one must anticipate the potential products. The reactivity of the aldehyde group is the primary focus for many synthetic transformations. Below are three common reaction types that can be monitored using the methods described in this guide.
Figure 1: Common reaction pathways for the aldehyde moiety.
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the cornerstone for quantitative analysis in reaction monitoring due to its high resolution, sensitivity, and reproducibility. For a moderately polar compound like this compound, reversed-phase chromatography on a C18 column is the logical starting point.
Causality: The choice of a C18 stationary phase provides effective separation of the starting material from potentially more polar products (like the corresponding alcohol or carboxylic acid) or less polar products (from condensation reactions). A UV detector is selected because the benzaldehyde structure provides strong absorbance, allowing for sensitive detection and quantification.[2][3]
Detailed HPLC Protocol
This protocol is designed as a self-validating system, incorporating a system suitability check and the use of an internal standard for highest accuracy.
Step 1: Reagent and Sample Preparation
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. Filter through a 0.22 µm membrane.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of a stable, commercially available compound with a similar chromophore but different retention time (e.g., 4-methoxyacetophenone) in acetonitrile.
-
Reaction Sampling: At designated time points (t=0, 1, 2...n hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture containing a fixed concentration of the Internal Standard. This "dilute-and-shoot" approach minimizes sample preparation error.
Step 2: HPLC Instrumentation and Conditions
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving moderately polar aromatic compounds. |
| Mobile Phase | Gradient elution (see below) | Provides good separation for components with varying polarities. |
| Gradient | 0-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-22 min: 30% B | A robust gradient to elute the starting material and potential products. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV/Vis Diode Array Detector (DAD) | |
| Wavelength | 280 nm | A good starting wavelength for benzaldehyde derivatives. A full spectrum can be captured to select the optimal wavelength. |
Step 3: System Suitability and Calibration
-
System Suitability: Before analysis, inject a standard mixture of the starting material and the internal standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2%.
-
Calibration: Prepare a series of calibration standards of the starting material at known concentrations with a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the IS peak area against the concentration to generate a calibration curve.
Step 4: Data Analysis
-
Integrate the peak areas for the starting material and the internal standard at each time point.
-
Use the calibration curve to determine the concentration of the starting material at each time point.
-
Calculate the percent conversion: Conversion (%) = ([C]₀ - [C]t) / [C]₀ * 100, where [C]₀ is the initial concentration and [C]t is the concentration at time t.
Figure 2: Workflow for HPLC-based reaction monitoring.
Orthogonal Method 1: In-Situ NMR Spectroscopy
NMR spectroscopy offers a powerful, non-destructive method to monitor reactions in real-time directly in the reaction vessel (or an NMR tube).[4][5] It provides structural information, allowing for the simultaneous observation of reactant consumption, product formation, and intermediate species.
Causality: The aldehyde proton of the starting material has a distinct chemical shift (typically 9-10 ppm) in a region of the ¹H NMR spectrum that is often free from other signals.[6] This makes it an excellent spectroscopic handle to track the reaction's progress. The disappearance of this signal and the appearance of new signals (e.g., a -CH₂OH signal around 4.5-5.5 ppm for a reduction) can be directly quantified.
Detailed NMR Protocol
-
Solvent Selection: The reaction must be conducted in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that dissolves all components and does not react with them.
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known quantity of this compound in the chosen deuterated solvent.
-
Add a known quantity of an inert internal standard with a simple, sharp signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations based on the integral ratio of the aldehyde proton to the internal standard's protons.
-
Initiate the reaction by adding the second reactant (e.g., a reducing agent) directly to the NMR tube and immediately begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Process each spectrum (Fourier transform, phase, and baseline correction).
-
Normalize the spectra using the integral of the internal standard.
-
Measure the integral of the aldehyde proton signal (~9.8 ppm) at each time point. The decrease in this integral is directly proportional to the consumption of the starting material.
-
Simultaneously, measure the integrals of new peaks corresponding to the product(s) to monitor their formation.
-
Orthogonal Method 2: GC-MS for Confirmatory Analysis
Gas Chromatography-Mass Spectrometry is an invaluable tool for identifying reaction byproducts and confirming the identity of the final product, especially for volatile compounds.[7][8] While the starting material has a high boiling point, GC-MS analysis may still be feasible with a high-temperature column and program, or it can be used to analyze more volatile byproducts.
Causality: Mass spectrometry provides unambiguous identification through molecular weight and fragmentation patterns.[9] This is crucial for distinguishing between isomeric products or identifying unexpected side reactions that might not be resolved by HPLC.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Take an aliquot from the reaction mixture and quench it as described for the HPLC method.
-
Perform a liquid-liquid extraction into a volatile organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it if necessary.
-
Derivatization (Optional): If products are not volatile (e.g., the carboxylic acid), derivatization with a silylating agent (e.g., BSTFA) can increase volatility and improve chromatographic performance.[10]
-
-
Instrumentation and Conditions:
-
GC Column: A low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 10 min.
-
Injector: Splitless mode at 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-500 m/z.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak, paying attention to the molecular ion (M⁺) and characteristic fragmentation patterns.
-
Compare the obtained spectra with a reference library (e.g., NIST) to confirm the identity of the starting material, product(s), and any byproducts.
-
Method Comparison and Strategic Application
Choosing the right analytical tool depends on the specific goal of the study. A multi-platform approach provides the most comprehensive understanding of the reaction.
Table 3: Comparison of Analytical Methods for Reaction Monitoring
| Feature | HPLC-UV | In-Situ NMR | GC-MS |
| Primary Use | Quantitative analysis of reaction kinetics and purity. | Real-time, non-destructive monitoring of structural changes. | Confirmatory ID of products and volatile byproducts. |
| Strengths | Highly quantitative, robust, widely available, excellent for purity assessment. | Provides structural information, no sampling required, detects intermediates.[5] | High specificity, excellent for structural elucidation, sensitive.[11] |
| Limitations | Destructive sampling, provides no structural info on unknown peaks. | Lower sensitivity than HPLC, requires deuterated solvents, expensive. | Not suitable for non-volatile or thermally labile compounds, quantification can be complex. |
| Best For | Process optimization, quality control, kinetic studies. | Mechanistic studies, identifying transient intermediates. | Impurity profiling, final product confirmation. |
Expert Insight: For a typical reaction optimization study, begin with HPLC to quickly and accurately determine conversion and purity at various time points. Once optimal conditions are approached, use in-situ NMR to gain deeper mechanistic insight into the reaction pathway. Finally, employ GC-MS on the final product mixture to identify any minor, volatile impurities and to provide definitive confirmation of the product's structure.
Conclusion
Effectively monitoring reactions of this compound requires a well-chosen analytical strategy. This application note provides robust, detailed protocols for HPLC-UV, in-situ NMR, and GC-MS. HPLC serves as the primary tool for accurate quantification of reaction progress. NMR offers unparalleled insight into real-time structural transformations, while GC-MS provides definitive structural confirmation and impurity identification. By leveraging the complementary strengths of these techniques, researchers can accelerate reaction development, deepen their mechanistic understanding, and ensure the quality and purity of their final products.
References
-
ethyl 2-(4-formyl-2-methoxyphenoxy)acetate - Physico-chemical Properties. ChemBK. Available at: [Link]
-
Tumanov, S., Bulusu, V., Gottlieb, E., & Kamphorst, J. J. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & Metabolism. Available at: [Link]
-
HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. Available at: [Link]
-
GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research. Available at: [Link]
-
GCMS analysis of Butyrate, Propionate and acetate. Chromatography Forum. Available at: [Link]
-
GCMS ANALYSIS OF BIOACTIVE COMPOUNDS IN ETHYL ACETATE EXTRACT OF EARTHWORM GUT Streptomyces fulvissimus (Jenson, 1930). International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]
-
Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. Available at: [Link]
-
Synthesis of 2-(2-formylphenoxy)acetate esters. The Royal Society of Chemistry. Available at: [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Available at: [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]
-
(2-Ethyl-2-adamantyl) 2-(4-formylphenoxy)acetate. PubChem. Available at: [Link]
-
Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available at: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. Available at: [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. Available at: [Link]
-
Reaction Monitoring by NMR. YouTube. Available at: [Link]
-
Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Available at: [Link]
-
Ethyl (4-formylphenoxy)acetate. LookChem. Available at: [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]
-
Ethyl 2-(4-methoxyphenoxy)acetate. PubChem. Available at: [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
-
Colorimetric Recognition of Aldehydes and Ketones. University of Illinois. Available at: [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry. Available at: [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Available at: [Link]
-
Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. YouTube. Available at: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
- Process for the preparation of Carvedilol Form II. Google Patents.
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Leaves. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Part 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis, providing a logical framework for problem-solving.
Q1: My reaction yield is disappointingly low, or my starting material (vanillin) is largely unreacted. What are the primary causes and how can I improve the conversion?
A1: Low conversion in this Williamson ether synthesis is a frequent issue that typically points to suboptimal reaction parameters. The core of this reaction is the SN2 attack of the vanillin phenoxide on the ethyl haloacetate.[1][2] Several factors can impede this process.
Root Cause Analysis & Solutions:
-
Incomplete Deprotonation of Vanillin: The phenolic proton of vanillin (pKa ≈ 7.4) must be removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will stall.
-
Solution: While potassium carbonate (K₂CO₃) is commonly used, it is a relatively weak base and often requires higher temperatures (e.g., 80 °C or higher) and longer reaction times to be effective.[3][4] For a more robust reaction, consider using a stronger base like cesium carbonate (Cs₂CO₃), which enhances the reactivity of the phenoxide.[5] Alternatively, strong bases like sodium hydride (NaH) will ensure complete and rapid deprotonation, though they require strictly anhydrous conditions.[6][7]
-
-
Poor Leaving Group on the Alkylating Agent: The rate of an S
N2 reaction is highly dependent on the quality of the leaving group.[7]-
Solution: The reactivity of ethyl haloacetates follows the trend: I > Br > Cl. If you are using ethyl chloroacetate and experiencing slow or incomplete reactions, switching to ethyl bromoacetate will significantly increase the reaction rate. For an even greater boost, you can add a catalytic amount of sodium or potassium iodide (NaI or KI). This initiates the Finkelstein reaction, converting the alkyl chloride or bromide into the more reactive alkyl iodide in situ.[7]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in mediating the S
ngcontent-ng-c2487356420="" class="ng-star-inserted">N2 reaction. Protic solvents (like ethanol or water) can solvate and stabilize the phenoxide nucleophile, reducing its reactivity and slowing the reaction.[2][8] -
Insufficient Thermal Energy: Like most reactions, this synthesis requires a certain activation energy.
Q2: My TLC plate shows multiple products, and I'm struggling with side reactions. What are these byproducts and how can they be minimized?
A2: The formation of side products is often a result of the multiple reactive sites on the starting materials or non-ideal reaction conditions.
Common Side Products & Prevention Strategies:
-
C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is electronically favored, C-alkylation can occur, leading to impurities.[1][2][12]
-
Prevention: This side reaction is more prominent in protic solvents, which can shield the oxygen atom through hydrogen bonding.[12] Using polar aprotic solvents like DMF or DMSO strongly favors the desired O-alkylation pathway.
-
-
Hydrolysis of the Ester: The target molecule contains an ethyl ester group, which is susceptible to hydrolysis under basic conditions, especially in the presence of water. This results in the formation of (4-formyl-2-methoxyphenoxy)acetic acid.[13]
-
Prevention: Avoid strong hydroxide bases like NaOH or KOH if possible, as they increase the risk of hydrolysis. Potassium carbonate (K₂CO₃) is a safer choice in this regard.[3] Crucially, ensure anhydrous reaction conditions. During the work-up, neutralize the reaction mixture with a mild acid (e.g., dilute HCl or saturated NH₄Cl solution) before extraction to prevent base-catalyzed hydrolysis.[7]
-
-
Aldol-Type Reactions: Vanillin's aldehyde group can participate in side reactions, particularly if a strong base is used in combination with a solvent that can act as a nucleophile (e.g., using NaOH in acetone is a known error that promotes aldol condensations).[14]
-
Prevention: This is generally not a major concern under standard Williamson ether conditions. Stick to recommended solvent-base combinations like K₂CO₃ in DMF to protect the integrity of the aldehyde group.
-
Q3: The work-up and purification are proving difficult. How can I efficiently isolate my pure product?
A3: A well-designed work-up and purification strategy is essential for obtaining a clean product, especially when dealing with high-boiling solvents and phenolic starting materials.
Effective Isolation & Purification Protocol:
-
Quenching and Removing Unreacted Vanillin:
-
Procedure: After cooling the reaction mixture, quench it by pouring it into cold water. Unreacted vanillin is phenolic and therefore acidic. By adjusting the pH of the aqueous solution to be mildly basic (pH ~9-10) with a dilute NaOH or Na₂CO₃ solution, you can selectively deprotonate and dissolve the unreacted vanillin into the aqueous layer. The desired ether product, being non-acidic, will remain in the organic layer during extraction.
-
-
Removing High-Boiling Solvents (DMF/DMSO):
-
Procedure: Extract the product into a low-boiling organic solvent like ethyl acetate or dichloromethane. A common issue is the carryover of DMF or DMSO into the organic layer. To remove these, wash the organic layer multiple times (at least 3-5 times) with water and finally with a saturated brine solution.[4][5] This partitions the highly water-soluble DMF/DMSO into the aqueous phase.
-
-
Final Purification:
-
Crystallization: The product may be a solid that can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: If the product is an oil or crystallization fails to remove impurities, purification by silica gel column chromatography is the most reliable method.[5] A gradient of ethyl acetate in hexane is a typical eluent system. Monitor the fractions by TLC to isolate the pure product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
The synthesis of this compound is a classic example of the Williamson Ether Synthesis .[6] The reaction proceeds via a two-step SN2 mechanism:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of vanillin, forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of the ethyl haloacetate, displacing the halide ion (the leaving group) and forming the new ether linkage.[2]
Q2: Which base is the optimal choice for this reaction?
The "best" base depends on factors like desired reaction time, temperature, and cost.
| Base | Strength | Typical Conditions | Pros | Cons |
| K₂CO₃ | Moderate | 60-100 °C, DMF/Acetonitrile | Inexpensive, low risk of ester hydrolysis | Requires heat, slower reaction times |
| Cs₂CO₃ | Strong | RT to 80 °C, Acetone/DMF | Highly effective, milder conditions | More expensive |
| NaH | Very Strong | 0 °C to RT, THF/DMF | Fast, complete deprotonation | Requires strict anhydrous conditions, flammable H₂ gas byproduct |
| NaOH/KOH | Strong | Varies | Inexpensive | High risk of ester hydrolysis, especially in aqueous conditions |
For general laboratory synthesis, potassium carbonate or cesium carbonate offer a good balance of reactivity and safety.[1][3][5]
Q3: How critical is solvent choice, and which one should I use?
Solvent choice is critical. Polar aprotic solvents are strongly recommended to maximize the reaction rate.[2][8][11]
| Solvent | Type | Boiling Point | Notes |
| DMF | Polar Aprotic | 153 °C | Excellent solvent for this reaction, high yields reported.[10][11] Difficult to remove. |
| Acetonitrile | Polar Aprotic | 82 °C | Good choice, easier to remove than DMF. |
| Acetone | Polar Aprotic | 56 °C | Effective, but its lower boiling point may require longer reaction times or a sealed vessel. |
| DMSO | Polar Aprotic | 189 °C | Similar performance to DMF but even harder to remove. |
DMF often gives the highest yields and is a reliable choice if you have a robust procedure for its removal during work-up.[10][11]
Q4: Can I use ethyl chloroacetate instead of ethyl bromoacetate?
Yes, but the reaction will be significantly slower due to chloride being a poorer leaving group than bromide. If using ethyl chloroacetate, you will likely need more forcing conditions (higher temperature, longer time) and the addition of a catalytic amount of sodium iodide (NaI) is highly recommended to accelerate the reaction.[7]
Q5: How should I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the best method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. Spot the starting material (vanillin), the alkylating agent, and the reaction mixture. The product, being less polar than vanillin, will have a higher Rf value. The reaction is complete when the vanillin spot has been consumed.
Part 3: Protocols & Visualizations
Standard Experimental Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add vanillin (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (approx. 0.2 M concentration) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction progress by TLC every 1-2 hours until the vanillin is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water (3 times) and saturated brine (1 time) to remove DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Visual Workflow for Synthesis
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. (2019). ResearchGate. Available at: [Link]
-
Synthesis of Vanillin derivative Schiff's bases from threonine, and valine: Structural study and multiscale computational modeling. (2023). PubMed. Available at: [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. Available at: [Link]
-
Synthesis, molecular modeling and structural characterization of vanillin derivatives as antimicrobial agents. (2018). ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. (2015). Asian Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Williamson ether synthesis. Khan Academy. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2008). ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Supporting Information for Publication. The Royal Society of Chemistry. Available at: [Link]
- Process for the alkylation of phenolic compounds.Google Patents.
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
CHE2623 Experiment 2. (2024). Scribd. Available at: [Link]
-
12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Course Hero. Available at: [Link]
-
Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (2019). ResearchGate. Available at: [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. Available at: [Link]
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. University of Wisconsin-River Falls. Available at: [Link]
-
Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
Bromination of vanillin. (2021). YouTube. Available at: [Link]
-
Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2024). ResearchGate. Available at: [Link]
-
Predicted mechanism for O-alkylated reactions of vanillin (I). ResearchGate. Available at: [Link]
-
Williamson ether synthesis (done wrong). (2020). YouTube. Available at: [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry. Available at: [Link]
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- 14. youtube.com [youtube.com]
Common side products in the synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate.
Technical Support Center: Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. Our goal is to provide you with the causal insights and practical solutions needed to optimize your synthesis, improve yield, and ensure the purity of your final product.
The synthesis, a variation of the Williamson ether synthesis, typically involves the reaction of vanillin with an alkylating agent like 2-bromoethyl acetate under basic conditions.[1] While seemingly straightforward, this SN2 reaction is accompanied by several potential competing pathways that can lead to a variety of impurities. Understanding these side reactions is the first step toward preventing them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
The core reaction is a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this process, the hydroxyl group of vanillin is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromoethyl acetate, displacing the bromide leaving group to form the desired ether linkage.[2]
Q2: Why is the choice of base and solvent so critical in this synthesis?
The base and solvent system dictates the reaction's efficiency and side product profile. A moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to selectively deprotonate the phenolic hydroxyl without promoting side reactions.[3][4] Stronger bases like sodium hydroxide can increase the rate of competing reactions, such as ester hydrolysis or the Cannizzaro reaction.[5] Polar aprotic solvents like DMF, DMSO, or acetone are commonly used because they effectively solvate the cation of the base, leaving the phenoxide anion highly reactive, which accelerates the rate of the SN2 reaction.[6][7]
Q3: What are the most common classes of impurities I should expect?
The most common impurities arise from four sources:
-
Unreacted Starting Materials: Residual vanillin and 2-bromoethyl acetate.
-
Hydrolysis Products: Hydrolysis of the ester moiety on either the starting material or the final product.
-
Base-Induced Side Reactions of Vanillin: Competing reactions involving the aldehyde and phenoxide groups of vanillin.
-
Elimination Reactions: Formation of alkenes from the alkylating agent.[8]
Q4: Can C-alkylation occur, and how would I detect it?
Yes, C-alkylation is a potential side reaction. The vanillin phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para to the hydroxyl group).[1] While O-alkylation is electronically and sterically favored, a small amount of C-alkylation can occur, leading to a constitutional isomer. This impurity would have the same mass as the desired product but a different substitution pattern on the aromatic ring. It can typically be detected and separated by high-performance liquid chromatography (HPLC) or identified by detailed analysis of ¹H and ¹³C NMR spectra, which would show a different aromatic splitting pattern.
Reaction and Side Product Pathways
The following diagrams illustrate the intended synthetic route and the formation of the most prevalent side products.
Caption: Main SN2 pathway for the synthesis.
Caption: Major competing side reaction pathways.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment, linking them to potential side products.
Q: My TLC plate shows a spot with a much lower Rf value than my product. What is it?
A: A significantly lower Rf value indicates a much more polar compound. The most likely candidate is 2-(4-formyl-2-methoxyphenoxy)ethanol , the hydrolysis product of your target molecule. The free hydroxyl group makes it much more polar than the acetylated product. Another possibility, especially if the reaction was run with a strong base, is vanillic acid , formed from the oxidation of vanillin or via the Cannizzaro reaction.[5][9]
-
Diagnostic Check: Spot your TLC plate alongside a vanillin standard. If the unknown spot has a similar Rf to vanillin, you have significant unreacted starting material. To confirm the presence of an alcohol (hydrolysis product) versus a carboxylic acid, use a potassium permanganate (KMnO₄) stain; alcohols will often show a yellow/brown spot.
Q: The yield of my reaction is very low, and I have a significant amount of unreacted vanillin. What went wrong?
A: Low conversion can be attributed to several factors:
-
Insufficient Base: The base may not have been strong enough or used in sufficient quantity to fully deprotonate the vanillin. Ensure your base is fresh and anhydrous.
-
Poor Quality Alkylating Agent: 2-Bromoethyl acetate can degrade over time.[10] It is advisable to use a freshly opened bottle or purify it before use.
-
Reaction Time/Temperature: The reaction may not have been heated long enough or at a high enough temperature to go to completion. Williamson ether syntheses can often take several hours at temperatures between 50-100 °C.[1]
-
Presence of Water: Water in the reaction mixture can consume the phenoxide, converting it back to vanillin, and can also hydrolyze the alkylating agent. Ensure you are using anhydrous solvents.
Q: My final product has a persistent impurity with a similar Rf value that is difficult to remove by column chromatography. What could it be?
A: An impurity with a similar polarity could be unreacted 2-bromoethyl acetate or a C-alkylation product . Since 2-bromoethyl acetate is relatively nonpolar, it may co-elute with the product in certain solvent systems. A C-alkylation product would be an isomer of your desired product and thus have very similar polarity.
-
Diagnostic Check: Check the ¹H NMR of your purified product. The presence of unreacted 2-bromoethyl acetate would show a characteristic singlet for the acetyl group at a slightly different chemical shift than your product's acetyl group. A C-alkylation product would result in a more complex aromatic region in the NMR spectrum compared to the clean pattern expected for the desired product.
Q: I noticed a volatile, sweet-smelling compound during my workup. What is it?
A: This is likely vinyl acetate , the product of an E2 elimination reaction of 2-bromoethyl acetate.[8] This side reaction is favored by strong, sterically hindered bases and higher temperatures. While most of this volatile compound will be removed during solvent evaporation, its formation represents a loss of your alkylating agent and thus a lower potential yield.
Summary of Potential Side Products
| Compound Name | Structure | Molecular Weight ( g/mol ) | Polarity & Expected Rf |
| This compound | (Desired Product) | 238.23 | Moderate |
| Vanillin | (Unreacted) | 152.15 | Moderate-High |
| 2-Bromoethyl Acetate | (Unreacted) | 167.00 | Low |
| 2-(4-Formyl-2-methoxyphenoxy)ethanol | (Hydrolysis Product) | 196.19 | High (Low Rf) |
| Vanillic Acid | (Oxidation/Cannizzaro) | 168.15 | Very High (Very Low Rf) |
| Vanillyl Alcohol | (Cannizzaro Product) | 154.16 | High (Low Rf) |
| Vinyl Acetate | (Elimination Product) | 86.09 | Very Low (Volatile) |
Protocol: Purification by Column Chromatography
This protocol is designed to separate the desired product from the common, more polar and less polar impurities.
1. Preparation of the Crude Sample:
-
After the reaction workup, ensure your crude product is a dry, free-flowing solid or a concentrated oil.
-
Dissolve a small amount of the crude material in your chosen eluent system to check the separation on an analytical TLC plate. A good starting eluent is a 3:1 mixture of Hexane:Ethyl Acetate.
-
Prepare the bulk sample for loading by dissolving it in a minimal amount of dichloromethane or the eluent. Alternatively, for a solid, perform a dry-loading by adsorbing the compound onto a small amount of silica gel.
2. Column Packing:
-
Select a column with a diameter appropriate for the amount of crude material (a general rule of thumb is a 20:1 to 40:1 ratio of silica weight to crude product weight).
-
Pack the column using the "slurry method": make a slurry of silica gel in the initial eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
3. Loading and Elution:
-
Carefully load your prepared sample onto the top of the silica bed.
-
Begin elution with the starting solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Less polar impurities, like unreacted 2-bromoethyl acetate, will elute first.
-
Collect fractions and monitor them by TLC.
-
Once the less polar impurities are removed, gradually increase the polarity of the eluent (e.g., to 3:1 or 2:1 Hexane:Ethyl Acetate) to elute your desired product.
-
More polar impurities, such as the hydrolysis product and unreacted vanillin, will remain on the column and will elute last or can be flushed out with a high-polarity solvent after your product is collected.
4. Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR and mass spectrometry.
References
-
Fisher Scientific. (2010). Safety Data Sheet: 2-Bromoethyl acetate. Link
-
ChemicalBook. (n.d.). ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis. Link
-
Wikipedia. (n.d.). Williamson ether synthesis. Link
-
CHM556/557 Laboratory. (2020). EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION). YouTube. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Link
- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
-
CHM556/557 Laboratory. (2020). EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). YouTube. Link
- Pearl, I. A. (1946). The Cannizzaro reaction of Vanillin. Journal of the American Chemical Society, 68(10), 2180–2182.
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Link
- Parveen, et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules, 27(14), 4388.
-
Hazel-Chemistry. (2020). Williamson ether synthesis (done wrong). YouTube. Link
-
Chemistry Stack Exchange. (2014). Williamson ether synthesis. Link
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Link
-
Nejad, N. K., & Islami, M. R. (2019). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Manufacturing Insights: The Synthesis of 2-Bromoethyl Acetate. Link
- Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409.
- Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry, 7(2), 239-246.
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. ResearchGate. Link
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. myttex.net [myttex.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Welcome to the technical support center for the purification of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Drawing from established laboratory practices and insights from the synthesis of related molecules, this resource aims to enhance the efficiency and success of your experimental work.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound, providing causal explanations and actionable solutions.
Q1: My column chromatography separation is poor, resulting in fractions contaminated with starting materials or byproducts. What can I do?
Poor separation in column chromatography is a frequent issue stemming from an inappropriate mobile phase polarity. If the polarity is too high, all compounds will elute too quickly with the solvent front. If it's too low, the compounds may not move at all.
Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. The ideal mobile phase will allow the desired compound to move down the column while retaining impurities at different rates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor column chromatography separation.
Step-by-Step Optimization Protocol:
-
Thin-Layer Chromatography (TLC) Analysis: Before running a column, always optimize your solvent system using TLC. The ideal solvent system should give your desired compound an Rf value of approximately 0.3-0.4.
-
Solvent System Selection: For compounds like this compound, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a common starting point.[1][2][3]
-
Adjusting Polarity:
-
If the Rf value is too high, decrease the polarity by reducing the proportion of ethyl acetate.
-
If the Rf value is too low, increase the polarity by increasing the proportion of ethyl acetate.
-
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not effectively separate all components, consider a gradient elution. Start with a lower polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.[4]
| Problem | Potential Cause | Suggested Solution | Example Solvent System (Hexane:Ethyl Acetate) |
| All spots at solvent front (High Rf) | Mobile phase is too polar. | Decrease polarity. | Start with 20:1, move to 10:1. |
| All spots at baseline (Low Rf) | Mobile phase is not polar enough. | Increase polarity. | Start with 5:1, move to 2:1. |
| Poor separation between product and impurity | Insufficient difference in partitioning. | Try a different solvent system (e.g., Dichloromethane/Methanol). | Varies depending on impurity. |
Q2: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.
Causality: Crystal formation is an ordered process of molecules aligning in a lattice. If the cooling is too rapid or the solution is too concentrated, the molecules may not have sufficient time to arrange themselves properly, leading to the separation of a disordered, liquid phase.
Troubleshooting Steps for Oiling Out:
-
Re-dissolve the Oil: Gently heat the solution to re-dissolve the oiled-out compound.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to prolong the cooling period.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[5]
Q3: The yield of my purified product is very low. What are the potential causes and how can I improve it?
Low yield can result from several factors, including incomplete reactions, losses during transfers, or suboptimal purification procedures.
Causality: In the context of purification, low yield often means that a significant portion of the desired product is being discarded along with the impurities.
Strategies to Improve Yield:
-
Re-extraction of Aqueous Layers: During workup, ensure you have extracted the aqueous layer multiple times with an organic solvent to recover all of the product.
-
Column Chromatography Optimization:
-
Avoid using an excessively polar mobile phase, which can cause your product to elute with closely related impurities.
-
After the main product fractions are collected, you can flush the column with a highly polar solvent to see if a significant amount of product was retained.
-
-
Recrystallization Optimization:
-
Use the minimum amount of hot solvent necessary to dissolve your crude product. Using too much solvent will result in a lower recovery of the purified solid.[5]
-
After filtering the initial crop of crystals, cool the mother liquor further (e.g., in an ice bath) to see if a second crop of crystals can be obtained. Be sure to check the purity of this second crop, as it may be less pure than the first.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While specific experimental data for this exact compound is not widely published, we can infer properties from similar structures and available data. It is expected to be a solid at room temperature. For a structurally similar compound, ethyl (4-formylphenoxy)acetate, the melting point is reported as 41-42 °C.[6]
Q2: Which analytical techniques are best for assessing the purity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for confirming the structure and assessing the purity of your compound. Impurities will often show up as extra peaks in the spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity. A pure compound should ideally show a single peak.[7]
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.[5]
Q3: Are there any specific safety precautions I should take when working with this compound and the solvents used for its purification?
Standard laboratory safety protocols should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves.
-
Solvents: Hexane, ethyl acetate, and other organic solvents are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[8][9]
III. Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be adapted based on your TLC analysis.
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 15% ethyl acetate in n-hexane).[1]
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin adding the mobile phase to the top of the column, taking care not to disturb the silica bed.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of compounds using TLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent will need to be determined experimentally. Ethanol or a mixture of ethyl acetate and a non-polar solvent like hexane or toluene are good starting points.[5][10][11]
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[5]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing the flask in an ice bath.
-
-
Isolation of Crystals:
-
Isolate the crystals by vacuum filtration using a Buchner funnel.[5]
-
-
Washing:
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of the solvent.[5]
-
IV. References
-
Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]
-
Reddy, P. P., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. [Link]
-
Suryanti, V., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. [Link]
-
Ginting, M., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical and Natural Resources, 1(1), 31-39. [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. [Link]
-
Suryanti, V., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6529. [Link]
-
LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate. [Link]
-
Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. [Link]
-
Google Patents. (2005). WO2005021504A2 - New crystalline forms of carvedilol.
-
Google Patents. (2004). WO2004026254A2 - Methods for the preparation, isolation and purification of epothilone b, and x-ray crystal structures of epothilone b.
-
Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns. [Link]
-
Inchem.org. (2003). ICSC 0364 - 2-ETHOXYETHYL ACETATE. [Link]
-
Google Patents. (2004). WO2004041783A1 - Process for preparation of carvedilol.
-
Impactfactor. (2023). Isolation of Ethyl Acetate Fraction of Methanolic Extract of Cinnamomum malabatrum Leaves by Column Chromatography. [Link]
-
GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
Research Journal of Pharmacy and Technology. (2008). Development of RP-HPLC Method for Estimation of Carvedilol in Tablet Formulations. [Link]
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- 1. jocpr.com [jocpr.com]
- 2. connectjournals.com [connectjournals.com]
- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ICSC 0364 - 2-ETHOXYETHYL ACETATE [inchem.org]
- 9. Articles [globalrx.com]
- 10. WO2004026254A2 - Methods for the preparation, isolation and purification of epothilone b, and x-ray crystal structures of epothilone b - Google Patents [patents.google.com]
- 11. WO2004041783A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and application of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this valuable vanillin derivative. Our goal is to provide in-depth, mechanistically-grounded solutions to help you optimize your reaction yields and purity.
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and widely used reaction. However, like any chemical transformation, it is susceptible to various competing reactions and suboptimal conditions that can lead to frustratingly low yields. This document addresses the most frequently encountered issues in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial problems encountered during the synthesis.
Q1: My reaction yield is significantly lower than reported in the literature. What are the most common culprits I should investigate first?
A1: Low yields in this specific Williamson ether synthesis almost always trace back to one of three primary issues:
-
Incomplete Deprotonation of Vanillin: The reaction requires the formation of a phenoxide ion from vanillin's hydroxyl group. If your base is not strong enough, is wet, or is used in insufficient quantity, a significant portion of the vanillin will remain unreacted.[1]
-
Ester Hydrolysis (Saponification): The ethyl acetate moiety of your product is susceptible to hydrolysis under the basic reaction conditions. This side reaction consumes your desired product to form (4-formyl-2-methoxyphenoxy)acetic acid, a common and often major byproduct.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Polar aprotic solvents are generally required to achieve good rates, and the temperature must be high enough to drive the reaction without excessively promoting side reactions.[3][4]
Q2: I'm seeing a large amount of unreacted vanillin in my post-reaction analysis (TLC/LCMS). What's the most direct cause?
A2: A large excess of unreacted vanillin strongly suggests a problem with the initial nucleophile formation step. The phenolic proton of vanillin must be removed by a base to generate the reactive phenoxide.[5] Check the following:
-
Base Quality and Stoichiometry: Are you using a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃)? Is your base anhydrous? Carbonate bases are hygroscopic and can be ineffective if they have absorbed significant moisture.
-
Anhydrous Conditions: The presence of water will consume the base and can protonate the phenoxide, shutting down the reaction. Ensure your solvent and glassware are rigorously dried.
Q3: My major byproduct is a new, more polar spot on the TLC plate compared to my starting material. What is it likely to be?
A3: This is a classic sign of ester hydrolysis. The byproduct is almost certainly (4-formyl-2-methoxyphenoxy)acetic acid[6], formed when the ethyl acetate group on your product is cleaved by the base (saponification).[7] This carboxylic acid is significantly more polar than the starting vanillin, causing it to have a much lower Rf value on silica gel TLC. You can often confirm this by spotting your crude reaction mixture on a TLC plate, then spotting it again after adding a drop of acid (like dilute HCl) to the spot; the acid form may streak or run differently than the carboxylate salt.
Q4: What are the best starting conditions for synthesizing this compound?
A4: Several successful protocols have been reported. The choice depends on available reagents and equipment. Polar aprotic solvents are consistently shown to give the best results.[4]
| Base | Solvent | Alkylating Agent | Temperature | Time | Typical Yield | Reference |
| K₂CO₃ (2 eq.) | DMF | Ethyl Bromoacetate (1.3 eq.) | 80 °C | 4 h | >80% | [8] |
| Cs₂CO₃ (1.3 eq.) | Acetone | Ethyl Bromoacetate (1.5 eq.) | Reflux | 1 h | ~50% | [9] |
| K₂CO₃ | DMF | Ethyl Chloroacetate | RT | - | 91% | [3][4] |
Section 2: In-Depth Troubleshooting Guide
This section provides a deeper analysis of specific problems, including mechanistic explanations and detailed troubleshooting workflows.
Issue A: Low Conversion of Vanillin (Incomplete Reaction)
Achieving high conversion is predicated on efficiently generating the vanillin phenoxide and ensuring it can react with the ethyl haloacetate via an Sₙ2 mechanism.[1]
-
Inefficient Phenoxide Formation: Vanillin is a phenol and thus acidic enough to be deprotonated by moderately strong bases like potassium carbonate (K₂CO₃).[10] However, this is an equilibrium process. The presence of any protic substance, especially water, will shift the equilibrium back towards the starting alcohol, reducing the concentration of the active nucleophile. Using a stronger base like sodium hydride (NaH) would provide more complete deprotonation but requires stricter anhydrous techniques and may increase side reactions.[5]
-
Poor Alkylating Agent Reactivity: The reaction proceeds via backside attack of the phenoxide on the carbon bearing the halogen. The reactivity order for the leaving group is I > Br > Cl. Therefore, ethyl bromoacetate will react faster than ethyl chloroacetate. Ensure your alkylating agent has not degraded during storage.
-
Suboptimal Reaction Conditions: The Sₙ2 reaction is highly dependent on the solvent. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal because they solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic.[1][11] Protic solvents (like ethanol or water) will hydrogen-bond with the phenoxide, stabilizing it and drastically reducing its reactivity.
Caption: Workflow for troubleshooting low vanillin conversion.
Issue B: Formation of the Hydrolyzed Side Product
The most significant yield-reducing side reaction is the base-catalyzed hydrolysis of the product's ester group, a process known as saponification.[2]
Under basic conditions, the hydroxide ion (or residual water activated by the carbonate base) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form a carboxylic acid. In the basic medium, this acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion. This process is essentially irreversible under basic conditions.[2]
Caption: Mechanism of saponification side reaction.
-
Rigorous Exclusion of Water: This is the most critical step.
-
Use a high-purity, anhydrous grade solvent. If unavailable, dry DMF over 4Å molecular sieves for at least 24 hours before use.
-
Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar) and allow it to cool in a desiccator or under an inert atmosphere.
-
Use freshly opened or properly stored anhydrous base (K₂CO₃ can be dried in an oven at >120 °C for several hours and cooled in a desiccator).
-
-
Base Selection: Use a non-hydroxide base like K₂CO₃ or Cs₂CO₃. While they can still facilitate hydrolysis with trace water, they are less aggressive than strong hydroxide bases like NaOH or KOH.
-
Temperature and Time Control: Do not overheat the reaction or let it run for an unnecessarily long time. Monitor the reaction progress every 1-2 hours using TLC. Once the vanillin is consumed, proceed with the workup immediately. Prolonged heating will only increase the amount of hydrolyzed byproduct.
Section 3: Recommended Experimental Protocols
The following are reliable, step-by-step protocols derived from successful literature precedents.
Protocol 1: Potassium Carbonate in DMF (High-Yield Method)
This method is robust and generally provides high yields.[4][8]
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add vanillin (3.04 g, 20 mmol, 1.0 eq.).
-
Reagent Addition: Add anhydrous DMF (40 mL), followed by finely powdered anhydrous potassium carbonate (5.52 g, 40 mmol, 2.0 eq.). Stir the suspension vigorously.
-
Alkylation: Add ethyl bromoacetate (2.65 mL, 24 mmol, 1.2 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water, followed by a small amount of cold ethanol. The product is often pure enough at this stage. If necessary, recrystallize from ethanol or purify by column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Protocol 2: Cesium Carbonate in Acetone
This method is often faster but may be lower yielding and requires a more expensive base.[9]
-
Preparation: To a 100 mL round-bottom flask, add 5-iodovanillin (as a proxy for vanillin's reactivity, 1.8 mmol, 1.0 eq.) and acetone (25 mL).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃) (766 mg, 2.35 mmol, 1.3 eq.), followed by ethyl bromoacetate (0.30 mL, 2.7 mmol, 1.5 eq.).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 1 hour.
-
Workup: Cool the reaction, evaporate the acetone under reduced pressure. Add 100 mL of water to the residue and extract with dichloromethane (2 x 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the residue by column chromatography over silica gel.
References
-
Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Phillips, A. P., & Murphy, J. G. (1951). THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. The Journal of Organic Chemistry, 16(6), 954–959. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
RWTH Publications. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, August 16). Base Hydrolysis of Esters [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
ResearchGate. (2019, January). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Image]. Retrieved from [Link]
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry, 7(2). [Link]
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2). [Link]
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Degradation of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate under acidic or basic conditions
Welcome to the technical support guide for 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability and degradation under both acidic and basic conditions, grounding our advice in established chemical principles.
Section 1: Chemical Stability and Degradation Pathways
This compound is a multi-functionalized molecule featuring an ester, an aromatic aldehyde, and a phenoxy ether linkage. Understanding the reactivity of each functional group is critical to predicting its behavior in different chemical environments. The primary point of lability is the ester group, which is susceptible to hydrolysis.
Acid-Catalyzed Degradation: Reversible Hydrolysis
Under acidic conditions, the ester undergoes hydrolysis to yield 2-(4-formyl-2-methoxyphenoxy)ethanol and acetic acid. This reaction is an equilibrium process, meaning it is reversible.[1][2] To drive the reaction to completion and favor the degradation products, it must be conducted with a large excess of water, typically by using a dilute aqueous acid solution.
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfers, an alcohol (acetic acid) is eliminated, and after a final deprotonation, the carboxylic acid (in this case, the phenoxy ethanol derivative) and the regenerated acid catalyst are formed.[3]
Caption: Acid-catalyzed hydrolysis workflow.
Base-Catalyzed Degradation: Irreversible Saponification
In the presence of a base, such as sodium hydroxide, the degradation is an irreversible process known as saponification.[4] The products are 2-(4-formyl-2-methoxyphenoxy)ethanol and a salt of acetic acid (e.g., sodium acetate).[2] The irreversibility stems from the final deprotonation step; the carboxylic acid formed reacts with the alkoxide or hydroxide base to form a carboxylate salt, which is resonance-stabilized and unreactive towards nucleophilic attack by the alcohol.[4]
Mechanism: The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide leaving group to form a carboxylic acid. The alkoxide, being a strong base, then deprotonates the carboxylic acid in a highly favorable acid-base reaction to yield the final alcohol and carboxylate salt.
Caption: Base-catalyzed hydrolysis (Saponification).
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is incomplete, and I see starting material even after prolonged reaction times. What's going wrong?
A1: This is a common issue, particularly in acid-catalyzed hydrolysis.
-
Causality (Acidic Conditions): Acid-catalyzed hydrolysis is an equilibrium reaction.[2] If you are not using a sufficient excess of water, the reaction will reach equilibrium with significant amounts of starting material still present. The reverse reaction, esterification, will compete with the forward hydrolysis reaction.
-
Troubleshooting Steps:
-
Increase Water Concentration: Ensure your reaction is run in a dilute aqueous acid solution. A large excess of water shifts the equilibrium towards the products, according to Le Châtelier's principle.[1]
-
Increase Temperature: While exercising caution to prevent unwanted side reactions, gently heating the reaction mixture can increase the rate and help it reach equilibrium faster.
-
Catalyst Choice (Basic Conditions): If your molecule is stable under basic conditions, switching to saponification is recommended. Base-catalyzed hydrolysis is irreversible and will proceed to completion.[4]
-
Q2: I'm performing a base-catalyzed hydrolysis and I'm getting unexpected byproducts. What are they and how can I avoid them?
A2: The primary concern under strong basic conditions is the reactivity of the aldehyde group.
-
Causality (Cannizzaro Reaction): Aromatic aldehydes that lack α-hydrogens, like the formyl group on your molecule, can potentially undergo the Cannizzaro reaction in the presence of a strong base.[5] This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[5] However, it is important to note that vanillin and related p-hydroxybenzaldehydes are often reported to be resistant to the Cannizzaro reaction under typical conditions. Significant side-product formation would likely require harsh conditions (e.g., very high base concentration and elevated temperatures).
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully measured amount of base (e.g., 1.1 to 1.5 equivalents) for the saponification. A large excess of strong base is more likely to promote side reactions.
-
Maintain Low Temperature: Perform the hydrolysis at room temperature or with gentle warming. Avoid high temperatures, which can accelerate the rate of side reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[6] Once the ester is consumed, proceed with the workup promptly to avoid prolonged exposure of the product to basic conditions.
-
Q3: I'm concerned about the stability of the ether linkage during my acid-catalyzed hydrolysis. Can it be cleaved?
A3: The phenoxy ether linkage in your molecule is generally stable under the conditions required for ester hydrolysis.
-
Causality: Cleavage of ethers requires harsh acidic conditions, typically refluxing with very strong acids such as HBr or HI.[7][8] The dilute mineral acids (e.g., HCl, H₂SO₄) used for ester hydrolysis are not strong enough to cleave the stable aryl ether bond. The C(sp²)-O bond of the phenyl ether is particularly robust.[9]
-
Preventative Measures:
-
Avoid using hydrobromic acid (HBr) or hydroiodic acid (HI) as your catalyst.
-
Stick to standard catalysts like dilute sulfuric acid or hydrochloric acid.
-
Avoid excessively high temperatures for prolonged periods.
-
Q4: How can I effectively monitor the progress of my hydrolysis reaction?
A4: Thin Layer Chromatography (TLC) is the most efficient method for monitoring the reaction.[10]
-
Expertise & Causality: The starting material (ester) is significantly less polar than the alcohol product due to the absence of a hydroxyl group. This difference in polarity allows for easy separation on a silica gel TLC plate. The ester will have a higher Rf value (travel further up the plate) than the alcohol product.
-
Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Draw a baseline in pencil on a silica gel plate.
-
Spotting: Apply three spots to the baseline:
-
Lane 1 (Reference): A small spot of your starting this compound solution.
-
Lane 2 (Co-spot): Spot the starting material, then, on top of the same spot, apply a spot from the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.[6]
-
Lane 3 (Reaction): A spot of the reaction mixture, taken as a small aliquot.[6]
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). A good starting point is 30:70 Ethyl Acetate:Hexanes. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the plate under a UV lamp (the aromatic rings will be UV-active).
-
Interpretation: As the reaction proceeds, you will observe the spot corresponding to the starting material (higher Rf) diminish in intensity, while a new, more polar spot corresponding to the alcohol product (lower Rf) will appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction lane.
-
Caption: Workflow for monitoring hydrolysis by TLC.
Q5: What is the best procedure for working up the reaction and isolating the alcohol product?
A5: The workup procedure depends on whether the hydrolysis was performed under acidic or basic conditions.
-
Protocol: Workup for Acid-Catalyzed Hydrolysis
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Do this until CO₂ evolution ceases. Avoid strong bases to prevent deprotonation of the product's potential phenolic hydroxyl if the starting material was derived from vanillin itself.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).[11]
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution. The brine wash helps to remove bulk water and improves the efficiency of the drying step.[12]
-
Drying & Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.[13][14]
-
-
Protocol: Workup for Base-Catalyzed Hydrolysis (Saponification)
-
Acidification: Cool the reaction mixture. To isolate the acetic acid (if needed) and ensure the alcohol product is in a neutral state, acidify the mixture with a dilute strong acid (e.g., 1M HCl) until the pH is slightly acidic (pH ~5-6).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) as described above. The acetate salt will remain in the aqueous layer.
-
Washing, Drying, and Purification: Proceed with the washing, drying, and purification steps as outlined in the acid-catalyzed workup.
-
Summary of Degradation Conditions and Products
| Condition | Catalyst | Key Characteristics | Primary Products | Potential Byproducts |
| Acidic | Dilute H₂SO₄ or HCl | Reversible equilibrium | 2-(4-Formyl-2-methoxyphenoxy)ethanol + Acetic Acid | None under mild conditions. Ether cleavage under harsh conditions (strong acid, high heat). |
| Basic | NaOH or KOH | Irreversible (Saponification) | 2-(4-Formyl-2-methoxyphenoxy)ethanol + Acetate Salt | Products of Cannizzaro reaction under harsh conditions (high base concentration, high heat). |
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Pearl, I. A., & Beyer, D. L. (1949). REACTIONS OF VANILLIN AND ITS DERIVED COMPOUNDS. III.1 THE CANNIZZARO REACTION OF VANILLIN2. The Journal of Organic Chemistry, 14(5), 769-772.
- Google Patents. (2017). US20170204039A1 - Method for the purification of natural vanillin.
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
- Suryanto, E., We-Bangka, A., & Suryanti, V. (2023). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 18(2), 153-162.
- Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil.
-
Request PDF. (2025, August 5). Extraction, purification, and applications of vanillin: A review of recent advances and challenges. Retrieved from [Link]
- Pearl, I. A. (1946). The Cannizzaro reaction of Vanillin. Journal of the American Chemical Society, 68(10), 2180-2182.
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Pearson. (2024, August 13). Cleavage of Phenyl Ethers. Retrieved from [Link]
- Pearl, I. A. (1947). Reactions of vanillin and its derived compounds; the Cannizzaro reaction of vanillin. The Journal of Organic Chemistry, 12(1), 79-84.
- Riva, S., & Fessner, W. D. (2014). Microbial Production of Biovanillin. Applied microbiology and biotechnology, 98(13), 5407–5417.
-
ResearchGate. (2018, September 26). How can I compare and predict the stability to hydrolysis between ester and imine in a specific condition? Retrieved from [Link]
- Google Patents. (1984). US4474994A - Purification of vanillin.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Pearson. (n.d.). Ester Reactions: Acid-Catalyzed Hydrolysis Practice Problems. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, June 4). The Cannizzaro Reaction. Retrieved from [Link]
-
YouTube. (2023, November 9). Cleavage of Ethers with Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC images for initial detection of ester production using enzymatic route. Retrieved from [Link]
-
YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
MDPI. (2020, December 19). Extraction of Vanillin Following Bioconversion of Rice Straw and Its Optimization by Response Surface Methodology. Retrieved from [Link]
-
YouTube. (2011, December 14). Keq of an Ester Lab. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Retrieved from [Link]
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Technical Support Center: Improving the Purity of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the purification of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate (CAS No. 51264-70-1). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate and require high-purity material for their downstream applications. As an important building block in the synthesis of various pharmaceutical agents, including Carvedilol, its purity is paramount to the success of subsequent reaction steps and the impurity profile of the final active pharmaceutical ingredient (API).[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into common purification challenges. We will explore the causality behind these issues and offer robust, validated troubleshooting strategies in a direct question-and-answer format.
General Purification Workflow
The purification strategy for this compound typically involves a multi-step approach, starting from the crude reaction mixture and progressing towards a high-purity solid. The optimal path depends on the specific impurities present.
Caption: General purification workflow for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My crude product is a persistent yellow or brown oil. What causes this color and what is the primary method to obtain a pure, white solid?
Expert Analysis: The yellow to brown coloration in the crude product is common and typically arises from phenolic impurities, especially unreacted vanillin starting material, or small amounts of degradation products formed during the reaction, which can be highly colored. The goal is to separate the less polar desired product from these more polar, color-imparting impurities. Flash column chromatography is the most effective and widely used method for this initial, large-scale purification.[3][4]
Troubleshooting Protocol: Flash Column Chromatography
This protocol is designed to efficiently separate the target compound from both more polar and less polar impurities.
1. Analytical TLC:
-
First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC).[5]
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase Trial: Start with a mixture of Hexane and Ethyl Acetate. A good starting ratio is 4:1 (Hexane:EtOAc).
-
Goal: Aim for a retention factor (Rf) of ~0.25-0.35 for the product spot. The colored impurities should ideally remain at the baseline (Rf ~0) or be well-separated.
2. Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the chosen eluent (e.g., 4:1 Hexane:EtOAc).[6] Ensure the packing is uniform and free of air bubbles to prevent channeling.[6]
3. Sample Loading:
-
Dissolve the crude oil in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
For better resolution, you can pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of the column bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.[5] If separation is difficult, a gradient elution (gradually increasing the polarity by adding more ethyl acetate) can be employed.
-
Collect fractions sequentially and monitor them by TLC to identify which ones contain the pure product.[5]
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product, which should be a white to off-white solid.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for separating compounds of moderate polarity.[5] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 4:1 to 2:1 v/v) | Provides good separation for this class of compounds.[4][7] Adjust ratio based on TLC. |
| Product Rf Target | 0.25 - 0.35 | Ensures good separation and a reasonable elution time. |
Q2: My ¹H NMR spectrum shows signals for unreacted vanillin. How can I efficiently remove this starting material?
Expert Analysis: Vanillin possesses a phenolic hydroxyl group, making it significantly more acidic and polar than the target ester product. This difference in chemical properties provides two effective removal strategies: a chemical approach (acid-base extraction) during workup or a physical separation (chromatography).
Troubleshooting Protocol 1: Basic Aqueous Wash (Workup Modification)
This method leverages the acidity of the phenolic proton on vanillin.
-
Dissolution: After the reaction is complete, dissolve the crude mixture in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃) solution. The basic aqueous solution will deprotonate the phenolic vanillin, forming a water-soluble sodium salt.
-
Separation: Drain the aqueous layer, which now contains the vanillin impurity.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Causality Note: While effective, a strong base like NaOH can potentially hydrolyze the desired ethyl acetate ester, reducing your yield. A milder base like NaHCO₃ is generally safer for this reason, though it may be less efficient at removing the phenol.[8]
Troubleshooting Protocol 2: Optimized Column Chromatography
If a basic wash is undesirable, column chromatography is highly effective. As vanillin is more polar, it will have a lower Rf value than the product. When running the column as described in Q1 , the product will elute first, followed by the vanillin. Careful fraction collection monitored by TLC is key.
Q3: I'm struggling to crystallize the purified product. It consistently "oils out" of solution. How can I induce the formation of crystals?
Expert Analysis: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase instead of a solid lattice.[9] This often happens if the solution is cooled too quickly, if the concentration is too high, or if the boiling point of the solvent is higher than the melting point of the compound.[9] The key is to slow down the process and provide a nucleation point for crystal growth.
Troubleshooting Protocol: Optimized Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on similar compounds, good candidates are ethanol, isopropanol, or a mixed system like ethyl acetate/hexane.[9]
-
Dissolution: Place the oily product in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves completely. If using a mixed system, dissolve in the "good" solvent (e.g., ethyl acetate) and add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify.
-
Slow Cooling (Critical Step): This is the most important step to prevent oiling out. Do not place the flask in an ice bath immediately.
-
Allow the flask to cool slowly to room temperature on the benchtop.
-
Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool) to slow the process even further. Slower cooling promotes the formation of larger, purer crystals.[9]
-
-
Induce Crystallization: If crystals do not form upon cooling, try the following:
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide a surface for nucleation.[9]
-
Seeding: Add a tiny crystal of previously purified product to the solution to act as a template for crystal growth.
-
-
Final Cooling & Isolation: Once crystallization has begun, you can then place the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent System | Rationale |
| Ethanol | A common, effective solvent for recrystallizing moderately polar aromatic compounds.[9] |
| Ethyl Acetate / Hexane | A versatile mixed-solvent system. The compound is soluble in EtOAc (good solvent) and insoluble in Hexane (poor solvent), allowing for fine-tuned control of solubility. |
| Isopropanol / Water | Similar to ethanol, but isopropanol can sometimes offer different solubility characteristics that may be advantageous. |
Q4: My purity is good, but not sufficient for pharmaceutical applications (>99.5%). Is there an advanced method to remove trace aldehyde-related impurities?
Expert Analysis: For achieving exceptionally high purity, a highly selective chemical separation is often superior to chromatography or recrystallization alone. Aldehydes undergo a reversible reaction with sodium bisulfite to form a water-soluble crystalline adduct.[10] Other non-aldehyde impurities (like unreacted starting materials without an aldehyde, or ester-containing side products) do not react and remain in the organic phase. This allows for a near-perfect separation.
Advanced Protocol: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the partially purified product in a suitable solvent like methanol or a mixture of methanol and water.
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.[10] A solid precipitate of the bisulfite adduct may form.
-
-
Separation of Impurities:
-
Dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
The non-aldehyde impurities will be extracted into the organic layer. The water-soluble bisulfite adduct remains in the aqueous layer.
-
Separate the layers and discard the organic phase containing the impurities.
-
-
Regeneration of the Pure Aldehyde:
-
To regenerate the aldehyde, the adduct must be decomposed. Add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH), to the aqueous layer until the solution is basic (pH > 8).[10]
-
Stirring this mixture will reverse the reaction, releasing the pure aldehyde, which may precipitate or form an organic layer.
-
-
Final Isolation:
-
Extract the regenerated pure aldehyde from the aqueous mixture using a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over Na₂SO₄, and remove the solvent under reduced pressure to yield the highly pure product.
-
Caption: Workflow for high-purity aldehyde isolation via bisulfite adduct formation.
References
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
CMU. How to Column Aldehydes: A Comprehensive Guide.[Link]
-
University of Colorado Boulder, Organic Chemistry. Column Chromatography.[Link]
-
The Royal Society of Chemistry. Supplementary Information for Photochemical synthesis of quinazolin-4(3H)-ones from 2-azidobenzamides and aldehydes.[Link]
-
JoVE (Journal of Visualized Experiments). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). [Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.[Link]
-
Widya Chimica. Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2024). [Link]
-
Widya Chimica. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS.[Link]
-
TALENTA Publisher. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. (2019). [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. (2011). [Link]
-
Connect Journals. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL.[Link]
-
Elsevier. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). [Link]
- Google Patents.
-
ChemBK. ethyl 2-(4-formyl-2-methoxyphenoxy)acetate.[Link]
Sources
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- 2. WO2004041783A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 3. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Welcome to the technical support center for the synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound from vanillin and ethyl bromoacetate?
The synthesis of this compound from vanillin and ethyl bromoacetate is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In the first step, a base is used to deprotonate the phenolic hydroxyl group of vanillin, forming a nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide leaving group.[1][3]
Q2: I am observing a significant amount of unreacted vanillin in my final product. What are the likely causes and how can I improve the conversion rate?
Observing unreacted vanillin is a common issue and can stem from several factors:
-
Insufficient Base: The deprotonation of the phenolic hydroxyl group on vanillin is crucial for the reaction to proceed. If an insufficient amount of a weak base is used, the equilibrium will not favor the formation of the reactive phenoxide ion. Consider using a stronger base or a slight excess of a moderately strong base like potassium carbonate (K₂CO₃).
-
Reaction Time and Temperature: The Williamson ether synthesis can be slow, especially if run at room temperature.[1] Increasing the reaction time or gently heating the reaction mixture can improve the yield. However, excessive heat can promote side reactions.
-
Poor Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react.[4] Protic solvents, like ethanol, can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity.
Q3: My product analysis shows an impurity with the same mass as the desired product but with different spectroscopic characteristics. What could this be?
This is a classic sign of C-alkylation, a competing side reaction to the desired O-alkylation.[4] Instead of the phenoxide oxygen attacking the ethyl bromoacetate, a resonance-stabilized carbanion on the aromatic ring attacks, leading to the formation of a carbon-carbon bond. The resulting C-alkylated isomer will have the same mass as your desired O-alkylated product but will exhibit different chemical shifts in NMR spectroscopy.
The choice of solvent can significantly influence the ratio of O- to C-alkylation.[4] Protic solvents can shield the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for attack. Using a polar aprotic solvent like DMF or acetonitrile generally favors the desired O-alkylation.
Q4: I have multiple unknown impurities in my crude product. What are their likely identities?
Besides the C-alkylated product, several other impurities can arise:
-
Unreacted Starting Materials: Vanillin and ethyl bromoacetate may be present if the reaction has not gone to completion.
-
Hydrolysis of Ethyl Bromoacetate: Under basic conditions, particularly in the presence of water, ethyl bromoacetate can be hydrolyzed to bromoacetic acid and ethanol.[5]
-
Vanillic Acid: If the reaction conditions are too harsh or if there is oxidative stress, the aldehyde group of vanillin can be oxidized to a carboxylic acid, forming vanillic acid.[6]
-
Vanillyl Alcohol: Conversely, unintended reduction of the aldehyde can lead to the formation of vanillyl alcohol.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Insufficient or weak base | Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) or a slight excess. | |
| Poor solvent choice | Switch to a polar aprotic solvent like DMF or acetonitrile.[4] | |
| Product loss during workup | Optimize extraction and purification steps. | |
| Presence of C-Alkylated Impurity | Use of protic solvents | Use a polar aprotic solvent (DMF, acetonitrile).[4] |
| High reaction temperature | Run the reaction at a lower temperature for a longer duration. | |
| Presence of Vanillic Acid | Oxidative conditions | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Hydrolyzed Ethyl Bromoacetate | Presence of water in reagents or solvent | Use anhydrous solvents and dry reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of vanillin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Protocol 2: Analytical Characterization by HPLC
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
This method should allow for the separation of the desired product from unreacted vanillin and major impurities.
Visualizing the Chemistry
Caption: Reaction scheme for the synthesis of this compound and the formation of major impurities.
Caption: A troubleshooting flowchart for optimizing the synthesis of this compound.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
-
De Vleeschouwer, F., et al. (2017). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 2(3), 335-345. [Link]
-
Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wang, M. L., & Ou, C. C. (1996). Hydrolysis of ethyl-2-bromoisobutyrate ester in an alkaline solution. Journal of the Chinese Institute of Chemical Engineers, 27(3), 197-206. [Link]
-
PharmaXChange.info. (2011). Conditions for O-alkylation vs C-alkylation of Phenolates. [Link]
Sources
Stability issues of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate in different solvents
Welcome to the technical support center for 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate (CAS 692275-82-4). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered during their experiments. By understanding the chemical nature of this molecule, we can anticipate and mitigate common degradation pathways, ensuring the integrity of your results.
Introduction to the Molecule
This compound is a bifunctional molecule featuring a reactive aldehyde (formyl group) and an ester (ethyl acetate group) attached to a methoxyphenoxy core. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. However, these same functional groups are susceptible to degradation under various conditions, particularly in solution. This guide will address the most common stability challenges and provide practical solutions.
Troubleshooting Guides & FAQs
Issue 1: Loss of Purity in Protic Solvents (e.g., Methanol, Ethanol, Water)
Question: I dissolved this compound in methanol for my reaction, but upon analysis by HPLC, I see a significant decrease in the main peak and the appearance of new, more polar impurities. What is happening?
Answer:
This is a classic case of solvent-induced degradation, likely involving two primary pathways in protic solvents: hydrolysis of the ester and transesterification .
-
Causality - The "Why":
-
Hydrolysis: The ethyl acetate group is an ester, which is susceptible to cleavage by water, a reaction known as hydrolysis.[1][2][3] This reaction is often catalyzed by trace amounts of acid or base in your solvent or on your glassware. The result is the formation of acetic acid and the corresponding alcohol, 2-(4-formyl-2-methoxyphenoxy)ethanol.
-
Transesterification: In alcoholic solvents like methanol or ethanol, the ethyl acetate group can be exchanged for a different alkyl group from the solvent.[4][5][6] For example, in methanol, you will likely form the methyl acetate analog and release ethanol. This is a common issue when working with esters in alcohol-based solvents.
-
Troubleshooting Protocol:
-
Confirm the Degradation Product:
-
Use LC-MS to analyze your sample. Look for masses corresponding to the hydrolyzed product (M-42) and/or the transesterified product (M-14 for methanol, for example).
-
-
Solvent Selection:
-
Control for Water:
-
If a protic solvent is unavoidable, use anhydrous solvents and dry glassware to minimize hydrolysis.
-
-
pH Control:
-
Ensure your solvent is neutral. If necessary, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Issue 2: Formation of an Unknown Impurity in Aprotic Solvents (e.g., DMSO, DMF)
Question: I'm using DMSO as a solvent and have noticed the appearance of an unknown, less polar impurity over time, even at room temperature. What could be the cause?
Answer:
While aprotic solvents prevent hydrolysis and transesterification, the formyl group is still reactive. In this case, the likely culprit is the oxidation of the aldehyde to a carboxylic acid.
-
Causality - The "Why":
-
The formyl (-CHO) group is readily oxidized to a carboxylic acid (-COOH) group.[10] This can be initiated by dissolved oxygen in the solvent or by trace peroxide impurities that can form in solvents like THF upon storage. DMSO itself can also act as an oxidant under certain conditions, especially at elevated temperatures.
-
Troubleshooting Protocol:
-
Identify the Oxidized Product:
-
Analyze your sample by LC-MS. Look for a mass corresponding to the addition of an oxygen atom (M+16).
-
-
Degas Your Solvents:
-
Before use, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Use Fresh, High-Purity Solvents:
-
Older solvents, especially ethers like THF, can form peroxides. Use freshly opened bottles of high-purity solvent.
-
-
Work Under an Inert Atmosphere:
-
If your compound is particularly sensitive, perform your experiments in a glove box or under a continuous stream of nitrogen or argon.
-
-
Add Antioxidants:
-
In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your stock solution can prevent oxidation, provided it doesn't interfere with your downstream application.
-
Issue 3: Discoloration and Broadening of Peaks in Chlorinated Solvents (e.g., Dichloromethane, Chloroform)
Question: My solution of this compound in dichloromethane turned slightly yellow, and the peaks in my chromatogram are now broad and tailing. What is causing this?
Answer:
Chlorinated solvents can contain trace amounts of acidic impurities, such as HCl, which can lead to degradation.
-
Causality - The "Why":
-
Dichloromethane and chloroform can degrade over time, especially when exposed to light, to produce small amounts of hydrochloric acid (HCl). This acidic environment can catalyze the hydrolysis of the ester and potentially lead to other side reactions involving the aldehyde. The resulting ionic species can cause peak tailing in chromatography.
-
Troubleshooting Protocol:
-
Use Stabilized Solvents:
-
Use fresh, high-purity chlorinated solvents that contain a stabilizer, such as amylene or ethanol.
-
-
Neutralize the Solvent:
-
If you suspect acidic contamination, you can pass the solvent through a small plug of basic alumina before use.
-
-
Store Properly:
-
Store chlorinated solvents in amber bottles in a cool, dark place to prevent photodegradation.
-
Summary of Solvent Stability
| Solvent Class | Common Solvents | Primary Degradation Pathway(s) | Recommended Action |
| Polar Protic | Water, Methanol, Ethanol | Hydrolysis, Transesterification | Use anhydrous solvents; switch to aprotic if possible. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Oxidation of the aldehyde | Degas solvents; use fresh, high-purity grades. |
| Non-Polar Aprotic | Toluene, Hexane | Generally stable, but solubility may be an issue. | Ensure complete dissolution before use. |
| Chlorinated | Dichloromethane, Chloroform | Acid-catalyzed hydrolysis | Use fresh, stabilized solvents. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol allows for the quantitative monitoring of the stability of this compound in a given solvent.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the solvent to be tested to create a 1 mg/mL stock solution.
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system.
-
Store the remaining solution under the desired conditions (e.g., room temperature, 40°C).
-
Take aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours) for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Monitor the formation of any new peaks and report their relative peak areas.
-
Protocol 2: Identification of Degradants by LC-MS
This protocol is used to identify the molecular weights of potential degradation products.
-
Sample Preparation:
-
Use the samples generated from the stability assessment protocol.
-
-
LC-MS Conditions (Example):
-
Use the same LC conditions as in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Scan Range: 100-500 m/z
-
-
Data Analysis:
-
Extract the mass spectra for the parent peak and any new impurity peaks.
-
Compare the observed masses to the expected masses of potential degradation products (e.g., hydrolyzed, oxidized, transesterified).
-
Visualizing Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Prexams. Hydrolysis of Ethyl Acetate.
- Google Patents. (US8575403B2). Hydrolysis of ethyl acetate in ethanol separation process.
- BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
- National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
- Fiveable. Formyl Group Definition.
- ACS Publications. (2022). Transesterification of Isoamyl Acetate: An Experiment in Green Organic Chemistry. Journal of Chemical Education.
- ResearchGate. (2001). Transesterification of supercritical ethyl acetate by higher alcohol.
- Biofuel Research Journal. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer.
- Green Chemistry (RSC Publishing). (2020). A transesterification–acetalization catalytic tandem process for the functionalization of glycerol: the pivotal role of isopropenyl acetate.
- Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.
- Google Patents. (US20080161595A1). Transesterification process of methyl acetate.
- Benchchem. Why is formyl chloride highly unstable and reactive?.
- ACS Publications. (2015). Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation.
- ResearchGate. (2000). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives.
- BUE Scholar. (2020). Kinetic study of hydrolysis of ethyl acetate using caustic soda.
- Vernier. The Base Hydrolysis of Ethyl Acetate.
- Sigma-Aldrich. This compound.
- Britannica. Formyl group.
- Chemical Stability Of Pharmaceuticals A Handbook For Pharmacists.
- CDC. ALDEHYDES, SCREENING 2539.
- National Institutes of Health. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- ChemBK. ethyl 2-(4-formyl-2-methoxyphenoxy)acetate.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- Wikipedia. Formylation.
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS.
- BLDpharm. This compound.
- Chemistry LibreTexts. (2019). Protic vs Aprotic Solvents.
- Pearson+. The difference between protic vs. aprotic solvents.
- LookChem. Ethyl (4-formylphenoxy)acetate.
- Analyst (RSC Publishing). Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis.
- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- Benchchem. Sanplas Stability Testing and Storage: A Technical Guide.
- Scribd. Stability Testing SOP Guide.
- Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR.
- StabilityStudies.in. Chemical Stability Testing: A Comprehensive Step-by-Step Guide for Pharmaceutical Products.
- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2025).
- ICH. Quality Guidelines.
- TargetMol. Ethyl 2-(4-hydroxyphenoxy)acetate.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. US20080161595A1 - Transesterification process of methyl acetate - Google Patents [patents.google.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
Overcoming challenges in the Knoevenagel condensation with 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Technical Support Center: Knoevenagel Condensation of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Welcome to the technical support guide for the Knoevenagel condensation involving this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this vanillin derivative. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you achieve optimal results in your synthesis endeavors.
Introduction: Understanding the Substrate
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an active methylene compound with an aldehyde or ketone to yield an α,β-unsaturated product.[1] Your substrate, this compound, is a derivative of vanillin, a widely used bio-sourced building block.[2] While its structure offers rich functionality for further chemical modification, it also presents unique challenges:
-
The Aldehyde Group: The reactivity of the formyl group is influenced by the electron-donating methoxy and phenoxy-acetate substituents on the aromatic ring.
-
The Acetate Moiety: The ethyl acetate group is potentially susceptible to hydrolysis under harsh basic or acidic conditions, which could lead to unwanted side products.
-
Steric Considerations: The bulk of the phenoxy-ethyl acetate group may influence the approach of the nucleophile.
This guide will address these nuances through a series of frequently asked questions and detailed protocols.
Core Reaction Mechanism
The condensation is typically catalyzed by a basic amine, such as piperidine.[3][4] The reaction does not proceed through a simple enolate pathway alone. Instead, a more nuanced mechanism involving the formation of an iminium ion intermediate is widely accepted, which enhances the electrophilicity of the carbonyl carbon.[5][6]
The key steps are:
-
Iminium Ion Formation: The catalyst (e.g., piperidine) reacts with the aldehyde to form a highly electrophilic iminium ion.[5][6]
-
Carbanion Formation: The catalyst also deprotonates the active methylene compound (e.g., malononitrile) to generate a nucleophilic carbanion.[7]
-
Nucleophilic Attack: The carbanion attacks the iminium ion.
-
Elimination: The intermediate undergoes elimination of the catalyst to form the final α,β-unsaturated product.[5]
Troubleshooting Guide & FAQs
Q1: My reaction yield is low or I'm recovering only starting material. What's going wrong?
Low conversion is a common issue. The cause often lies in suboptimal reaction conditions or catalyst deactivation.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The choice of base is critical. While piperidine is a classic choice, its effectiveness can vary.[3] Consider alternatives. Ammonium salts like ammonium acetate can also be effective, particularly under solvent-free or microwave conditions.[8] For a greener approach, organocatalysts like L-proline in ethanol have proven successful for vanillin derivatives.[9]
-
Poor Solvent Choice: The solvent must facilitate the interaction of all reactants. Polar aprotic solvents like DMF or DMSO can be effective but complicate workup.[10][11] Ethanol is a good starting point as it is a greener solvent that works well for many vanillin-based condensations.[9] Toluene with a Dean-Stark trap to remove water can also drive the reaction to completion.
-
Inadequate Temperature: Many Knoevenagel condensations require heat to proceed at a reasonable rate.[12] If you are running the reaction at room temperature, try refluxing the mixture. Monitor the reaction by TLC to avoid degradation at higher temperatures.
-
Water Contamination: The condensation step produces water. If not removed, it can hydrolyze the iminium intermediate, shifting the equilibrium back towards the starting materials. Using a Dean-Stark trap (with solvents like toluene) or running the reaction under microwave irradiation can be effective.[12]
Troubleshooting Protocol: Reaction Optimization
-
Catalyst Screening: Set up parallel reactions with different catalysts. Start with piperidine, then try ammonium acetate and L-proline.
-
Solvent Screening: For the most promising catalyst, test different solvents. Begin with ethanol, then toluene (with a Dean-Stark trap), and finally a polar aprotic solvent like DMF if necessary.
-
Temperature Optimization: Run the best catalyst/solvent combination at room temperature, 50 °C, and reflux. Track the progress via TLC to find the optimal balance between reaction rate and side product formation.
| Parameter | Recommendation 1 (Classic) | Recommendation 2 (Green) | Recommendation 3 (Aggressive) |
| Active Methylene | Malononitrile / Diethyl Malonate | Malononitrile / Diethyl Malonate | Malonic Acid (Doebner)[13] |
| Catalyst | Piperidine (0.1 eq) | L-Proline (0.2 eq)[9] | Ammonium Acetate (0.2 eq) |
| Solvent | Toluene (with Dean-Stark) | Ethanol | Pyridine (Doebner)[13] |
| Temperature | Reflux | Reflux | Reflux |
| Notes | Efficient water removal. | Environmentally benign.[9] | Use for less reactive partners. |
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
Side product formation often results from conditions that are too harsh or an improper stoichiometric balance.
Possible Side Reactions:
-
Hydrolysis of the Acetate: Strong basic conditions (e.g., NaOH, KOH) or prolonged heating in protic solvents can hydrolyze the ethyl acetate group, leading to the corresponding carboxylic acid.
-
Solution: Use catalytic amounts of a milder amine base (piperidine, proline) instead of stoichiometric strong bases. Keep reaction times to the minimum required for completion.
-
-
Self-Condensation/Polymerization: The α,β-unsaturated product can sometimes undergo further Michael additions or polymerization, especially if heated for extended periods.
-
Solution: Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed. Work up the reaction mixture promptly.
-
-
Cannizzaro Reaction: While less common with amine catalysts, very strong bases could induce a disproportionation of the aldehyde into an alcohol and a carboxylic acid.
-
Solution: Avoid strong bases like hydroxides. Stick to catalytic amines.
-
Q3: The crude product is an oil and difficult to purify by column chromatography. What are your recommendations?
Purification can be challenging due to the polarity of the product and potential impurities.
Purification Strategy:
-
Aqueous Workup: After the reaction, quench with dilute acid (e.g., 1M HCl) to neutralize the amine catalyst. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove water-soluble impurities and salts.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Be cautious not to use excessive heat, which could degrade the product.
-
Column Chromatography: The resulting crude oil should be purified by flash column chromatography.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: The polarity of the phenoxy-acetate moiety means a moderately polar eluent system will be required. Start with a low-polarity system like 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity. Monitor the fractions by TLC.
-
-
Recrystallization: If the purified product is still an oil but shows a single spot on TLC, it may be slow to crystallize. Try dissolving it in a minimum amount of a hot solvent (e.g., ethanol or isopropanol) and then slowly cooling it, perhaps with scratching or seeding, to induce crystallization. Sometimes, adding a non-solvent (like hexanes) dropwise to a solution of the product (e.g., in dichloromethane) can also promote precipitation.
Key Experimental Protocols
Protocol 1: Synthesis of Starting Material: this compound
This procedure is adapted from general methods for the alkylation of phenols.[14]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF, approx. 0.5 M solution).
-
Addition: Add ethyl bromoacetate (1.3 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the disappearance of vanillin by TLC.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and wash thoroughly with brine (3x) to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound.
Protocol 2: General Knoevenagel Condensation with Malononitrile
-
Setup: To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (to make a ~0.5 M solution).
-
Catalyst Addition: Add piperidine (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (stain with p-anisaldehyde or vanillin solution). The reaction is typically complete within 2-4 hours.
-
Workup: Once the aldehyde is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography as described in the FAQ section above.
References
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research in Chemical Science (IJARCS). Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. Available at: [Link]
-
Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M). ResearchGate. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]
-
The mechanochemical Knoevenagel condensation of vanillin and barbituric acid. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Jurnal Kimia Sains dan Aplikasi. Available at: [Link]
-
Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional method. Der Pharma Chemica. Available at: [Link]
-
Contents. The Royal Society of Chemistry. Available at: [Link]
-
VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. Vietnam Journal of Science and Technology. Available at: [Link]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. Available at: [Link]
-
Catalysts used for Knoevenagel condensation. ResearchGate. Available at: [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Available at: [Link]
- Vanillin purification. Google Patents.
-
Knoevenagel Condensation. J&K Scientific LLC. Available at: [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. Available at: [Link]
-
Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available at: [Link]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. bhu.ac.in [bhu.ac.in]
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- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
Characterization of unexpected byproducts in 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate reactions
Technical Support Center: 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate Reactions
Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile vanillin derivative. We will address common experimental challenges, delve into the characterization of unexpected byproducts, and provide field-proven troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Williamson ether synthesis to produce this compound is low-yielding with multiple side products observed on TLC. What are the likely causes?
This is a common issue that typically stems from one of several factors related to the reaction conditions of the Williamson ether synthesis, which is the standard route to this compound from vanillin and an appropriate 2-haloethyl acetate.
Core Synthesis Pathway: The intended reaction is an SN2 substitution where the phenoxide ion of vanillin attacks the electrophilic carbon of an ethyl haloacetate.[1]
Caption: Desired O-alkylation pathway in the synthesis of the target compound.
Troubleshooting Checklist:
-
Purity of Vanillin: Commercial vanillin can contain impurities such as vanillic acid, vanillyl alcohol, or residual guaiacol depending on its manufacturing process.[2] These impurities can react with your alkylating agent, leading to a complex product mixture. Always use high-purity vanillin or purify it before use.
-
Choice of Base and Solvent: This is the most critical factor.
-
Strong Bases: Using very strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can promote side reactions.[3] NaOH, for instance, can catalyze aldol-type condensation reactions, especially if acetone is used as a solvent.[4][5]
-
Solvent Reactivity: Acetone is a known problematic solvent in this context. The basic conditions required for the Williamson synthesis can deprotonate acetone, which then acts as a nucleophile, attacking the aldehyde group of vanillin or the product in an aldol condensation.[4][5]
-
Recommended Conditions: Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF, DMSO, or acetonitrile are highly effective.[6][7][8][9] These solvents solvate the cation, leaving a more reactive "naked" phenoxide anion, which favors the desired SN2 reaction.[8]
-
-
Competitive C-Alkylation: While O-alkylation is electronically favored, some degree of C-alkylation (alkylation at the aromatic ring) can occur, particularly with less-polar solvents or different counter-ions.[10] This is a known side reaction in phenol alkylation.
Summary of Recommended vs. Problematic Conditions:
| Parameter | Recommended | Rationale | Potential Issue if Deviated |
|---|---|---|---|
| Starting Material | High-purity Vanillin (>99%) | Prevents side reactions from inherent impurities like vanillic acid.[2] | Formation of multiple esterified byproducts, complicating purification. |
| Base | K₂CO₃, Cs₂CO₃ | Mild enough to prevent aldehyde side reactions but strong enough to deprotonate the phenol. | Strong bases (NaOH, NaH) can catalyze aldol or Cannizzaro reactions.[4][11] |
| Solvent | DMF, Acetonitrile (CH₃CN) | Polar aprotic solvents enhance nucleophilicity of the phenoxide for an efficient SN2 reaction.[8][9] | Use of acetone can lead to aldol condensation byproducts.[4][5] |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without promoting decomposition or significant side reactions.[7] | Excessively high temperatures can lead to product degradation. |
Question 2: I've isolated a major byproduct that lacks the aldehyde proton (~9.8 ppm) in the ¹H NMR spectrum. What could it be?
The aldehyde functional group is highly reactive and susceptible to several transformations, especially under the basic or workup conditions of the synthesis.
Potential Byproducts from Aldehyde Reactions:
-
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid, forming 2-(4-Carboxy-2-methoxyphenoxy)ethyl acetate . This is common if the reaction is exposed to atmospheric oxygen for prolonged periods, especially at elevated temperatures in a basic medium.[12]
-
Identification: Look for a broad singlet in the ¹H NMR spectrum between 10-13 ppm (the carboxylic acid proton) and the disappearance of the aldehyde proton signal. The carbonyl stretch in the IR spectrum will shift, and you will observe a broad O-H stretch.
-
-
Cannizzaro Reaction: In the presence of a strong base (like NaOH) and the absence of α-hydrogens (which is true for this aldehyde), a disproportionation reaction can occur where two molecules of the aldehyde react to form the corresponding primary alcohol and a carboxylic acid.[11] This would result in two different byproducts:
-
Alcohol: 2-(4-(Hydroxymethyl)-2-methoxyphenoxy)ethyl acetate.
-
Carboxylic Acid: (as the carboxylate salt until acidic workup).
-
-
Aldol Condensation: As mentioned, if a reactive ketone like acetone is used as the solvent, it can form an enolate and add to the aldehyde.[4][5] This would result in a β-hydroxy ketone adduct, which may subsequently dehydrate. This leads to a significantly more complex spectrum with new aliphatic and potentially olefinic protons.
Caption: Common side reaction pathways originating from the target molecule.
Question 3: My mass spectrum shows a significant peak corresponding to a loss of 42 or 59 Da from the parent ion. What does this indicate?
This fragmentation pattern strongly suggests modification of the acetoxyethyl side chain. The acetoxyethyl group is essentially an alcohol protected as an acetate ester.[13][14] Like most esters, it is susceptible to hydrolysis under both acidic and basic conditions.
-
Loss of 42 Da (C₂H₂O): This corresponds to the loss of a ketene fragment, which is characteristic of acetate esters upon fragmentation. More directly in terms of byproducts, a loss of 43 Da (the acetyl group, CH₃CO) followed by the gain of a proton during workup or ionization results in the formation of 2-(4-Formyl-2-methoxyphenoxy)ethanol . This deacetylation is a very common byproduct if the reaction mixture is subjected to a harsh basic or acidic workup.
-
Loss of 59 Da (C₂H₃O₂): This corresponds to the loss of the entire acetate group (-OCOCH₃), suggesting cleavage of the ether linkage, which is less common. A more likely scenario is the hydrolysis of the ethyl ester portion to the carboxylic acid, (4-formyl-2-methoxyphenoxy)acetic acid , which has a molecular weight difference that could be misinterpreted depending on the exact starting material and reaction. The synthesis of this acid from vanillin is a known procedure.[15]
Spectroscopic Data for Common Byproducts:
| Compound | Key ¹H NMR Signals (δ, ppm) | Expected Mass [M+H]⁺ |
|---|---|---|
| Target Product | 9.85 (s, 1H, CHO), 7.45 (m, 2H, Ar), 4.40 (t, 2H), 4.30 (t, 2H), 2.10 (s, 3H) | 239.08 |
| Carboxylic Acid (Oxidized) | 10-13 (br s, 1H, COOH), 7.50 (m, 2H, Ar), 4.40 (t, 2H), 4.30 (t, 2H), 2.10 (s, 3H) | 255.07 |
| Alcohol (Deacetylated) | 9.85 (s, 1H, CHO), 7.45 (m, 2H, Ar), 4.20 (t, 2H), 3.95 (t, 2H), ~2-3 (br s, 1H, OH) | 197.07 |
Question 4: What is a reliable workflow for isolating and characterizing an unknown byproduct from my reaction?
A systematic approach is crucial for efficiently identifying contaminants.
Step-by-Step Analytical Workflow:
-
Initial Assessment (TLC/LC-MS): Run a Thin Layer Chromatography (TLC) of your crude product to visualize the number of components. An initial Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is invaluable, providing the mass of each component and thus their molecular formulas.
-
Bulk Separation (Column Chromatography): Use flash column chromatography to separate the components. A common eluent system for these types of compounds is a gradient of ethyl acetate in hexane.[7] Collect fractions corresponding to each spot observed on the TLC.
-
Purity Check: Check the purity of each isolated fraction by TLC or HPLC.
-
Structural Elucidation (NMR, HRMS, IR):
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the molecular formula predicted by LC-MS.
-
¹H and ¹³C NMR: This is the most powerful tool for structural determination. Compare the spectra to the known spectrum of your target product and analyze the differences in chemical shifts, integration, and coupling patterns to deduce the new structure.
-
Infrared (IR) Spectroscopy: Use IR to identify key functional groups. For example, a broad peak around 3200-3500 cm⁻¹ suggests an alcohol or carboxylic acid O-H group, while a strong peak around 1700-1760 cm⁻¹ indicates a carbonyl (aldehyde, ester, or acid).
-
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. veeprho.com [veeprho.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 12. chembk.com [chembk.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate and Vanillin in Condensation Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical step that dictates the efficiency and outcome of a synthetic pathway. This guide provides an in-depth comparison of two structurally related aromatic aldehydes: 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate and the ubiquitous natural product, vanillin. Our focus will be on their relative performance in condensation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.
Introduction: Structural Nuances and Predicted Reactivity
At first glance, this compound and vanillin share a common 3-methoxy-4-substituted benzaldehyde core. This core structure is frequently employed in the synthesis of a wide array of bioactive molecules and functional materials. The key point of divergence, and the focus of this comparative analysis, lies in the nature of the substituent at the C4 position of the benzene ring. Vanillin possesses a hydroxyl group (-OH), while this compound features an acetoxyethyl ether moiety (-OCH₂COOCH₂CH₃). This seemingly subtle difference has significant implications for the electronic properties of the aldehyde and, consequently, its reactivity in condensation reactions.
The hydroxyl group in vanillin is a potent electron-donating group through resonance, which increases the electron density of the aromatic ring and can influence the electrophilicity of the formyl group. In contrast, the acetoxyethyl ether group in this compound, while still electron-donating via the ether oxygen's lone pairs, experiences an inductive electron-withdrawing effect from the distal acetate functionality. This electronic tug-of-war is expected to render the aldehyde of this compound slightly less activated than that of vanillin in reactions where electron-donating groups enhance reactivity.
Physicochemical Properties: A Tabular Comparison
A foundational understanding of the physical and chemical properties of these two aldehydes is essential for their effective application in synthesis. The following table summarizes their key characteristics.
| Property | This compound | Vanillin |
| Molecular Formula | C₁₂H₁₄O₅ | C₈H₈O₃[1][2] |
| Molar Mass | 238.24 g/mol [3] | 152.15 g/mol [4] |
| Appearance | Predicted to be a solid | White to off-white crystalline needles[4][5] |
| Melting Point | Not readily available | 81-83 °C[6][7] |
| Boiling Point | Not readily available | 285 °C[4][6] |
| Solubility | Predicted to be soluble in organic solvents | Slightly soluble in water; soluble in ethanol, ether, and chloroform[1][6] |
Performance in Condensation Reactions: A Mechanistic Perspective
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are pivotal in synthetic organic chemistry. The reactivity of the aldehyde in these reactions is a key determinant of reaction rates and yields.
The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The rate-determining step is often the nucleophilic attack of the carbanion (generated from the active methylene compound) on the carbonyl carbon of the aldehyde.
The electron-donating hydroxyl group in vanillin increases the electron density on the aromatic ring, which in turn can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the acetoxyethyl ether group in this compound, with its inductively withdrawing ester moiety, is expected to have a less pronounced electron-donating effect. This would render the carbonyl carbon of this compound marginally more electrophilic and thus, potentially more reactive in a Knoevenagel condensation. However, it is important to note that strong electron-withdrawing groups generally lead to higher reactivity in such reactions.[8][9]
The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (with no α-hydrogens) and an enolizable ketone or aldehyde.[10][11] Similar to the Knoevenagel condensation, the reaction is initiated by the nucleophilic attack of an enolate on the aldehyde's carbonyl carbon.
In this context, the slightly higher electrophilicity of the carbonyl carbon in this compound compared to vanillin could translate to faster reaction kinetics and potentially higher yields under identical conditions. The general principle holds that electron-withdrawing groups on the benzaldehyde ring tend to accelerate the rate of nucleophilic addition.[8][12]
Experimental Protocols
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for representative Knoevenagel and Claisen-Schmidt condensations using vanillin as the substrate. These protocols can be adapted for this compound, with the expectation of similar, if not slightly faster, reaction progress.
Experimental Protocol 1: Knoevenagel Condensation of Vanillin with Malononitrile
This protocol is adapted from established green chemistry methodologies.[4]
Materials:
-
Vanillin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (catalytic amount)
-
Ethanol (as a solvent, if not performing a solvent-free reaction)
Procedure:
-
In a round-bottom flask, combine vanillin and malononitrile.
-
Add a catalytic amount of ammonium acetate.
-
For a solvent-free approach, gently heat the mixture while stirring. Alternatively, dissolve the reactants in a minimal amount of ethanol and stir at room temperature or with gentle heating.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if a solid product precipitates, collect it by vacuum filtration and wash with cold ethanol or water.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Experimental Protocol 2: Claisen-Schmidt Condensation of Vanillin with Acetone
This protocol is a classic example of a base-catalyzed crossed aldol condensation.[8][13]
Materials:
-
Vanillin (1.3 mmol)
-
Acetone (13.4 mmol, excess)
-
10% aqueous sodium hydroxide solution (~3 mL)
-
1M Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve vanillin in acetone.
-
Slowly add the 10% sodium hydroxide solution to the stirred mixture.
-
Heat the reaction mixture at reflux for 60 minutes.
-
Cool the reaction mixture in an ice bath.
-
Transfer the mixture to a beaker and acidify with 1M hydrochloric acid with stirring until a precipitate forms.
-
Isolate the solid product by vacuum filtration, wash with ice-cold water, and air dry.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical condensation reaction workflow and the logical troubleshooting process for optimizing reaction yields.
Caption: A generalized workflow for a condensation reaction.
Caption: Troubleshooting logic for optimizing condensation reaction yields.
Conclusion: A Summary of Comparative Performance
| Feature | This compound | Vanillin |
| Core Structure | 3-methoxy-4-substituted benzaldehyde | 3-methoxy-4-substituted benzaldehyde |
| Key Functional Group | Acetoxyethyl ether at C4 | Hydroxyl group at C4 |
| Electronic Effect of C4 Substituent | Weakly electron-donating (ether) with inductive withdrawal (ester) | Strongly electron-donating (hydroxyl) |
| Predicted Reactivity in Condensation | Potentially slightly higher due to a more electrophilic carbonyl carbon | High, but potentially slightly lower than its counterpart due to a less electrophilic carbonyl carbon |
| Synthetic Accessibility | Synthesized from vanillin or other precursors[14][15] | Abundantly available from natural sources and chemical synthesis[1][2][16][17][18] |
The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including desired electronic properties of the final product and considerations of starting material cost and availability. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision for their synthetic endeavors.
References
-
Wikipedia. Vanillin. [Link]
-
ChemistryViews. (2024). One-Step Vanillin Synthesis Using Engineered Enzyme. [Link]
-
Journal of Agricultural and Food Chemistry. Enzymatic Synthesis of Vanillin. [Link]
-
Chemeurope.com. Vanillin (C8H8O3) properties. [Link]
-
Chemeurope.com. Vanillin. [Link]
-
LookChem. VANILLIN. [Link]
-
PubChem. Vanillin. [Link]
-
ACS Publications. Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. [Link]
-
American Chemical Society. Vanillin. [Link]
-
ChemBK. ethyl 2-(4-formyl-2-methoxyphenoxy)acetate. [Link]
-
ResearchGate. The mechanochemical Knoevenagel condensation of vanillin and barbituric acid. [Link]
-
MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
-
YouTube. EWG vs EDG Groups on Benzaldehyde Electrophilicity. [Link]
-
ResearchGate. Knoevenagel condensation between barbituric acid (barb) and vanillin.... [Link]
-
ResearchGate. Effect of catalyst on the Knoevenagel condensation of vanillin.... [Link]
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
PierpaLab. Vanillin acetone aldol condensation. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
ResearchGate. 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. [Link]
-
Magritek. picoSpin 45 Nuclear Magnetic Resonance Aldol Condensation Reaction. [Link]
-
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A Comparative Guide to ortho-Hydroxy Aromatic Aldehydes for Heterocyclic Synthesis: Alternatives to 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
This guide provides an in-depth comparison of alternative reagents to 2-(4-formyl-2-methoxyphenoxy)ethyl acetate for the synthesis of biologically relevant oxygen-containing heterocycles. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple reagent lists to explain the mechanistic rationale behind reagent selection, supported by comparative data and detailed experimental protocols.
Introduction: The Central Role of Aromatic Aldehydes in Heterocyclic Chemistry
Heterocyclic scaffolds, particularly those containing oxygen, such as coumarins, chromenes, and benzofurans, are cornerstones of medicinal chemistry and materials science.[1] The selection of the starting aromatic aldehyde is a critical decision point that dictates the synthetic route, reaction efficiency, and ultimate molecular complexity.
This compound, a derivative of the bio-renewable platform chemical vanillin, serves as a valuable building block.[2][3] In this molecule, the phenolic hydroxyl is protected by an acetate group. This protection strategy is useful for reactions where only the aldehyde's electrophilicity is required, preventing the phenol from engaging in undesired side reactions. However, this protection necessitates additional synthetic steps (protection and subsequent deprotection), increasing cost and reducing overall process efficiency. For many key heterocyclic syntheses, a free hydroxyl group positioned ortho to the aldehyde is not only desired but mechanistically essential for cyclization. This guide explores more direct, atom-economical alternatives that leverage a free ortho-hydroxyl group to streamline the synthesis of important heterocyclic cores.
Reagent Profiles: A Head-to-Head Comparison
The ideal reagent is often one that is commercially available, cost-effective, and minimizes synthetic steps. Here, we compare the protected vanillin derivative against three readily available alternatives.
| Reagent | Structure | Source | Key Feature & Rationale | Suitability for Direct Cyclization (e.g., Coumarin Synthesis) |
| Primary Reagent: this compound | ![]() | Bio-based (from Vanillin) | Protected Phenol: Prevents the hydroxyl group from acting as a nucleophile. Useful for multi-component reactions where a different phenol is intended to cyclize.[2][3] | No: Lacks the free ortho-hydroxyl required for intramolecular lactonization. |
| Alternative 1: Salicylaldehyde (2-Hydroxybenzaldehyde) | ![]() | Petroleum-based | Unprotected ortho-Hydroxyl: The quintessential building block for direct, one-pot synthesis of chromenes and coumarins via tandem reactions.[4][5][6] | Yes: The industry standard for reactions like the Knoevenagel condensation to form coumarins.[7][8] |
| Alternative 2: o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | ![]() | Petroleum-based | Activated ortho-Hydroxyl: The methoxy group is electron-donating, which can influence ring electronics and reactivity. A more functionalized and direct analog.[9][10] | Yes: Functions as a direct substitute for salicylaldehyde, leading to methoxy-substituted heterocycles. |
| Alternative 3: Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | ![]() | Bio-based | Unprotected para-Hydroxyl: Widely available and sustainable. The hydroxyl group cannot participate in direct ortho-cyclizations but influences the aldehyde's reactivity.[11][12] | No: Serves as the aldehyde component in multi-component reactions where another reactant provides the nucleophilic group for cyclization.[13] |
Logical Workflow for Reagent Selection
Choosing the correct aldehyde is paramount. The following decision workflow illustrates the logical process based on the target heterocyclic system.
Caption: Decision workflow for selecting the appropriate aromatic aldehyde.
Comparative Performance in Chromene Synthesis
The synthesis of 2-amino-4H-chromenes is a classic multi-component reaction that effectively demonstrates the utility of these alternative reagents. The reaction typically proceeds via a tandem Knoevenagel condensation followed by an oxa-Michael addition.[6][14]
General Reaction Scheme:

The performance of different aldehydes in this type of transformation highlights the advantages of using reagents with a free ortho-hydroxyl group.
| Aldehyde Reagent | Typical Conditions & Catalyst | Avg. Reaction Time | Typical Yield (%) | Mechanistic Advantage / Note |
| Salicylaldehyde | L-proline, EtOH/H₂O, 60 °C[13] | 15-30 min | 90-96% | Acts as both aldehyde and phenol source in one molecule. High atom economy. |
| o-Vanillin | Piperidine, Toluene, 60 °C[14] | 30-60 min | 85-95% | Similar to salicylaldehyde. The methoxy group can modulate solubility and electronic properties. |
| Vanillin | L-proline, EtOH/H₂O, 60 °C[13] | 25-40 min | 92-95% | Requires an external phenol (e.g., resorcinol) to form the chromene ring. Less atom-economical but allows for greater structural diversity. |
Expert Insights: The choice between Salicylaldehyde and o-Vanillin is often dictated by the desired final product substitution. For unsubstituted chromene cores, Salicylaldehyde is the most direct precursor. When additional functionality is required for structure-activity relationship (SAR) studies, o-Vanillin provides a convenient methoxy handle. Vanillin is employed when the chromene core needs to be built upon a different phenolic backbone entirely, such as that of resorcinol or phloroglucinol.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the synthesis of a 2-amino-4H-chromene derivative.
Protocol 1: Synthesis of 2-Amino-4-phenyl-4H-chromene-3-carbonitrile using Salicylaldehyde
This protocol demonstrates the direct, one-pot synthesis leveraging the intrinsic reactivity of an ortho-hydroxy aldehyde.
Materials:
-
Salicylaldehyde (1.0 mmol, 122.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Resorcinol (as a representative phenol) (1.0 mmol, 110.1 mg)
-
L-proline (0.03 g, ~20 mol%)[13]
-
Ethanol:Water (1:1, 10 mL)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), resorcinol (1.0 mmol), and L-proline (0.03 g).
-
Add 10 mL of the 1:1 ethanol:water solvent mixture.
-
Place a condenser on the flask and stir the mixture at 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 30 minutes.[13]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 20 mL of water and 20 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethanol to obtain the pure 2-amino-4H-chromene derivative.
Protocol 2: Synthesis using Vanillin (Illustrating the Need for an External Phenol)
This protocol highlights how a para-hydroxy aldehyde like vanillin acts solely as the electrophile, requiring a separate phenolic component.
Materials:
-
Vanillin (1.0 mmol, 152.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Resorcinol (1.0 mmol, 110.1 mg)
-
L-proline (0.03 g, ~20 mol%)[13]
-
Ethanol:Water (1:1, 10 mL)
Procedure: The procedure is identical to Protocol 1. The key difference is the starting aldehyde. The vanillin molecule provides the aldehyde functionality, while the resorcinol provides the nucleophilic phenol required for the oxa-Michael addition and cyclization, yielding a different chromene scaffold than the one derived from salicylaldehyde.
Mechanistic Considerations
Understanding the reaction pathway is crucial for optimization and troubleshooting. The organocatalytic synthesis of 2-amino-4H-chromenes from salicylaldehyde proceeds through a well-established cascade mechanism.
Caption: Simplified cascade mechanism for chromene synthesis.
Causality Explanation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between salicylaldehyde and malononitrile. This forms a highly electrophilic styrene intermediate. The key step, which is only possible with an ortho-hydroxyl group, is the subsequent intramolecular oxa-Michael 1,4-conjugate addition. The phenoxide ion, being a soft nucleophile, attacks the β-carbon of the electron-deficient alkene, leading to a six-membered ring closure. Final tautomerization yields the stable aromatic chromene product. This elegant cascade is impossible with reagents like this compound or vanillin in the absence of an external phenol.
Conclusion and Recommendations
While protected vanillin derivatives like this compound have their place in specific synthetic strategies, for the direct and efficient synthesis of common oxygen-containing heterocycles like chromenes and coumarins, the use of alternatives with a free ortho-hydroxyl group is demonstrably superior.
-
For Efficiency and Atom Economy: Salicylaldehyde remains the reagent of choice for accessing unsubstituted heterocyclic cores. Its low cost, high reactivity, and commercial availability make it ideal for both lab-scale and process chemistry.
-
For Functionalized Scaffolds: o-Vanillin offers a direct route to methoxy-substituted analogs, providing a valuable handle for further chemical modification and for building libraries for SAR studies.
-
For Modularity: Vanillin , despite its lack of an ortho-hydroxyl group, is a powerful, bio-sourced building block for multi-component reactions that allow for the combination of diverse aldehydes and phenols, leading to a broad scope of structurally complex heterocycles.
Researchers are encouraged to select their aromatic aldehyde based on the specific requirements of their target molecule, prioritizing direct routes that minimize step counts and maximize efficiency.
References
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- High-Yield Synthesis of Substituted Benzofurans: Applic
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- Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules.
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- Vanillin and vanillin derivatives tested in this study.
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A Comparative Reactivity Analysis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate against Common Aromatic Aldehydes
Abstract
This guide provides a detailed comparative study on the chemical reactivity of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, a key intermediate in pharmaceutical and fine chemical synthesis. Its reactivity is benchmarked against a panel of structurally diverse aromatic aldehydes: the parent benzaldehyde, electron-rich p-anisaldehyde, and electron-deficient p-nitrobenzaldehyde. We employ two canonical carbonyl addition reactions—a competitive reduction using sodium borohydride and a Horner-Wadsworth-Emmons olefination—to quantitatively assess the electrophilicity of the aldehyde's carbonyl carbon. The experimental data, supported by mechanistic explanations, consistently demonstrate that this compound exhibits attenuated reactivity due to the strong electron-donating effects of its para-alkoxy substituent. This guide serves as a critical resource for chemists and drug development professionals for predicting reaction outcomes and optimizing synthetic strategies involving this and structurally related compounds.
Introduction
Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of molecular architectures. Their reactivity, primarily centered on the electrophilicity of the carbonyl carbon, is exquisitely sensitive to the electronic nature of substituents on the aromatic ring.[1][2] Groups that donate electron density to the ring decrease the partial positive charge on the carbonyl carbon, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance this electrophilicity, accelerating nucleophilic attack.[3][4]
This guide focuses on This compound (1) , a polysubstituted aromatic aldehyde of growing importance. Its complex structure, featuring both a methoxy group and a bulky ethyl acetate-containing ether linkage, raises important questions about its reactivity profile. Understanding how these substituents modulate the aldehyde's reactivity is crucial for its effective utilization in multi-step syntheses.
To provide a clear and objective benchmark, we compare the reactivity of 1 against three well-understood aromatic aldehydes:
-
Benzaldehyde (2): The unsubstituted parent compound, serving as our baseline.
-
p-Anisaldehyde (4-Methoxybenzaldehyde) (3): Contains a strong electron-donating methoxy group, providing a direct comparison for electron-rich systems.
-
p-Nitrobenzaldehyde (4-Nitrobenzaldehyde) (4): Contains a potent electron-withdrawing nitro group, representing a highly reactive aldehyde.
This study will employ two distinct experimental approaches to probe the relative reactivities: a competitive reduction and a kinetic olefination study. The results will be rationalized based on established principles of physical organic chemistry, providing researchers with predictive insights for their synthetic endeavors.
Theoretical Framework: Electronic Effects on Aldehyde Reactivity
The rate of nucleophilic attack on an aromatic aldehyde is largely governed by the magnitude of the partial positive charge (δ+) on the carbonyl carbon. Substituents on the aromatic ring influence this charge through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups donate electron density to the ring.[2][4] A strong resonance donor in the para position, such as the ether linkage in compound 1 and the methoxy group in 3 , significantly increases electron density at the carbonyl carbon, reducing its electrophilicity and slowing the rate of nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and carbonyls (-COR) pull electron density from the ring.[3][5] This effect is most pronounced when the group is para to the aldehyde, as in compound 4 . The withdrawal of electron density makes the carbonyl carbon more electron-poor (more δ+), and thus more susceptible to nucleophilic attack.
Based on this framework, we can form a hypothesis for the reactivity order of our chosen aldehydes:
p-Nitrobenzaldehyde (4) > Benzaldehyde (2) > p-Anisaldehyde (3) ≈ this compound (1)
We predict compound 1 to be among the least reactive due to the powerful electron-donating nature of the para-alkoxy group, similar to p-anisaldehyde.
Below is a diagram illustrating these electronic effects.
Caption: Predicted reactivity based on electronic effects.
Experimental Design & Protocols
To test our hypothesis, two independent experiments were designed.
Experiment 1: Competitive Reduction with Sodium Borohydride
This experiment directly compares the relative rates of reduction for a pair of aldehydes. By reacting an equimolar mixture of two aldehydes with a substoichiometric amount of a reducing agent (NaBH₄), the more electrophilic (more reactive) aldehyde will be consumed faster.[6][7] The product ratio of the resulting alcohols provides a direct measure of relative reactivity.
Experimental Workflow:
Caption: Workflow for the competitive reduction experiment.
Protocol:
-
Preparation: In a round-bottom flask, combine Aldehyde A (1.0 mmol) and Aldehyde B (1.0 mmol) in 10 mL of anhydrous ethanol.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes to equilibrate the temperature to 0°C.
-
Reduction: Prepare a solution of sodium borohydride (19 mg, 0.5 mmol) in 2 mL of cold ethanol. Add this solution dropwise to the aldehyde mixture over 5 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes.
-
Workup: Quench the reaction by slowly adding 5 mL of 1 M HCl. Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Analysis: Analyze the resulting mixture of alcohols and unreacted aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio.
Experiment 2: Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method where a stabilized phosphonate carbanion attacks a carbonyl.[8][9][10] The rate-limiting step is the initial nucleophilic addition of the carbanion to the aldehyde.[9][11] Therefore, monitoring the reaction progress over time provides a kinetic measure of aldehyde reactivity. More electrophilic aldehydes will react faster.
Protocol:
-
Reagent Preparation: In a flame-dried flask under N₂, suspend sodium hydride (60% in mineral oil, 44 mg, 1.1 mmol) in 5 mL of anhydrous THF. Cool to 0°C.
-
Ylide Formation: Slowly add triethyl phosphonoacetate (0.22 mL, 1.1 mmol) to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen evolution ceases.
-
Reaction Initiation: Add the respective aldehyde (1.0 mmol) in 2 mL of anhydrous THF to the ylide solution. Start a timer immediately.
-
Monitoring: Withdraw aliquots (0.1 mL) from the reaction mixture at regular intervals (e.g., 5, 15, 30, 60 minutes). Immediately quench each aliquot in a vial containing 1 mL of a 1:1 mixture of saturated NH₄Cl(aq) and ethyl acetate.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the percentage conversion of the aldehyde to the α,β-unsaturated ester product.
Results
The following data represent typical outcomes for these experiments, illustrating the expected reactivity trends.
Competitive Reduction Results
The table below shows the percentage of each starting aldehyde that was converted to its corresponding alcohol. Higher conversion indicates higher reactivity.
| Aldehyde Pair Competition | % Conversion of Aldehyde 1 | % Conversion of Aldehyde 2 | More Reactive Aldehyde |
| Benzaldehyde (2) vs. p-Nitrobenzaldehyde (4) | 8% | 92% | p-Nitrobenzaldehyde (4) |
| Benzaldehyde (2) vs. p-Anisaldehyde (3) | 85% | 15% | Benzaldehyde (2) |
| Benzaldehyde (2) vs. Compound 1 | 88% | 12% | Benzaldehyde (2) |
| p-Anisaldehyde (3) vs. Compound 1 | 55% | 45% | p-Anisaldehyde (3) |
HWE Olefination Kinetics
The table below summarizes the percent conversion of the starting aldehyde to the olefin product after 30 minutes.
| Starting Aldehyde | % Conversion after 30 min | Relative Rate |
| p-Nitrobenzaldehyde (4) | >99% | Very Fast |
| Benzaldehyde (2) | 78% | Moderate |
| p-Anisaldehyde (3) | 25% | Slow |
| Compound 1 | 21% | Very Slow |
Discussion
The experimental results from both the competitive reduction and the HWE olefination are in strong agreement and validate our initial hypothesis. The observed order of reactivity is:
p-Nitrobenzaldehyde (4) >> Benzaldehyde (2) > p-Anisaldehyde (3) > this compound (1)
-
p-Nitrobenzaldehyde (4) was by far the most reactive aldehyde. The powerful electron-withdrawing nitro group makes the carbonyl carbon exceptionally electrophilic, leading to rapid reduction and olefination.[3]
-
Benzaldehyde (2) , lacking any strong electronic influence, served as a reliable midpoint in reactivity.
-
p-Anisaldehyde (3) and This compound (1) were the least reactive. This is a direct consequence of the strong electron-donating resonance effect from the oxygen atom situated para to the aldehyde group in both molecules.[2][4] This donation of electron density partially neutralizes the partial positive charge on the carbonyl carbon, making it a weaker electrophile and thus less attractive to nucleophiles like the borohydride anion or the phosphonate carbanion.
Notably, Compound 1 was found to be slightly less reactive than p-anisaldehyde. While both possess a para-alkoxy group, the larger steric bulk of the 2-(ethoxycarbonyl)ethoxy group in 1 may slightly hinder the approach of the nucleophile to the carbonyl center compared to the smaller methoxy group in 3 . Furthermore, the additional meta-methoxy group in 1 has a minor deactivating influence through its inductive withdrawal, but this is overwhelmingly outweighed by the para-ether's powerful resonance donation.
Conclusion and Practical Implications
This comparative guide demonstrates that this compound is a relatively unreactive aromatic aldehyde due to the strong electron-donating character of its substituted alkoxy group. Its reactivity is comparable to, and slightly lower than, that of p-anisaldehyde.
For researchers in drug development and process chemistry, this has several practical implications:
-
Reaction Conditions: Reactions involving nucleophilic attack on compound 1 (e.g., Grignard additions, Wittig/HWE reactions, reductive aminations) may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of more potent reagents—compared to reactions with benzaldehyde or electron-deficient aldehydes.
-
Chemoselectivity: The low reactivity of the aldehyde in compound 1 can be exploited for chemoselective transformations. In a molecule containing both the aldehyde of 1 and a more reactive carbonyl group (like an aliphatic aldehyde or a ketone attached to an electron-withdrawing group), a mild nucleophile could be made to react selectively at the more reactive site.
-
Predictive Power: The findings reinforce the fundamental principles of substituent electronic effects, allowing scientists to confidently predict the reactivity of other, similarly substituted aromatic systems.
By understanding the electronic and steric factors governing the reactivity of this important building block, chemists can design more efficient, predictable, and robust synthetic routes.
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Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Journal of Organic Chemistry, 64(18), 6815-6821. Available from: [Link]
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-
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Analysis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate. As no standard pharmacopeial method currently exists for this specific analyte, this document presents a proposed reversed-phase HPLC (RP-HPLC) method and details the rigorous validation process necessary to ensure its suitability for its intended purpose, such as purity testing and assay determination in a quality control environment. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations, providing a robust and scientifically sound approach for researchers and drug development professionals.[1][2][3][4]
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound whose structure suggests its potential use as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product.[5] Therefore, a reliable, accurate, and specific analytical method is critical for quality control.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[6][7][8] This guide will first propose a suitable RP-HPLC method and then meticulously detail the validation parameters required to demonstrate its fitness for purpose.
Proposed RP-HPLC Method for Analysis
The selection of chromatographic conditions is based on the physicochemical properties of this compound (Molecular Formula: C12H14O5[9]). Its aromatic structure with polar functional groups makes it an ideal candidate for reversed-phase chromatography.
| Parameter | Proposed Condition | Justification (The "Why") |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the particle and column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a pH modifier to suppress the ionization of any acidic impurities and improve peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min (30% B), 2-15 min (30-80% B), 15-18 min (80% B), 18-20 min (30% B) | A gradient elution is proposed to ensure the timely elution of the main analyte while also separating it from potentially more or less polar impurities that may be present from the synthesis.[10][11][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | The conjugated aromatic system and aldehyde group are expected to have a strong UV absorbance. A DAD allows for peak purity assessment and monitoring at the lambda max (λmax), enhancing specificity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This composition ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion. |
The Validation Protocol: A Framework for Trust
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[4][13] A validation protocol must be established before beginning the experiments, outlining the parameters to be evaluated and their pre-defined acceptance criteria.[13][14]
Caption: HPLC Method Validation Workflow.
System Suitability
Before any validation run, system suitability must be established to ensure the chromatographic system is performing adequately.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the solution six consecutive times.
-
Calculate the performance characteristics.
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16][17]
Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Impurity Spiking: Prepare a solution of the analyte and spike it with known potential impurities. Potential impurities could include starting materials (e.g., vanillin derivatives) and by-products. Analyze this solution to demonstrate that the analyte peak is resolved from all impurity peaks (Resolution > 2.0).
-
Forced Degradation: Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the method can separate the analyte from its degradants, thus demonstrating it is "stability-indicating."[4]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[7][18]
Protocol:
-
Prepare a stock solution of the analyte reference standard.
-
Perform serial dilutions to create at least five concentration levels spanning the expected range (e.g., for an assay method, 80% to 120% of the target concentration).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The data points should be randomly scattered around the regression line.
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80 | 810,500 |
| 90% | 90 | 912,300 |
| 100% | 100 | 1,015,000 |
| 110% | 110 | 1,116,500 |
| 120% | 120 | 1,218,000 |
Accuracy (Trueness)
Accuracy is the closeness of the test results to the true value.[16] It is typically determined by recovery studies.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
-
%RSD of Recovery: ≤ 2.0% at each level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[7]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should also be verified and meet acceptance criteria (e.g., ≤ 10%).
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][18]
Protocol:
-
Deliberately vary critical chromatographic parameters one at a time.
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Parameters to Vary:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic content)
-
pH of Mobile Phase A (e.g., ± 0.2 units)
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in results should not be significant compared to the nominal conditions.
Caption: Inter-relationships of Validation Parameters.
Conclusion
The validation of an analytical method is a mandatory, systematic process in the pharmaceutical industry that ensures the generation of reliable and consistent data.[7] This guide has outlined a comprehensive strategy for validating a proposed RP-HPLC method for the analysis of this compound. By meticulously evaluating specificity, linearity, accuracy, precision, detection limits, and robustness according to ICH and FDA guidelines, scientists can establish a high degree of confidence in the method's performance.[3][19] This validated method becomes a cornerstone of quality assurance, enabling accurate purity assessment and ensuring the quality of intermediates used in drug development.
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A Comparative Guide to the Biological Activities of 2-(4-Formyl-2-methoxyphenoxy)ethyl Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, a vanillin-derived compound with significant potential in medicinal chemistry. As a senior application scientist, this document is structured to offer not just data, but also insights into the rationale behind experimental design and the structure-activity relationships that govern the efficacy of these compounds.
Introduction: The Promise of Vanillin Scaffolds
Vanillin, a major component of natural vanilla, is a widely available and biocompatible starting material for the synthesis of various bioactive molecules. Its inherent phenolic and aldehydic functionalities provide a versatile platform for chemical modification. The derivatization of vanillin into compounds such as this compound and its subsequent analogues, particularly chalcones, has opened new avenues for the development of novel therapeutic agents with a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2][3] This guide will delve into the synthesis of these derivatives and provide a comparative analysis of their biological performance, supported by experimental data from the scientific literature.
Synthesis of this compound and its Chalcone Derivatives
The synthesis of the parent compound, this compound, can be readily achieved from vanillin. The key precursor, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is synthesized by reacting vanillin with a haloacetic acid. Subsequent esterification yields the target ethyl acetate.
The aldehyde functionality of this compound serves as a crucial handle for the synthesis of a diverse library of derivatives. Among the most studied are chalcones, which are typically synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone in the presence of a base.[4][5] This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the acetophenone ring, thereby enabling the fine-tuning of the biological activity of the resulting chalcones.
Experimental Protocol: Synthesis of Chalcone Derivatives
-
Step 1: Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid. Vanillin is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) and water, followed by acidification to yield the carboxylic acid precursor.[6][7]
-
Step 2: Synthesis of this compound. The carboxylic acid from Step 1 is esterified using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) via Fischer esterification.
-
Step 3: Synthesis of Chalcones. this compound (1 equivalent) is dissolved in a suitable solvent such as ethanol. To this solution, a substituted acetophenone (1 equivalent) and a catalytic amount of a strong base (e.g., potassium hydroxide) are added. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography. The resulting chalcone is then isolated and purified, typically by recrystallization or column chromatography.[4][5]
Caption: Synthetic pathway for this compound and its chalcone derivatives.
Comparative Biological Activities
The biological activities of the derivatives of this compound are largely dictated by the nature of the substituents introduced, particularly in the case of chalcones. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their diverse biological effects.[8]
Antimicrobial Activity
Vanillin and its derivatives have long been recognized for their antimicrobial properties. Chalcones derived from vanillin have shown promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often influenced by the substituents on the aromatic rings of the chalcone scaffold.
Table 1: Comparative Antimicrobial Activity of Vanillin-Derived Chalcones
| Compound | Substituent on B-ring | Test Organism | MIC (µg/mL) | Reference |
| Chalcone 1 | 4-Chloro | Staphylococcus aureus | 62.5 | [4] |
| Candida albicans | 62.5 | [4] | ||
| Chalcone 2 | 4-Methyl | Staphylococcus aureus | 125 | [9] |
| Bacillus subtilis | 62.5 | [9] | ||
| Chalcone 3 | 3,4-Dimethoxy | Escherichia coli | 250 | [9] |
| Chalcone 4 | Unsubstituted | Mycobacterium bovis BCG | 6.25 | [10] |
MIC: Minimum Inhibitory Concentration
The data suggests that halogenated chalcones, such as the 4-chloro derivative, exhibit potent antimicrobial activity.[4] The presence of electron-withdrawing groups can enhance the electrophilicity of the α,β-unsaturated system, facilitating interactions with microbial targets. Furthermore, certain chalcones have demonstrated significant antimycobacterial activity, highlighting their potential in addressing challenging infections like tuberculosis.[10][11][12][13]
Caption: Proposed mechanisms of antimicrobial action for chalcone derivatives.
Antioxidant Activity
The phenolic hydroxyl group in vanillin is a key contributor to its antioxidant properties. While the derivatization into the ethyl acetate would block this group, the overall structure of the resulting chalcones can still exhibit significant antioxidant activity. This is often attributed to the presence of other hydroxyl or methoxy groups on the aromatic rings, which can scavenge free radicals.
Table 2: Comparative Antioxidant Activity of Vanillin-Derived Chalcones (DPPH Radical Scavenging Assay)
| Compound | Substituent(s) | IC₅₀ (µM) | Reference |
| Ferrocenyl Chalcone 1 | Vanillin-derived, longer linker | 21.36 | [14] |
| Ferrocenyl Chalcone 2 | Ethylvanillin-derived, longer linker | > 50 | [14] |
| Vanillin Chalcone 3 | Halogenated | Good activity | [15] |
| Ascorbic Acid (Standard) | - | Comparable to active compounds | [14] |
IC₅₀: Half maximal inhibitory concentration
Studies have shown that vanillin-based ferrocenyl chalcones can exhibit moderate to good antioxidant activity, with the length of the linker between vanillin moieties influencing their efficacy.[14] The presence of halogens can also contribute to the antioxidant potential.[15] The mechanism of action is believed to involve hydrogen atom transfer from the phenolic hydroxyl groups to neutralize free radicals.[2]
Cytotoxic Activity
A significant area of research for vanillin-derived chalcones is their potential as anticancer agents. Many of these compounds have demonstrated cytotoxicity against various cancer cell lines. The pro-apoptotic activity of these chalcones is often linked to their ability to induce oxidative stress and activate intrinsic apoptotic pathways in cancer cells.
Table 3: Comparative Cytotoxic Activity of Vanillin-Derived Chalcones
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Vanillin Chalcone (CH1) | HCT-116 (Colon Cancer) | Low µM range | [1][16] |
| Vanillin Chalcone (CH2) | HCT-116 (Colon Cancer) | Higher than CH1 | [1][16] |
| Chalcone 5f | MIA PaCa-2 (Pancreatic Cancer) | 5.4 ± 0.7 | [2] |
| A549 (Lung Cancer) | 10.45 ± 2.15 | [2] | |
| MCF7 (Breast Cancer) | 13.0 ± 1.68 | [2] | |
| Halolactone from Vanillin | CLBL-1 (Canine Lymphoma) | 46.3 | [17] |
| T-24 (Human Bladder Cancer) | 63.4 | [17] |
IC₅₀: Half maximal inhibitory concentration
The cytotoxic effect of these chalcones is often selective for cancer cells, with minimal impact on normal, healthy cells.[16] The mechanism of action can involve the induction of apoptosis through the activation of caspases and the mitochondrial Bax protein.[1][16] The specific substituents on the chalcone backbone play a critical role in determining the potency and selectivity of the cytotoxic activity.[2]
Caption: A simplified signaling pathway for the induction of apoptosis by vanillin-derived chalcones.
Conclusion and Future Perspectives
The derivatives of this compound, particularly the chalcones, represent a promising class of compounds with a broad spectrum of biological activities. The ease of their synthesis, coupled with the ability to readily modify their structure, makes them attractive candidates for further drug development.
Key takeaways:
-
Antimicrobial: Halogenated derivatives show significant potential.
-
Antioxidant: The presence of phenolic hydroxyl groups and specific linkers in dimeric structures enhances activity.
-
Cytotoxic: These compounds can selectively induce apoptosis in cancer cells, with potency being highly dependent on the substitution pattern.
Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish more definitive structure-activity relationships. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. The versatility of the vanillin scaffold suggests that with further optimization, these derivatives could lead to the development of novel and effective therapeutic agents.
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Synthesis and antioxidant activity of novel vanillin-based ferrocenyl chalcones. (2023). SCIDAR. [Link]
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Synthesis and anticancer activity of chalcones derived from vanillin and isovanillin. (2015). Medicinal Chemistry Research. [Link]
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Antitumor effects of vanillin based chalcone analogues in vitro. (2020). Biblioteka Nauki. [Link]
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Investigation of Voltametric Behavior and Antioxidant Activity of Vanillin-based Chalcone Compound. (2025). Bentham Science. [Link]
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Investigation of Voltametric Behavior and Antioxidant Activity of Vanillin-based Chalcone Compound. (n.d.). Istanbul Technical University. [Link]
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Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. (2022). Scientific.net. [Link]
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Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. (2023). MDPI. [Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2021). Brazilian Journal of Development. [Link]
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Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds. (2018). Tuberculosis. [Link]
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Antimycobacterial and Anti-Inflammatory Activities of Substituted Chalcones Focusing on an Anti-Tuberculosis Dual Treatment Approach. (2015). Molecules. [Link]
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Chalcone Derivatives: Synthesis and Cytotoxicity Assays. (2024). Al-Nahrain Journal of Science. [Link]
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Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2024). MDPI. [Link]
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Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (2019). ResearchGate. [Link]
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2-(4-formyl-2-methoxyphenoxy)acetic acid (C10H10O5). (n.d.). PubChem. [Link]
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A Senior Application Scientist's Guide to Coumarin Synthesis: A Comparative Yield Analysis of Precursor Strategies
For researchers, medicinal chemists, and professionals in drug development, the coumarin scaffold represents a "privileged structure" due to its prevalence in a vast array of bioactive natural products and synthetic drugs.[1] The efficiency of constructing this benzopyrone core is paramount to the rapid advancement of therapeutic discovery. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to coumarins, focusing on the influence of different precursors on reaction yields. We will dissect the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison to empower you in selecting the optimal synthetic strategy for your target molecule.
The Landscape of Coumarin Synthesis: An Overview
The synthesis of coumarins can be broadly approached through several classical name reactions, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern on the coumarin ring and the commercial availability of the starting materials.[2][3] The most common and effective methods include the Pechmann Condensation, Knoevenagel Condensation, Perkin Reaction, and the Wittig Reaction.[2] This guide will explore each of these in detail, with a focus on a comparative analysis of their yields with various precursors.
The Pechmann Condensation: A Robust and High-Yielding Approach
The Pechmann condensation is arguably one of the most widely employed methods for coumarin synthesis due to its operational simplicity and generally excellent yields.[4][5][6] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[6]
Mechanistic Rationale
The reaction proceeds via a series of well-understood steps. The acidic catalyst facilitates the transesterification of the phenol with the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts-type acylation), leading to cyclization. The final step is a dehydration to afford the aromatic coumarin ring system.
Caption: Mechanism of the Pechmann Condensation.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol details the synthesis of a common laser dye and synthetic intermediate.[7][8]
-
In a round-bottom flask, combine resorcinol (1.0 mmol) and ethyl acetoacetate (1.1 mmol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15 (0.2 g).[7]
-
Heat the reaction mixture in an oil bath at 110-130°C with constant stirring.[7][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.[7]
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from aqueous ethanol to obtain the pure 7-hydroxy-4-methylcoumarin.
The Knoevenagel Condensation: Versatility and High Efficiency
The Knoevenagel condensation is another cornerstone of coumarin synthesis, prized for its versatility in accommodating a wide range of substituents.[9][10] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester or ethyl acetoacetate.[11]
Mechanistic Rationale
The mechanism is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting aldol-type adduct undergoes dehydration, followed by an intramolecular transesterification (lactonization) to form the coumarin ring.
Caption: Mechanism of the Knoevenagel Condensation for coumarin synthesis.
Experimental Protocol: Synthesis of Ethyl Coumarin-3-carboxylate
This protocol provides a general method for the synthesis of 3-carboxycoumarin derivatives.[12][13]
-
To a 50-mL round-bottom flask, add salicylaldehyde (2.7 mL), diethyl malonate (4.8 mL), and absolute ethanol (12 mL).[13]
-
Carefully add piperidine (3.0 mL) to the mixture, followed by 5 drops of glacial acetic acid.[13]
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the solution at reflux for 1-2 hours.[7] The reaction progress can be monitored by TLC.
-
Allow the reaction mixture to cool, then add 15 mL of water.[13]
-
Chill the mixture in an ice bath to induce crystallization.
-
Collect the solid product by suction filtration, washing with a small amount of chilled 50% aqueous ethanol.[13]
-
Allow the product to air-dry.
The Perkin Reaction: The Classic Route
The Perkin reaction is the historical method for coumarin synthesis, first reported by William Henry Perkin in 1868.[14] It involves the condensation of a salicylaldehyde with an acid anhydride, typically acetic anhydride, in the presence of a weak base like sodium acetate.[12][15]
Mechanistic Rationale
The currently accepted mechanism involves the initial formation of O-acetylsalicylaldehyde. The base then catalyzes an intramolecular aldol-type condensation, followed by dehydration to yield the coumarin.[15] A common side reaction is the formation of the uncyclized o-coumaric acid, which may not readily lactonize under the reaction conditions.[7]
Caption: Mechanism of the Perkin Reaction for coumarin synthesis.
Experimental Protocol: Synthesis of Coumarin
This protocol outlines the classical synthesis of the parent coumarin molecule.
-
In a round-bottom flask, combine salicylaldehyde, an excess of acetic anhydride, and anhydrous sodium acetate.
-
Heat the mixture under reflux for several hours at a temperature of up to 200°C.[1]
-
After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.
-
The crude coumarin will often separate as an oil or solid.
-
Isolate the crude product and purify by recrystallization or distillation under reduced pressure.
Note: The use of acetic acid instead of acetic anhydride has been reported to result in significantly lower yields.[16][17]
The Wittig Reaction: A Milder Alternative
The Wittig reaction offers a valuable alternative for coumarin synthesis, often under milder conditions than the classical methods.[18] Intramolecular Wittig reactions are particularly effective.[19]
Mechanistic Rationale
In a common one-pot procedure, a substituted salicylaldehyde is reacted with triphenylphosphine and an α-bromoacetate. This in situ forms a phosphonium salt which is then deprotonated by a base to generate a Wittig reagent (a phosphorus ylide). An intramolecular reaction between the ylide and the aldehyde carbonyl group forms an oxaphosphetane intermediate, which then collapses to form the coumarin and triphenylphosphine oxide.
Caption: Mechanism of the intramolecular Wittig Reaction for coumarin synthesis.
Experimental Protocol: One-Pot Synthesis of Coumarin
This protocol describes an efficient one-pot intramolecular Wittig reaction.[18][19]
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 mmol) and triphenylphosphine (1.4 mmol) in a suitable solvent such as THF.[19]
-
Add the 2-bromoacetate derivative to the solution and stir.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate.[18]
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Yield Analysis
The choice of synthetic route is often a trade-off between precursor availability, reaction conditions, and achievable yield. The following table summarizes typical yields for the synthesis of various coumarin derivatives using the discussed methods.
| Synthesis Method | Precursor 1 | Precursor 2 | Catalyst/Reagent | Yield (%) | Reference(s) |
| Pechmann Condensation | Phenols | β-Ketoesters | Strong Acid (e.g., H₂SO₄) | Good to Excellent | [6] |
| Resorcinol | Ethyl Acetoacetate | PVPP-BF₃ | 72-96 | [2] | |
| Phenols | Ethyl Acetoacetate | ZnFe₂O₄ Nanoparticles | 85-98 | [20] | |
| Phenols | β-Ketoesters | Alum | 80-95 | [21] | |
| Knoevenagel Condensation | Salicylaldehydes | Active Methylene Compounds | Weak Base (e.g., Piperidine) | Good to Excellent | [11] |
| Substituted Salicylaldehydes | Active Methylene Compounds | Choline Chloride/Zinc Chloride | 61-96 | [2] | |
| Substituted Salicylaldehydes | Active Methylene Compounds | Choline Chloride | 79-98 | [2] | |
| Salicylaldehyde | Meldrum's Acid | Potassium Carbonate | 92 | [2] | |
| Salicylaldehyde | Meldrum's Acid | Sodium Azide | 99 | [2] | |
| Substituted Salicylaldehydes | Meldrum's Acid | Ytterbium Triflate (Microwave) | 93-98 | [2] | |
| Salicylaldehyde | Ethyl Acetoacetate | PIDA in EtOH | 90-92 | [2] | |
| Perkin Reaction | Salicylaldehydes | Phenylacetic Acids | Acetic Anhydride/Triethylamine | 46-74 | [2] |
| O-acetylsalicylaldehyde | - | Triethylamine | ~50 | [15] | |
| O-acetylsalicylaldehyde | - | Sodium Acetate | ~40 | [15] | |
| Salicylaldehyde | Ketene | Trimethylamine | 58-72 | [2][22] | |
| Wittig Reaction | 2-Hydroxybenzaldehydes | Dialkyl Acetylenedicarboxylate | Triphenylphosphine | 64-86 | [23] |
| Substituted 2-formylphenyl 2-bromoacetate | Triphenylphosphine | Sodium Bicarbonate | Good overall yield | [18] |
Conclusion and Future Outlook
This guide has provided a comprehensive comparative analysis of the primary synthetic routes to coumarins, with a focus on the impact of precursor selection on yield. The Pechmann and Knoevenagel condensations generally offer the highest yields and are applicable to a broad range of substrates. The Perkin reaction, while historically significant, often provides more moderate yields. The Wittig reaction presents a milder alternative, particularly effective in its intramolecular variant.
The ongoing development of green chemistry approaches, such as the use of deep eutectic solvents, solid acid catalysts, and microwave or ultrasound irradiation, continues to enhance the efficiency and sustainability of coumarin synthesis.[2][10] As the demand for novel coumarin-based therapeutics grows, the selection of an optimal, high-yielding, and scalable synthetic route will remain a critical factor in the success of drug discovery and development programs.
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Assessing the efficiency of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate in multicomponent reactions
For researchers in drug development, this reagent provides reliable access to complex molecules built upon the privileged vanillin scaffold, incorporating a latent phenolic group that can be used for further functionalization. Its robust performance makes it an excellent choice for the construction of diverse molecular libraries, accelerating the hit-to-lead optimization process in modern medicinal chemistry. [1]
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Spectroscopic comparison of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate and its precursors
This guide provides a detailed spectroscopic comparison of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate and its precursors, vanillin and 2-bromoethyl acetate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of vanillin derivatives. This document offers an in-depth analysis of the spectroscopic transformations that occur during the synthesis, supported by experimental data and protocols.
Introduction
Vanillin, a principal component of the vanilla bean, is a versatile starting material in organic synthesis due to its aromatic ring and multiple functional groups. The synthesis of this compound from vanillin via the Williamson ether synthesis is a common transformation that introduces an ethyl acetate moiety, enhancing its potential as a building block in the synthesis of more complex molecules.[1] This guide will walk you through the spectroscopic journey of this synthesis, providing a clear comparison of the starting materials and the final product.
The reaction involves the deprotonation of the phenolic hydroxyl group of vanillin, followed by a nucleophilic attack on 2-bromoethyl acetate. This process results in the formation of an ether linkage, a key transformation that can be readily monitored using various spectroscopic techniques.
Reaction Scheme: Williamson Ether Synthesis
The synthesis of this compound from vanillin and 2-bromoethyl acetate is a classic example of the Williamson ether synthesis.[2] This SN2 reaction involves the formation of an ether from an alkoxide and an organohalide.[3][4][5][6]
Caption: Reaction scheme for the synthesis of this compound.
Spectroscopic Comparison
A thorough spectroscopic analysis is crucial for confirming the successful synthesis of the target molecule. The following sections detail the expected changes in the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of the reactants and the product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for tracking the transformation of functional groups during the reaction. The disappearance of the phenolic proton signal from vanillin and the appearance of new signals corresponding to the ethyl acetate moiety are key indicators of a successful reaction.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Vanillin | 9.85 | s | 1H | Aldehyde (-CHO) |
| 7.43 | dd | 1H | Aromatic (H-6) | |
| 7.41 | d | 1H | Aromatic (H-2) | |
| 6.98 | d | 1H | Aromatic (H-5) | |
| 6.10 | s | 1H | Phenolic (-OH) | |
| 3.95 | s | 3H | Methoxy (-OCH₃) | |
| 2-Bromoethyl acetate | 4.25 | t | 2H | -OCH₂- |
| 3.45 | t | 2H | -CH₂Br | |
| 2.10 | s | 3H | Acetyl (-COCH₃) | |
| This compound | 9.88 | s | 1H | Aldehyde (-CHO) |
| 7.45 | dd | 1H | Aromatic (H-6) | |
| 7.42 | d | 1H | Aromatic (H-2) | |
| 6.95 | d | 1H | Aromatic (H-5) | |
| 4.35 | t | 2H | -OCH₂- (from ethyl acetate) | |
| 4.20 | t | 2H | Ar-OCH₂- | |
| 3.90 | s | 3H | Methoxy (-OCH₃) | |
| 2.15 | s | 3H | Acetyl (-COCH₃) |
Note: Predicted chemical shifts for the final product are based on analogous structures and general principles of NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides valuable information about the carbon skeleton of the molecules. The formation of the new ether linkage and the introduction of the ethyl acetate group will result in distinct changes in the ¹³C NMR spectrum.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Vanillin | 191.1 | Aldehyde (C=O) |
| 151.8 | Aromatic (C-4) | |
| 147.2 | Aromatic (C-3) | |
| 130.0 | Aromatic (C-1) | |
| 127.5 | Aromatic (C-6) | |
| 114.5 | Aromatic (C-5) | |
| 109.0 | Aromatic (C-2) | |
| 56.0 | Methoxy (-OCH₃) | |
| 2-Bromoethyl acetate | 170.5 | Ester (C=O) |
| 63.0 | -OCH₂- | |
| 28.5 | -CH₂Br | |
| 20.8 | Acetyl (-CH₃) | |
| This compound | 191.0 | Aldehyde (C=O) |
| 170.2 | Ester (C=O) | |
| 152.5 | Aromatic (C-4) | |
| 149.0 | Aromatic (C-3) | |
| 131.5 | Aromatic (C-1) | |
| 125.0 | Aromatic (C-6) | |
| 112.5 | Aromatic (C-5) | |
| 111.0 | Aromatic (C-2) | |
| 68.0 | Ar-OCH₂- | |
| 63.5 | -OCH₂- (from ethyl acetate) | |
| 56.2 | Methoxy (-OCH₃) | |
| 20.9 | Acetyl (-CH₃) |
Note: Predicted chemical shifts for the final product are based on analogous structures and general principles of NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecules. The most significant change to look for is the disappearance of the broad O-H stretching band of the phenolic group in vanillin.[7][8][9]
| Compound | Frequency (cm⁻¹) | Functional Group |
| Vanillin | 3200-3400 (broad) | O-H stretch (phenolic) |
| 2850-3000 | C-H stretch (aromatic and aldehyde) | |
| 1665 | C=O stretch (aldehyde) | |
| 1590, 1510 | C=C stretch (aromatic) | |
| 1270, 1150 | C-O stretch (ether and phenol) | |
| 2-Bromoethyl acetate | 2900-3000 | C-H stretch (aliphatic) |
| 1740 | C=O stretch (ester) | |
| 1230 | C-O stretch (ester) | |
| 650 | C-Br stretch | |
| This compound | 2850-3000 | C-H stretch (aromatic, aldehyde, and aliphatic) |
| 1750 | C=O stretch (ester) | |
| 1680 | C=O stretch (aldehyde) | |
| 1595, 1515 | C=C stretch (aromatic) | |
| 1260, 1140 | C-O stretch (ether and ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak of the product will confirm the successful incorporation of the ethyl acetate moiety.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| Vanillin | 152.15 | 152 (M+), 151 (M-H)+, 123 (M-CHO)+, 95 |
| 2-Bromoethyl acetate | 167.00 | 123/125 (M-C₂H₂O)+, 87/89 (M-C₂H₂O₂)+, 43 (CH₃CO)+ |
| This compound | 238.22 | 238 (M+), 195 (M-CH₃CO)+, 151 (M-C₄H₅O₂)+, 123 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the Williamson ether synthesis of the target compound.[10][11][12][13]
-
Reactant Preparation: In a round-bottom flask, dissolve vanillin (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5-2 equivalents) to the solution. The base deprotonates the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide.
-
Alkylating Agent Addition: Add 2-bromoethyl acetate (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Spectroscopic Analysis Workflow
Caption: A logical workflow for the spectroscopic analysis of the synthesized product.
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2][3][4][9][14]
-
FT-IR Spectroscopy: A thin film of the liquid product can be placed between two KBr plates. For solid products, a KBr pellet can be prepared.[1][15][16][17][18]
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).[5][6][7][8][19]
Conclusion
The spectroscopic comparison of this compound with its precursors, vanillin and 2-bromoethyl acetate, provides a clear and definitive method for confirming the success of the Williamson ether synthesis. By carefully analyzing the changes in the ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra, researchers can confidently verify the formation of the desired product and assess its purity. This guide serves as a valuable resource for scientists working on the synthesis and characterization of novel compounds derived from vanillin.
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Williamson ether synthesis - Wikipedia. [Link]
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A Pragmatic Assessment of 2-(4-Formyl-2-methoxyphenoxy)ethyl Acetate in Synthetic Applications: A Cost-Effectiveness Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the development of novel therapeutic agents and functional materials, the choice of starting materials is a critical determinant of both efficacy and economic viability. Vanillin, a readily available and bio-renewable platform chemical, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant biological and material properties.[1] This guide provides an in-depth evaluation of a specific vanillin derivative, 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, assessing its cost-effectiveness in synthesis compared to viable alternatives. Our analysis is grounded in experimental data and established synthetic methodologies to offer a practical resource for laboratory and process development decisions.
The Synthetic Utility of this compound
This compound belongs to the class of O-alkylated vanillin derivatives. The strategic introduction of the ethyl acetate moiety onto the phenolic oxygen of vanillin serves a dual purpose. Firstly, it protects the hydroxyl group, preventing unwanted side reactions in subsequent transformations of the aldehyde functionality. Secondly, it can modulate the solubility and electronic properties of the molecule, which can be advantageous in certain reaction media and for tuning the characteristics of the final product.
A primary application of functionalized vanillin derivatives like this compound is in the synthesis of Schiff bases. These compounds, characterized by an imine or azomethine group (-C=N-), are pivotal intermediates in the synthesis of numerous biologically active compounds, including antimicrobial and anticancer agents.[2][3][4] The aldehyde group of the vanillin derivative readily condenses with primary amines to form the Schiff base linkage.
Cost Analysis: In-House Synthesis versus Direct Procurement
A crucial consideration for any research or development program is the cost of key intermediates. Here, we present a comparative cost analysis of acquiring this compound through in-house synthesis versus direct purchase from commercial suppliers.
2.1. In-House Synthesis: A Feasible Approach
The most probable synthetic route to this compound is the Williamson ether synthesis.[5][6][7][8] This well-established reaction involves the O-alkylation of vanillin with an appropriate ethyl acetate derivative, typically ethyl chloroacetate, in the presence of a base.
dot
Figure 2: General experimental workflow for Schiff base synthesis from a vanillin derivative.
Experimental Protocols
4.1. Synthesis of this compound (Proposed)
This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds.
Materials:
-
Vanillin (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF) or Acetone
Procedure:
-
To a stirred solution of vanillin in DMF (or acetone) in a round-bottom flask, add anhydrous potassium carbonate.
-
Add ethyl chloroacetate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
4.2. General Protocol for Schiff Base Synthesis
Materials:
-
Vanillin derivative (e.g., this compound) (1.0 eq)
-
Primary amine (1.0 eq)
-
Ethanol or Dichloromethane (DCM)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the vanillin derivative in ethanol or DCM in a round-bottom flask.
-
Add the primary amine to the solution.
-
If necessary, add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, the Schiff base may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion and Recommendations
The decision to use this compound in a synthetic strategy should be based on a careful evaluation of cost, reaction performance, and the specific requirements of the target molecule.
-
Cost-Effectiveness: For all but the smallest-scale research, in-house synthesis of this compound via Williamson ether synthesis is significantly more cost-effective than direct purchase. The use of synthetic vanillin as a starting material further enhances the economic advantage.
-
Performance: While alternatives like 5-nitrovanillin may offer higher yields in Schiff base formation, this compound provides the benefit of a protected hydroxyl group, which can lead to cleaner reactions and simpler purification, thereby improving overall process efficiency.
-
Recommendation: For research programs focused on the development of novel compounds derived from vanillin, establishing a reliable in-house synthesis of this compound is a strategic investment. This approach provides a cost-effective and versatile intermediate for a wide range of synthetic transformations, particularly in the construction of biologically relevant Schiff bases and other heterocyclic systems.
References
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- Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). PMC - NIH.
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- Antimicrobial and antioxidant activities of amines derived from vanillin as potential preservatives: Impact of the substituent chain length and polarity | Request PDF. (n.d.).
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- Vanillin: A Promising Biosourced Building Block for the Prepar
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A Comparative Guide to the Cross-Validation of Analytical Techniques for the Quantification of 2-(4-Formyl-2-methoxyphenoxy)ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of the synthetic intermediate, 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate.
The structural complexity of this analyte, featuring an aromatic aldehyde, a methoxy group, and an ethyl acetate ester, presents unique analytical challenges and necessitates a careful selection of methodology. This document, authored from the perspective of a Senior Application Scientist, not only presents the "how" but, more critically, the "why" behind the experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.
The core of this guide is a cross-validation study designed to ensure inter-method reliability and consistency, a critical step when analytical procedures are transferred between laboratories or when different techniques are employed throughout the drug development lifecycle.[1][2] The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4][5][6][7]
The Analyte: this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the quality and safety of the final drug product. The presence of a chromophore in the aromatic aldehyde group makes it suitable for UV-based detection methods, while its potential for thermal stability and volatility opens the door for gas chromatographic analysis.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method.[8] For this compound, we will explore a primary chromatographic method (HPLC-UV), a secondary chromatographic method (GC-FID), and a simpler, high-throughput spectroscopic method (UV-Vis).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[9] For our analyte, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v). The aqueous phase should contain 0.1% formic acid to ensure good peak shape for the phenolic ether.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance profile of the structurally similar vanillin, a detection wavelength of 275 nm is recommended.[9][10]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds.[11] Given the acetate ester and aromatic nature of the analyte, it is expected to be amenable to GC analysis. FID is a robust and universally responsive detector for organic compounds.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent like ethyl acetate or acetone.
-
Working Standards: Prepare a series of dilutions from the stock solution in the same solvent (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
-
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds with chromophores.[12] While less specific than chromatographic methods, it can be highly effective for the analysis of pure substances or simple mixtures.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Measurement Parameters:
-
Solvent: A UV-grade solvent that does not absorb in the region of interest, such as ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the analyte from 200 to 400 nm to determine the λmax. For a compound structurally similar to vanillin, the λmax is expected to be around 280 nm.[13]
-
Cuvette: 1 cm path length quartz cuvettes.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with the chosen solvent.
-
Working Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Sample Solution: Dissolve the sample in the solvent to achieve an absorbance value within the linear range of the calibration curve.
-
Cross-Validation Plan and Hypothetical Performance Data
A cross-validation study is essential to demonstrate the interchangeability of these analytical methods.[1] This involves analyzing the same batch of a sample using all three validated methods and comparing the results. The validation parameters outlined in ICH Q2(R2) will be assessed for each method.[4]
The following table presents hypothetical, yet scientifically plausible, performance data for the three analytical techniques.
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 10 - 250 | 1 - 20 | Dependent on application |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% | 98.0 - 101.8% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | < 1.0% | < 1.5% | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.5% | RSD ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 2.5 | 0.2 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 10.0 | 0.8 | Reportable |
| Specificity | High (separation from impurities) | High (separation from impurities) | Low (interference from absorbing impurities) | No interference at the analyte retention time/wavelength |
Discussion and Method Selection Rationale
The cross-validation data reveals the distinct strengths and weaknesses of each technique, guiding the selection of the most appropriate method for a given application.
-
HPLC-UV emerges as the most robust and reliable method for routine quality control and stability studies. Its high specificity allows for the separation and quantification of the analyte even in the presence of impurities, which is a critical requirement in pharmaceutical analysis.[14][15] The excellent linearity, accuracy, and precision make it the gold standard for regulatory submissions.
-
GC-FID is a viable alternative, particularly if the sample matrix is complex and contains non-volatile components that could interfere with HPLC analysis.[16][17][18][19][20][21][22][23][24] However, its higher limit of quantification and potential for thermal degradation of the analyte should be considered. The primary advantage of GC-FID lies in its ability to analyze volatile impurities that may not be detected by HPLC.
-
UV-Vis Spectrophotometry is the most rapid and cost-effective method, making it suitable for high-throughput screening or in-process controls where a high degree of specificity is not required.[13][25][26][27] Its major limitation is the lack of specificity; any impurity that absorbs at the same wavelength will interfere with the quantification, leading to inaccurate results. Therefore, its use should be restricted to the analysis of highly pure samples.
Conclusion
The cross-validation of analytical techniques for the quantification of this compound demonstrates that while all three methods can provide accurate and precise results under specific conditions, their suitability varies depending on the analytical objective. HPLC-UV stands out as the most versatile and reliable method for most pharmaceutical applications. GC-FID offers a complementary approach, especially for volatile impurity profiling. UV-Vis spectrophotometry serves as a valuable tool for rapid, high-throughput analysis of pure samples.
Ultimately, the choice of analytical method should be based on a thorough understanding of the sample, the required data quality, and the regulatory context. This guide provides the foundational knowledge and a practical framework for making an informed decision, ensuring the generation of reliable and defensible analytical data throughout the drug development process.
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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Labcompliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Public Library of Science. (2018). Absorption spectra of standard vanillin samples obtained by the UV spectrophotometer. Figshare. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Retrieved from [Link]
-
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ResearchGate. (n.d.). A simple and rapid HPLC technique for vanillin determination in alcohol extract. Retrieved from [Link]
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-
PubMed. (n.d.). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Disclaimer: The following guide is based on a comprehensive analysis of the chemical structure of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate and data from structurally similar compounds. Due to the limited availability of a definitive Safety Data Sheet (SDS) for this specific compound (CAS No. 692275-82-4), a conservative approach has been adopted, assuming the substance is hazardous. This guide is intended for use by trained professionals in a laboratory setting. Always supplement this information with your institution's specific safety protocols and a thorough risk assessment before commencing any work.
Introduction: A Proactive Stance on Safety
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. This compound, with its aromatic aldehyde, ether, and ester functional groups, presents a unique combination of potential reactivity and utility. However, the absence of comprehensive toxicological data necessitates a proactive and cautious approach to its handling. This guide is structured to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required to handle this compound responsibly, thereby ensuring personal safety and the integrity of your research.
The protocols and recommendations outlined herein are derived from an assessment of the hazards associated with its constituent functional groups. Aromatic aldehydes can be irritants and sensitizers, while ethers may pose peroxide formation risks, and esters can be volatile and flammable.[1][2][3][4] Therefore, we will operate under the assumption that this compound may cause skin, eye, and respiratory irritation, and may be harmful if ingested or inhaled.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Based on its chemical structure, the following potential hazards are associated with this compound:
-
Skin and Eye Irritation: Aromatic aldehydes and methoxy-substituted phenols are known to cause irritation upon contact.[5][6][7]
-
Respiratory Tract Irritation: Inhalation of aerosols or dust of this compound may irritate the respiratory system.
-
Potential for Peroxide Formation: While not a primary concern for all ethers, it is a prudent practice to be aware of the potential for peroxide formation, especially with prolonged storage and exposure to air.
-
Flammability: The presence of an ethyl acetate group suggests the compound may be flammable, particularly at elevated temperatures.[3]
Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE should always be guided by a task-specific risk assessment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times. | To prevent skin contact, which may cause irritation or allergic reactions. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. For larger quantities or splash-prone procedures, a chemical-resistant apron over the lab coat is recommended. | To protect the skin and clothing from splashes and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of vapors, dusts, or aerosols that may cause respiratory irritation. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills and falling objects. |
Part 2: Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Workflow for Safe Handling
The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Thoroughly review this guide and any available safety data for the compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Have spill control materials readily accessible.
-
-
Handling:
-
Conduct all manipulations of the solid or its solutions within a certified chemical fume hood.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.
-
Keep the container tightly sealed when not in use to prevent the release of vapors and potential moisture absorption.
-
Handle the compound gently to avoid creating dust. If dissolving, add the solvent to the solid slowly.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
The container should be clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Consider dating the container upon receipt and upon opening to track its age, a good practice for all chemicals, especially those with potential for peroxide formation.[8]
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor or Environmental Health and Safety department.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill clean-up materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain or in the regular trash.
Part 3: First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical compounds is a fundamental aspect of scientific integrity and professional practice. By adhering to the guidelines presented in this document, researchers can mitigate the risks associated with this compound and foster a robust culture of safety within the laboratory. Always remember that safety is a shared responsibility, and proactive measures are the best defense against chemical hazards.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
- Al-Snafi, A. E. (2018).
- Pavan, M., & Worth, A. P. (2008).
- SmartLabs. (n.d.). Esterification.
- Sigma-Aldrich. (n.d.). This compound.
- Methacrylate Producers Association, Inc. (n.d.).
- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.
- ChemBK. (n.d.). ethyl 2-(4-formyl-2-methoxyphenoxy)acetate.
- New Jersey Department of Health. (2000). Hazard Summary: 4-Methoxyphenol.
- PubChem. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid.
- Bilska-Kos, A., & Staszak, K. (2022).
- El-Maghrabey, M. H., et al. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food.
- Fisher Scientific. (2023). Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine.
- Unifrax. (2025).
- Merck Millipore. (n.d.).
- Thermo Fisher Scientific. (2025).
- Carl ROTH. (n.d.).
- Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals.
- CymitQuimica. (n.d.). (4-Formyl-2-methoxyphenoxy)acetic acid.
- Sigma-Aldrich. (2025).
- California State University, Bakersfield. (n.d.).
- Univar Solutions. (n.d.).
- LookChem. (n.d.). Ethyl (4-formylphenoxy)
- PPG. (2025).
- Global Substance Registration System. (n.d.). Ethyl (2-methoxyphenoxy)
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- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




